Cholestan-7-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55902-82-4 |
|---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h18-23,25H,6-17H2,1-5H3/t19-,20?,21-,22+,23+,25+,26+,27-/m1/s1 |
InChI Key |
SFRHQVIYMXPVMD-QAYGIGNUSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCCC4)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Cholestan-7-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of cholestan-7-one, a cholestane (B1235564) derivative of significant interest in various research fields. This document details established synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in obtaining high-purity this compound for their studies.
Introduction to this compound
This compound is a saturated tetracyclic steroid and a derivative of cholestane. The cholestane framework is a core structure in many biologically important molecules, including cholesterol and its metabolites. This compound and related oxysterols are subjects of ongoing research due to their potential roles in various physiological and pathological processes. For instance, the structurally similar 7-ketocholesterol (B24107), an oxidized derivative of cholesterol, has been implicated in the development of age-related diseases and has demonstrated anti-viral activities. Furthermore, certain cholestane derivatives have been shown to induce apoptosis in cancer cell lines, highlighting the potential therapeutic relevance of this class of compounds.
Synthesis of this compound
The primary route for the synthesis of this compound involves the oxidation of a suitable precursor, typically 5α-cholestan-7β-ol or 5α-cholestan-7α-ol. One of the most common and effective methods for this transformation is the Jones oxidation.
Jones Oxidation of 5α-Cholestan-7-ol
The Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid to oxidize secondary alcohols to ketones. The reaction is typically rapid and proceeds with high yields.
Experimental Protocol: Jones Oxidation
-
Preparation of the Jones Reagent: Dissolve 2.7 g of chromium trioxide (CrO₃) in 2.3 mL of concentrated sulfuric acid (H₂SO₄) and dilute with water to a final volume of 10 mL.
-
Reaction Setup: Dissolve 5α-cholestan-7β-ol in a suitable solvent, such as acetone, in a reaction flask.
-
Oxidation: Cool the solution of the alcohol in an ice bath. Add the Jones reagent dropwise with stirring. The reaction is exothermic, and the temperature should be maintained below 20°C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the color change from the orange-red of Cr(VI) to the green of Cr(III). The reaction is typically complete when the orange-red color persists.
-
Work-up: Once the reaction is complete, add isopropanol (B130326) to quench any excess oxidant. Dilute the mixture with water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297).
-
Purification: Wash the organic extract successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 5α-cholestan-7β-ol | N/A |
| Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄/H₂O) | N/A |
| Solvent | Acetone | N/A |
| Reaction Temperature | < 20°C | N/A |
| Typical Yield | High (specific yield not reported in literature) | N/A |
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting material, byproducts, and residual reagents. The two most effective methods for obtaining high-purity this compound are column chromatography and recrystallization.
Column Chromatography
Flash column chromatography using silica (B1680970) gel is a highly effective method for purifying this compound. The choice of eluent is critical for achieving good separation.
Experimental Protocol: Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with the initial eluting solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common eluent system for steroids is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis. For a related compound, 3,6-cholestandione, a gradient of hexanes and ethyl acetate was used effectively.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline this compound. The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on the polarity of this compound, suitable solvents for recrystallization include methanol (B129727), ethanol, or acetone. For the related compound cholest-5-en-7-one, recrystallization from methanol has been reported to yield pure crystals.
-
Dissolution: Dissolve the partially purified this compound in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.
Quantitative Data for Purification and Characterization
| Parameter | Value | Reference |
| Purification Method | Column Chromatography (Silica Gel) | |
| Eluent System | Hexane/Ethyl Acetate Gradient | [1] |
| Purification Method | Recrystallization | |
| Solvent | Methanol (reported for a similar compound) | |
| Characterization | ||
| Melting Point | 134-135 °C | |
| Appearance | White crystalline solid |
Experimental Workflows and Signaling Pathways
To visualize the synthesis, purification, and a relevant biological pathway, the following diagrams are provided in the DOT language for Graphviz.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Potential Signaling Pathway Involvement
Cholestane derivatives, such as 7-ketocholesterol and cholestane-3β-5α-6β-triol, have been shown to induce apoptosis in human breast cancer cells through the modulation of the Smoothened (SMO) and Liver X Receptor alpha (LXRα) signaling pathways.[2] While the direct action of this compound on these pathways is a subject for further investigation, this represents a plausible mechanism of action for related compounds.
Caption: Proposed signaling pathway for cholestane derivative-induced apoptosis.
Conclusion
This technical guide outlines a reliable and effective methodology for the synthesis and purification of this compound. The Jones oxidation of 5α-cholestan-7-ol provides a direct route to the target compound, which can then be purified to a high degree using a combination of column chromatography and recrystallization. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and cell biology who require high-purity this compound for their investigations. Further research into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its potential therapeutic applications.
References
7-Ketocholesterol Formation from Cholesterol Oxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ketocholesterol (B24107) (7-KC) is a prominent and cytotoxic oxysterol formed from the oxidation of cholesterol. It is implicated in the pathophysiology of numerous age-related and chronic diseases, including atherosclerosis, neurodegenerative disorders, and age-related macular degeneration. The formation of 7-KC can occur through both non-enzymatic and enzymatic pathways, with autoxidation by reactive oxygen species (ROS) being a primary route. Once formed, 7-KC exerts pleiotropic deleterious effects on cells, including the induction of oxidative stress, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the mechanisms of 7-KC formation, its impact on cellular signaling pathways, and detailed experimental protocols for its induction and quantification.
Introduction
Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is susceptible to oxidation, leading to the formation of a class of molecules known as oxysterols. Among these, 7-ketocholesterol (7-KC) is one of the most abundant and biologically active. It is formed primarily through the non-enzymatic oxidation of cholesterol by reactive oxygen species (ROS) and is found at elevated levels in pathological conditions associated with oxidative stress.[1][2][3] 7-KC is a potent inducer of cellular dysfunction, triggering apoptosis, inflammation, and interfering with lipid metabolism.[4][5][6] Understanding the mechanisms of 7-KC formation and its downstream cellular effects is crucial for the development of therapeutic strategies targeting diseases where this oxysterol plays a significant pathological role.
Formation of 7-Ketocholesterol
The conversion of cholesterol to 7-KC can be broadly categorized into two main pathways: non-enzymatic autoxidation and enzymatic conversion.
Non-Enzymatic Formation (Autoxidation)
Autoxidation is the major pathway for 7-KC formation and involves the reaction of cholesterol with ROS.[7][8] This process is often initiated by pro-oxidant conditions, including the presence of transition metals, heat, or radiation.[8]
The primary mechanism involves a free radical chain reaction at the C7 position of the cholesterol molecule, which is allylic and thus more susceptible to hydrogen abstraction. The process can be divided into:
-
Type I Autoxidation: Mediated by ROS such as the superoxide (B77818) anion (O₂•−) and hydroxyl radical (•OH), as well as reactive nitrogen species (RNS). This can be initiated by systems like the Fenton reaction (H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺) or the Haber-Weiss reaction (O₂•− + H₂O₂ → •OH + OH⁻ + O₂).[3][5][9]
-
Type II Autoxidation: Involves reactions with singlet oxygen (¹O₂), ozone (O₃), and hypochlorite (B82951) (HOCl).[3][5]
The initial products of cholesterol oxidation at the C7 position are 7α- and 7β-hydroperoxycholesterols, which are then further converted to the more stable 7-ketocholesterol, as well as 7α- and 7β-hydroxycholesterol.[10]
Enzymatic Formation
While less common than autoxidation, enzymatic pathways can also contribute to 7-KC formation:
-
From 7β-hydroxycholesterol: The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can oxidize 7β-hydroxycholesterol to 7-KC.[3][5]
-
From 7-dehydrocholesterol (B119134): Cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis, can directly oxidize 7-dehydrocholesterol, a cholesterol precursor, to 7-KC.[3][8][11] This pathway may be particularly relevant in specific tissues or in genetic disorders where 7-dehydrocholesterol accumulates.[11]
Cellular Signaling Pathways Affected by 7-Ketocholesterol
7-KC is a potent modulator of various signaling cascades, leading to cellular dysfunction and death.
Induction of Apoptosis
7-KC is a well-established inducer of apoptosis in a variety of cell types. The apoptotic signaling cascade initiated by 7-KC is multifaceted and often involves an increase in intracellular calcium levels, which in turn activates downstream effectors. This leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[2][12] Caspases, the key executioners of apoptosis, are subsequently activated. The term "oxiapoptophagy" has been coined to describe the interplay between oxidative stress, apoptosis, and autophagy in 7-KC-induced cell death.[5]
Pro-inflammatory Signaling
7-KC is a potent pro-inflammatory molecule that can activate several signaling pathways leading to the production of inflammatory cytokines. A key receptor implicated in 7-KC-mediated inflammation is Toll-like receptor 4 (TLR4).[4][13][14] Activation of TLR4 can trigger downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and ERK.[15] This results in the increased expression of pro-inflammatory genes, including those encoding for vascular endothelial growth factor (VEGF), interleukin-6 (IL-6), and interleukin-8 (IL-8).
Disruption of Lipid Metabolism
7-KC can significantly alter cellular lipid homeostasis. It has been shown to affect the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis.[6][16] Furthermore, 7-KC can lead to the accumulation of cholesterol esters within cells.[16] Transcriptomic analyses have revealed that 7-KC treatment alters the expression of numerous genes involved in lipid metabolic processes, including those regulated by the sterol regulatory element-binding protein (SREBP) transcription factors.[4]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of 7-ketocholesterol.
Table 1: Dose-Dependent Effect of 7-Ketocholesterol on Cell Viability
| Cell Line | 7-KC Concentration (µM) | Incubation Time (h) | % Viability (approx.) |
| mRPE | 15 | 24 | 50 |
| mRPE | 20 | 24 | 20 |
| HL-1 | 10 | 24 | Dose-dependent reduction |
| HL-1 | 20 | 24 | Dose-dependent reduction |
| MCF-7 | 10 | 48 | Growth stimulation |
| MCF-7 | ≥15 | 48 | Decreased growth |
| 661W | 15 | 24 | ~50 (EC50) |
Table 2: Induction of Pro-inflammatory Cytokines by 7-Ketocholesterol in ARPE-19 Cells
| Cytokine | 7-KC Concentration (µM) | Fold Induction (mRNA) |
| IL-1β | 6 | 8.8 |
| IL-6 | 6 | 8.1 |
| IL-8 | 6 | 22.5 |
| VEGF | 6 | 4.1 |
Table 3: Enzymatic Formation of 7-Ketocholesterol from 7-Dehydrocholesterol by P450 7A1
| Parameter | Value |
| kcat | 2.2 ± 0.1 min⁻¹ |
| Km | 1.1 ± 0.1 µM |
| kcat/Km | 3 x 10⁴ M⁻¹s⁻¹ |
Experimental Protocols
Induction of Cholesterol Oxidation to 7-Ketocholesterol in a Liposomal Model System
This protocol describes a method to induce the oxidation of cholesterol to 7-KC in a controlled in vitro setting using a Fenton-like reaction.
Materials:
-
Egg yolk phosphatidylcholine (PC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ferrous sulfate (B86663) (FeSO₄)
-
L-Ascorbic acid
-
Nitrogen gas
-
Rotary evaporator
-
Sonicator
Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve egg yolk PC and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 2:1 (PC:cholesterol).
-
Remove the chloroform under a stream of nitrogen gas, followed by vacuum desiccation on a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing to form multilamellar vesicles.
-
Sonicate the vesicle suspension to create small unilamellar vesicles (liposomes).
-
-
Oxidation Induction:
-
To the liposome suspension, add freshly prepared solutions of FeSO₄ and L-ascorbic acid to final concentrations of, for example, 100 µM each.
-
Incubate the mixture at 37°C for a defined period (e.g., 1, 2, 4, 8, 24 hours) with gentle shaking.
-
-
Lipid Extraction:
-
Stop the reaction by adding methanol and chloroform (2:1, v/v) to extract the lipids.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Quantification of 7-KC:
-
Resuspend the dried lipid extract in a suitable solvent for analysis by GC-MS or LC-MS/MS (see protocols below).
-
Quantification of 7-Ketocholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the quantification of 7-KC in biological samples.
Materials:
-
Hexane (B92381), isopropanol (B130326), pyridine (B92270), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal standard (e.g., epicoprostanol (B1214048) or d7-7-ketocholesterol)
-
Solid-phase extraction (SPE) silica (B1680970) cartridges
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To the biological sample (e.g., cell pellet, plasma), add the internal standard.
-
Extract lipids using a mixture of hexane and isopropanol (e.g., 3:2, v/v).
-
Vortex and centrifuge to separate the phases. Collect the upper organic phase.
-
Dry the extract under a stream of nitrogen.
-
-
Saponification (Optional, for total 7-KC measurement):
-
Resuspend the dried lipids in ethanolic potassium hydroxide (B78521) and heat to hydrolyze cholesterol esters.
-
Neutralize and re-extract the non-saponifiable lipids.
-
-
Purification by SPE:
-
Condition an SPE silica cartridge with hexane.
-
Load the lipid extract onto the cartridge.
-
Wash with a non-polar solvent to remove cholesterol.
-
Elute the more polar oxysterols, including 7-KC, with a more polar solvent mixture (e.g., hexane:diethyl ether).
-
Dry the eluate.
-
-
Derivatization:
-
To the dried oxysterol fraction, add pyridine and MSTFA to convert the hydroxyl and keto groups to their trimethylsilyl (B98337) (TMS) ethers.
-
Heat the mixture (e.g., at 60-80°C) to complete the reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to separate the TMS-derivatized sterols.
-
Use selected ion monitoring (SIM) or full scan mode for detection and quantification based on characteristic ions of TMS-derivatized 7-KC and the internal standard.
-
Quantification of 7-Ketocholesterol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol offers a sensitive and specific method for 7-KC quantification, often without the need for derivatization.
Materials:
-
Methanol, acetonitrile, water, formic acid
-
Internal standard (e.g., d7-7-ketocholesterol)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To a small volume of plasma or cell lysate, add the internal standard.
-
Add a protein precipitating solvent such as cold acetone (B3395972) or methanol.[17]
-
Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Extraction (if necessary):
-
For some sample types, a liquid-liquid extraction or solid-phase extraction may be performed to further purify and concentrate the analytes.
-
-
LC-MS/MS Analysis:
-
Inject the sample extract into the LC-MS/MS system.
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, often with a formic acid additive to improve ionization.
-
Set the mass spectrometer to operate in positive ESI mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for 7-KC and the internal standard for highly selective and sensitive quantification.
-
Experimental and Logical Workflows
The following diagrams illustrate common workflows for studying 7-ketocholesterol.
Conclusion
The formation of 7-ketocholesterol from cholesterol oxidation is a critical process in the pathogenesis of numerous diseases. This guide has provided a detailed overview of the non-enzymatic and enzymatic mechanisms of 7-KC formation, its impact on key cellular signaling pathways, and comprehensive experimental protocols for its study. A thorough understanding of these aspects is essential for researchers and drug development professionals seeking to develop novel therapeutic interventions targeting the deleterious effects of 7-KC. The provided data and methodologies serve as a valuable resource for advancing research in this important field.
References
- 1. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rem.bioscientifica.com [rem.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
- 11. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells [mdpi.com]
- 17. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Biological Activity of 7-Oxocholesterol: A Technical Guide for Researchers
October 2025
Abstract
7-Oxocholesterol (7-KC), a prominent oxidation product of cholesterol, is increasingly implicated in the pathophysiology of numerous age-related and inflammatory diseases. Its accumulation in tissues and biological fluids is associated with cellular dysfunction and cytotoxicity. This technical guide provides an in-depth overview of the in vitro biological activities of 7-KC, with a focus on its cytotoxic, pro-oxidant, and pro-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals engaged in studying the molecular mechanisms of 7-KC and identifying potential therapeutic interventions. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways modulated by this oxysterol.
Introduction
7-Oxocholesterol, also known as 7-ketocholesterol, is formed through the non-enzymatic oxidation of cholesterol, a process exacerbated by oxidative stress.[1][2] Elevated levels of 7-KC are found in atherosclerotic plaques, the drusen of age-related macular degeneration, and the brains of patients with neurodegenerative diseases.[2][3] In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the pathological effects of 7-KC. This guide will systematically explore these in vitro activities to provide a comprehensive resource for the scientific community.
Cytotoxic Effects of 7-Oxocholesterol
7-KC is a potent cytotoxic agent in a wide range of cell types. Its cytotoxic effects are typically dose- and time-dependent, leading to a reduction in cell viability and ultimately, cell death. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of 7-KC.
Table 1: IC50 Values of 7-Oxocholesterol in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| N2a | Murine Neuroblastoma | FDA | 48 | 50 | [4] |
| Human Adipose Tissue-derived MSCs | Human Mesenchymal Stem Cells | Not Specified | Not Specified | 59.54 | [1] |
| Human Normal Fibroblasts | Human Fibroblasts | Not Specified | Not Specified | 47.66 | [1] |
| LMSCs | Leiomyosarcoma Cells | PI | Not Specified | 81.1 | [1] |
| ARPE-19 | Human Retinal Pigment Epithelium | Dehydrogenase Activity | 24 | ~20 | [5] |
| MC3T3-E1 | Murine Osteoblastic | WST-8 | 24 | ~50 | [6] |
| OVCAR-3 | Human Ovarian Cancer | SRB | 24 | 20.5 | [7] |
| SK-OV-3 | Human Ovarian Cancer | SRB | 24 | 18.3 | [7] |
| MCF-7 | Human Breast Cancer | MTT | 48 | 2.19 (for 27-HC) | [8] |
Induction of Oxidative Stress
A primary mechanism of 7-KC-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[2][9] This overproduction of ROS can damage cellular components, including lipids, proteins, and DNA, and disrupt normal cellular signaling.
Table 2: Quantitative Effects of 7-Oxocholesterol on ROS Production
| Cell Line | 7-KC Concentration (µM) | Incubation Time (h) | Assay | Observed Effect | Reference |
| N2a | 50 | 48 | DHE (Flow Cytometry) | Significant increase in HE positive cells | [4] |
| Human Mesangial Cells | Not Specified | Not Specified | Not Specified | Increase in ROS production | [10] |
| Murine Macrophages | Not Specified | Early | Not Specified | Early oxidative burst via NADPH-oxidase | [11] |
| mRPE | 12-20 | 8 and 24 | H2DCFDA | No significant difference in ROS production | [11] |
| MC3T3-E1 | 50 | Not Specified | DCFH-DA (Flow Cytometry) | Significant increase in ROS production | [6] |
Pro-inflammatory Activity
7-KC is a potent pro-inflammatory molecule that can trigger the expression and secretion of various inflammatory mediators, contributing to a chronic inflammatory state.[2][3] This inflammatory response is a key feature of many diseases associated with elevated 7-KC levels.
Table 3: 7-Oxocholesterol-Induced Inflammatory Cytokine and Gene Expression
| Cell Line | 7-KC Concentration (µM) | Incubation Time (h) | Marker | Fold Induction (mRNA or Protein) | Reference |
| ARPE-19 | 15 | 24 | VEGF (mRNA) | ~6.0 | [5] |
| ARPE-19 | 15 | 24 | IL-6 (mRNA) | ~23.9 | [5] |
| ARPE-19 | 15 | 24 | IL-8 (mRNA) | ~6.1 | [5] |
| mRPE | 15 | 24 | IL6 (mRNA) | Not Specified | [11] |
| mRPE | 15 | 24 | IL8 (mRNA) | Not Specified | [11] |
| mRPE | 15 | 24 | VEGFA (mRNA) | Not Specified | [11] |
| fpEC | 10 | 24 | ICAM-1 (mRNA) | Significantly augmented | [12] |
| fpEC | 10 | 24 | VCAM-1 (mRNA) | No significant induction | [12] |
Signaling Pathways Modulated by 7-Oxocholesterol
7-KC exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.
Toll-Like Receptor 4 (TLR4) Signaling
In vitro and in vivo studies have demonstrated that the inflammatory response to 7-KC is largely mediated through Toll-like receptor 4 (TLR4).[8][12][13]
Figure 1. Simplified TLR4 signaling pathway activated by 7-Oxocholesterol.
Apoptosis and Oxiapoptophagy
7-KC is a potent inducer of apoptosis, a form of programmed cell death.[2][9] A specialized form of cell death termed "oxiapoptophagy," which combines features of oxidative stress, apoptosis, and autophagy, has also been described in response to 7-KC.[2][9]
Figure 2. Key events in 7-Oxocholesterol-induced Oxiapoptophagy.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the biological activity of 7-oxocholesterol.
Cell Viability Assays (MTT and WST-8)
Purpose: To quantify the cytotoxic effects of 7-KC.
Principle: These colorimetric assays measure the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][15][16] The WST-8 assay is similar, where WST-8 is reduced to a water-soluble orange formazan dye.[14][17] The intensity of the color is proportional to the number of viable cells.
Protocol (MTT Assay): [14][15][16]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of 7-KC (and a vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at a low speed.
-
Measure the absorbance at 490 nm or 590 nm using a microplate reader.
Protocol (WST-8 Assay): [14][17]
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Figure 3. General workflow for MTT and WST-8 cell viability assays.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Purpose: To measure the intracellular production of ROS induced by 7-KC.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye.[3][9][18] Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.
-
Seed cells in a 24-well plate or on coverslips.
-
Treat cells with 7-KC for the desired time.
-
Wash the cells once with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm). Alternatively, cells can be harvested and analyzed by flow cytometry.
Mitochondrial Membrane Potential (ΔΨm) Assay (TMRM Staining)
Purpose: To assess mitochondrial dysfunction induced by 7-KC.
Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeable, cationic fluorescent dye that accumulates in the mitochondria of healthy cells due to their negative membrane potential.[2][4][19][20][21] A decrease in ΔΨm, indicative of mitochondrial dysfunction, results in a decrease in TMRM fluorescence.
-
Culture cells on glass-bottom dishes or in a 96-well plate.
-
Treat cells with 7-KC.
-
Wash the cells three times with Tyrode's buffer.
-
Incubate the cells with 20-150 nM TMRM in Tyrode's buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells four times with PBS.
-
Measure the fluorescence using a fluorescence microscope or a microplate reader (excitation ~548 nm, emission ~574 nm).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Purpose: To detect and quantify apoptosis induced by 7-KC.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6][22][23][24][25]
-
Induce apoptosis in cells by treating with 7-KC.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend 1-5 x 10^5 cells in 500 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for MAPK Activation
Purpose: To detect the phosphorylation and activation of MAPKs (e.g., p38, ERK) in response to 7-KC.
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with 7-KC, cell lysates are prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (activated) and total forms of the target MAPK.[26][27][28][29]
Protocol:
-
Treat cells with 7-KC for the desired time points.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated MAPK (e.g., phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for the total MAPK to confirm equal loading.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Purpose: To quantify the changes in mRNA expression of target genes (e.g., cytokines, inflammatory markers) in response to 7-KC.
Principle: qRT-PCR measures the amount of a specific RNA transcript. Total RNA is first extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA levels.[11][13][30][31]
-
Treat cells with 7-KC.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Set up the PCR reaction with the cDNA template, gene-specific primers, and a SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR cycler.
-
Analyze the data, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).
Conclusion
The in vitro studies summarized in this technical guide highlight the significant and multifaceted biological activities of 7-oxocholesterol. It is a potent inducer of cytotoxicity, oxidative stress, and inflammation across a variety of cell types. The elucidation of the signaling pathways involved, particularly the central role of TLR4, provides a foundation for the development of targeted therapeutic strategies. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers investigating the pathological roles of 7-KC and for the screening and development of novel compounds aimed at mitigating its detrimental effects. Further in vitro research, in conjunction with in vivo studies, will continue to unravel the complex biology of this important oxysterol and its implications for human health and disease.
References
- 1. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]
- 8. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioquochem.com [bioquochem.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. stemcell.com [stemcell.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. domainex.co.uk [domainex.co.uk]
- 20. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.co.jp]
- 25. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 30. Differential mRNA expression of seven genes involved in cholesterol metabolism and transport in the liver of atherosclerosis-susceptible and -resistant Japanese quail strains - PMC [pmc.ncbi.nlm.nih.gov]
- 31. qPCR and qRT-PCR analysis: Regulatory points to consider when conducting biodistribution and vector shedding studies - PMC [pmc.ncbi.nlm.nih.gov]
Cholestan-7-one role in oxidative stress and inflammation
An In-depth Technical Guide on the Role of 7-Ketocholesterol in Oxidative Stress and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are increasingly recognized as critical signaling molecules and mediators of pathology. Formed either through enzymatic action or cholesterol autoxidation, these compounds are implicated in a host of chronic diseases.[1][2] Among the most studied and biologically potent oxysterols is 7-Ketocholesterol (7KC), also known as cholest-5-en-3β-ol-7-one. While the user's query specified "Cholestan-7-one," the vast majority of scientific literature on oxidative stress and inflammation focuses on 7-Ketocholesterol, which differs by the presence of a C5-C6 double bond. This guide will focus on 7KC due to its established role and extensive documentation.
7KC is a major product of cholesterol peroxidation and is found at elevated levels in pathological contexts characterized by high oxidative stress.[3][4] It is a prominent component of oxidized low-density lipoproteins (oxLDL) and accumulates in atherosclerotic plaques, the drusen of age-related macular degeneration (AMD) patients, and the brains of individuals with neurodegenerative diseases.[5][6][7] Unlike its precursor, cholesterol, 7KC exhibits consistent cytotoxicity, acting as a powerful pro-oxidant and pro-inflammatory agent that drives cellular dysfunction and death.[3][8] This guide provides a detailed examination of the molecular mechanisms by which 7KC instigates oxidative stress and inflammation, presents key experimental data and protocols, and visualizes the core signaling pathways involved.
The Role of 7-Ketocholesterol in Oxidative Stress
7KC is a potent inducer of oxidative stress, primarily through the excessive generation of reactive oxygen species (ROS).[2][9] This disrupts the cellular redox balance, leading to damage of lipids, proteins, and DNA. The induced oxidative state triggers a cascade of events culminating in organelle dysfunction and a specialized form of cell death.
Mechanisms of ROS Production and Organelle Dysfunction:
-
NADPH Oxidase (NOX) Activation: 7KC has been shown to activate NOX enzymes, which are dedicated producers of superoxide (B77818) radicals. This activation can be triggered by endoplasmic reticulum (ER) stress via the IRE1/JNK/AP-1 signaling pathway.[10][11]
-
Mitochondrial Dysfunction: 7KC directly impacts mitochondria, causing a loss of mitochondrial membrane potential (ΔΨm), which impairs oxidative phosphorylation and reduces ATP synthesis.[12] This mitochondrial damage leads to the release of more ROS, creating a damaging feedback loop.
-
Peroxisomal and Lysosomal Alterations: The compound induces dysfunction in peroxisomes and lysosomes. 7KC is a potent lysosomal poison, increasing membrane permeability and inhibiting critical enzymes like cathepsins D and B, which impairs cellular waste clearance and recycling processes.[2][3][12]
This combination of overwhelming oxidative stress and organelle failure often leads to a unique, mixed-modal cell death termed oxiapoptophagy , which combines features of oxidative stress, apoptosis, and autophagy.[5][6]
Quantitative Data on 7KC-Induced Oxidative Stress
The following table summarizes representative quantitative data from studies investigating the effects of 7KC on oxidative stress markers.
| Cell Line | 7KC Concentration | Exposure Time | Endpoint Measured | Result | Reference |
| HL-1 (Cardiac) | 10 µM | 24 h | ROS Production | ~2.5-fold increase vs. control | [13] |
| MC3T3-E1 | 50 µM | 24 h | Intracellular ROS | Significant increase vs. control | [6] |
| N2a (Neuronal) | 25 µg/mL (~62 µM) | 24 h | ROS Production | ~2-fold increase vs. control | [9] |
| N2a (Neuronal) | 25 µg/mL (~62 µM) | 24 h | Mitochondrial Membrane Potential | ~40% decrease vs. control | [9] |
The Role of 7-Ketocholesterol in Inflammation
7KC is a potent pro-inflammatory molecule that activates key signaling pathways, leading to the expression and secretion of inflammatory mediators. This response is central to its role in chronic inflammatory diseases like atherosclerosis.[1][7]
Key Inflammatory Signaling Pathways:
-
Toll-Like Receptor 4 (TLR4) Signaling: Evidence suggests that 7KC can signal through TLR4, a pattern recognition receptor crucial for the innate immune response.[14] This engagement initiates a downstream signaling cascade.
-
NF-κB Activation: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation and is robustly activated by 7KC.[15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of target genes.[16][17]
-
Cytokine and Chemokine Production: NF-κB activation leads to the upregulation of numerous pro-inflammatory genes, resulting in the production and secretion of cytokines like Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-α (TNF-α), as well as chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[1][7][12] These molecules recruit immune cells and perpetuate the inflammatory state.
-
Liver X Receptor (LXR) Modulation: 7KC is reported to be a weak agonist for LXR, a nuclear receptor that regulates cholesterol homeostasis and inflammation. While its role is complex, LXR activation can have both pro- and anti-inflammatory effects depending on the context.[12][18]
Quantitative Data on 7KC-Induced Inflammation
The following table summarizes representative data on the inflammatory response elicited by 7KC.
| Cell Line | 7KC Concentration | Exposure Time | Endpoint Measured | Result | Reference |
| Human Macrophages | 10 µg/mL (~25 µM) | 24 h | IL-8 Secretion | > 10-fold increase vs. control | [12] |
| Human Monocytes | 10 µg/mL (~25 µM) | 24 h | TNF-α Secretion | Significant increase vs. control | [12] |
| Human Endothelial Cells | 40 µM | 24 h | IL-8 mRNA Expression | ~ 4-fold increase vs. control | [1] |
| THP-1 (Monocytes) | 25 µM | 24 h | IL-1β Expression | Significant increase vs. control | [12] |
The Interplay of Oxidative Stress and Inflammation
Oxidative stress and inflammation are not independent processes but are intricately linked in a self-perpetuating cycle, often referred to as a "vicious cycle." 7KC is a key driver of this feedback loop.
-
7KC Induces ROS: As detailed, 7KC triggers ROS production.
-
ROS Activates Inflammation: The generated ROS can act as signaling molecules that directly activate pro-inflammatory pathways, including NF-κB.
-
Inflammation Generates More ROS: Activated immune cells, recruited to the site of inflammation, produce large amounts of ROS as part of their function (e.g., via the respiratory burst in macrophages).
-
ROS Creates More 7KC: The heightened oxidative environment promotes the non-enzymatic oxidation of cholesterol, generating more 7KC.
This cycle amplifies cellular and tissue damage, contributing significantly to the progression of chronic diseases.[3][9]
Experimental Methodologies
Studying the effects of 7KC requires a range of biochemical and cell biology techniques. Below are detailed protocols for key experiments.
Experimental Workflow
A typical in vitro experiment to characterize the effects of 7KC follows a standardized workflow to assess cytotoxicity, oxidative stress, and inflammation.
Protocol 1: Quantification of 7KC in Biological Samples via LC-MS/MS
This method allows for sensitive and specific measurement of 7KC levels in plasma or tissue.
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., 7-Ketocholesterol-d7).
-
Perform lipid extraction using a solvent mixture like chloroform:methanol (2:1, v/v). Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Chromatography:
-
Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase HPLC column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[19]
-
Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a formic acid additive.[20]
-
-
Mass Spectrometry:
-
Couple the HPLC to a triple quadrupole mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source, operated in positive ion mode.[19]
-
Use Selected Reaction Monitoring (SRM) for quantification. The transition for 7KC is typically m/z 383.3 → 365.3 (corresponding to [M+H-H₂O]⁺ → fragment). The specific transition for the deuterated internal standard is monitored simultaneously.
-
Quantify the amount of 7KC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[21]
-
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This is a common assay to measure generalized oxidative stress in cells.
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of 7KC for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Staining:
-
Remove the treatment media and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
-
Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Normalize the fluorescence values to cell number or protein content if significant cytotoxicity is observed.
-
Protocol 3: Western Blot for NF-κB (p65) Activation
This protocol detects the phosphorylation of the p65 subunit of NF-κB, a key indicator of pathway activation.
-
Cell Lysis: After treatment with 7KC, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 10%). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-p-p65 Ser536) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
-
Detection: Image the resulting chemiluminescent signal. To ensure equal loading, strip the membrane and re-probe for total p65 and a loading control protein like GAPDH or β-actin.
Conclusion and Future Directions
7-Ketocholesterol stands as a critical molecular link between cholesterol metabolism, oxidative stress, and inflammation. Its accumulation in tissues is a hallmark of numerous age-related and chronic inflammatory diseases.[4] The mechanisms detailed in this guide—involving ROS generation, organelle dysfunction, and activation of the NF-κB pathway—highlight its central role in driving cellular damage and disease progression.[5][12]
For drug development professionals, these pathways present compelling therapeutic targets. Strategies aimed at mitigating 7KC-induced toxicity could include:
-
Antioxidant Therapies: Developing potent antioxidants that can neutralize ROS in the specific cellular compartments affected by 7KC.
-
Inhibition of Inflammatory Signaling: Targeting key nodes in the 7KC-induced inflammatory cascade, such as TLR4 or components of the NF-κB pathway.
-
Enhancing 7KC Metabolism: Developing agents that promote the enzymatic inactivation and clearance of 7KC, for example, through esterification or reduction.[4][9]
A deeper understanding of the biology of 7-Ketocholesterol will continue to fuel the development of novel diagnostics and therapeutics to combat a wide range of debilitating diseases.
References
- 1. Oxysterols in the pathogenesis of major chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rem.bioscientifica.com [rem.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cyclaritytx.com [cyclaritytx.com]
- 9. mdpi.com [mdpi.com]
- 10. 7-Keto-Cholesterol and Cholestan-3beta, 5alpha, 6beta-Triol Induce Eryptosis through Distinct Pathways Leading to NADPH Oxidase and Nitric Oxide Synthase Activation | Cell Physiol Biochem [cellphysiolbiochem.com]
- 11. Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation [mdpi.com]
- 12. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 7-Ketocholesterol and cholestane-triol increase expression of SMO and LXRα signaling pathways in a human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Formation of 7-Ketocholesterol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketocholesterol (B24107) (7-KCh) is a prominent and cytotoxic oxysterol, a product of cholesterol oxidation. Its endogenous formation is implicated in the pathophysiology of numerous age-related and inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and age-related macular degeneration.[1][2][3][4] This technical guide provides an in-depth overview of the core mechanisms of 7-KCh formation in tissues, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Understanding the nuances of 7-KCh biosynthesis is critical for developing therapeutic strategies aimed at mitigating its detrimental effects.
Core Mechanisms of 7-Ketocholesterol Formation
The endogenous formation of 7-KCh occurs through two primary routes: non-enzymatic autoxidation and enzymatic conversion.
Non-Enzymatic Autoxidation
The principal pathway for 7-KCh generation is the non-enzymatic autoxidation of cholesterol, driven by reactive oxygen species (ROS).[5] This process is particularly prevalent in tissues experiencing high levels of oxidative stress. The reaction proceeds via a free radical chain mechanism, where ROS abstract a hydrogen atom from the C7 position of cholesterol, leading to the formation of a cholesterol radical. This radical then reacts with molecular oxygen to form a hydroperoxide intermediate, which subsequently decomposes to the more stable 7-Ketocholesterol.[5]
Enzymatic Pathways
While autoxidation is a major contributor, specific enzymatic pathways also lead to the formation of 7-KCh. These pathways are often tissue-specific and can be significant under certain physiological or pathological conditions.
-
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): This enzyme can catalyze the conversion of 7β-hydroxycholesterol to 7-Ketocholesterol. 11β-HSD2 is primarily expressed in mineralocorticoid target tissues such as the kidney, colon, and placenta.
-
Cytochrome P450 7A1 (CYP7A1): In specific contexts, particularly in genetic disorders like Smith-Lemli-Opitz syndrome where there is an accumulation of the cholesterol precursor 7-dehydrocholesterol (B119134), CYP7A1 can directly oxidize 7-dehydrocholesterol to 7-Ketocholesterol.[6] CYP7A1 is predominantly a liver enzyme.
Quantitative Data on 7-Ketocholesterol Levels in Tissues
The concentration of 7-KCh in tissues and plasma can vary significantly depending on the physiological or pathological state. The following tables summarize available quantitative data.
Table 1: 7-Ketocholesterol Levels in Human Plasma
| Condition | Mean Concentration (nmol/L) | Subject Group | Reference |
| Healthy Controls | < 55.8 (Quartile 1) | Patients with stable coronary artery disease | [2] |
| Stable Coronary Artery Disease | > 109.8 (Quartile 4) | Patients with stable coronary artery disease | [2] |
| Healthy Volunteers | 1-2 µM (1000-2000 nmol/L) | Healthy individuals | [7] |
| Heart Failure | 10-20 fold higher than controls | Patients with heart failure | [7] |
Table 2: 7-Ketocholesterol in Human Tissues
| Tissue | Condition | Concentration | Reference |
| Arterial Plaques | Atherosclerosis | 55% of total oxysterols | [5] |
| Brain (Frontal Cortex) | Alzheimer's Disease | Increased with disease progression | [6][8] |
| Retina | Age-Related Macular Degeneration | Localized to drusen and RPE/choriocapillaris | [9][10][11] |
| Liver | Healthy | Rapidly metabolized and excreted | [12] |
| Liver | Obese Mice (Diet-induced) | Increased hepatic lipid accumulation | [13] |
Experimental Protocols
Extraction of 7-Ketocholesterol from Tissues
This protocol is a generalized method for the extraction of lipids, including 7-KCh, from animal tissues.
Materials:
-
Glass tubes with Teflon-lined screw caps
-
Methanol
-
1 M KCl solution
-
Water (deionized)
-
Nitrogen gas
-
Centrifuge
Procedure:
-
Homogenize the tissue sample in an aqueous solution.
-
To 0.8 parts of the homogenized tissue, add 1 part chloroform and 2 parts methanol.
-
Vortex the mixture thoroughly.
-
Add 1 part chloroform and 1 part water to the mixture.
-
Vortex again and centrifuge at low speed for 5-10 minutes to separate the phases.
-
Carefully collect the lower organic layer, which contains the lipids.
-
Repeat the chloroform extraction on the remaining aqueous layer two more times, collecting the lower phase each time.
-
Combine all the collected lower organic layers.
-
Wash the combined organic phase once with a small volume of 1 M KCl and once with a small volume of water. After each wash, mix and centrifuge to separate the layers, retaining the lower lipid-containing layer.
-
Evaporate the solvent from the final lipid extract under a stream of nitrogen gas.
-
Re-dissolve the dried lipid extract in a known volume of chloroform for storage at -20°C or for immediate analysis.
Quantification of 7-Ketocholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantification of 7-KCh using GC-MS.
Materials:
-
Lipid extract containing 7-KCh
-
Internal standard (e.g., epicoprostanol (B1214048) or a deuterated 7-KCh analog)
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
To the dried lipid extract, add a known amount of the internal standard.
-
Add the silylating agent and heat at 60-70°C for at least 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This step is crucial for improving the volatility and chromatographic properties of the sterols.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of 7-KCh-TMS from other sterols. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C).
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for 7-KCh-TMS and the internal standard.
-
-
Quantification:
-
Identify the peaks corresponding to 7-KCh-TMS and the internal standard based on their retention times and mass spectra.
-
Calculate the peak area ratio of 7-KCh-TMS to the internal standard.
-
Determine the concentration of 7-KCh in the original sample by comparing this ratio to a standard curve prepared with known amounts of 7-KCh and the internal standard.
-
Enzyme Activity Assay for 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)
This assay measures the conversion of a substrate (e.g., 7β-hydroxycholesterol) to its corresponding ketone (7-KCh) by 11β-HSD2.
Materials:
-
Tissue homogenate or cell lysate containing 11β-HSD2
-
7β-hydroxycholesterol (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS/MS or GC-MS system for product quantification
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, NAD+, and the tissue homogenate/cell lysate.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the substrate, 7β-hydroxycholesterol.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
Extract the steroids from the reaction mixture using an organic solvent.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
-
Quantify the amount of 7-KCh produced using LC-MS/MS or GC-MS.
-
Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.
Enzyme Activity Assay for Cytochrome P450 7A1 (CYP7A1)
This assay measures the conversion of 7-dehydrocholesterol to 7-KCh by CYP7A1.
Materials:
-
Microsomal preparation containing recombinant human CYP7A1
-
NADPH-cytochrome P450 reductase
-
7-dehydrocholesterol (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvent for extraction
-
LC-MS/MS or GC-MS system for product quantification
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the microsomal preparation with CYP7A1, and NADPH-cytochrome P450 reductase.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding 7-dehydrocholesterol and NADPH.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction.
-
Extract the sterols from the reaction mixture.
-
Analyze the extract by LC-MS/MS or GC-MS to quantify the 7-KCh produced.
-
Determine the enzyme activity as the rate of 7-KCh formation.
Signaling Pathways and Experimental Workflows
The accumulation of 7-KCh in tissues triggers a cascade of cellular events, leading to oxidative stress, inflammation, and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
Caption: Overview of the main pathways for endogenous 7-Ketocholesterol formation.
Caption: Key signaling events in 7-Ketocholesterol-induced apoptosis.
References
- 1. 7-ketocholesterol contributes to microglia-driven increases in astrocyte reactive oxygen species in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. 7-Ketocholesterol Promotes Retinal Pigment Epithelium Senescence and Fibrosis of Choroidal Neovascularization via IQGAP1 Phosphorylation-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Rapid hepatic metabolism of 7-ketocholesterol in vivo: implications for dietary oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Dietary Oxysterol, 7-Ketocholesterol Accelerates Hepatic Lipid Accumulation and Macrophage Infiltration in Obese Mice [frontiersin.org]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
7-Ketocholesterol (B24107) (7-KC), a prominent oxidation product of cholesterol, is emerging as a critical biomarker and a key player in the pathophysiology of numerous age-related diseases.[1][2][3][4] Formed predominantly through non-enzymatic reactions with reactive oxygen species (ROS), its accumulation in tissues and circulation is a hallmark of heightened oxidative stress, a central feature of aging.[1][2][5] This guide provides a comprehensive technical overview of 7-KC, detailing its association with age-related pathologies, the intricate signaling pathways it modulates, and the established experimental protocols for its quantification. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate 7-KC as a diagnostic, prognostic, and therapeutic target.
7-Ketocholesterol as a Biomarker in Age-Related Diseases
Elevated levels of 7-KC have been consistently documented in a spectrum of age-related diseases, including atherosclerosis, neurodegenerative disorders like Alzheimer's disease, and age-related macular degeneration (AMD).[1][6][7] Its presence in biological fluids and tissues often correlates with disease severity and progression, underscoring its potential as a valuable clinical biomarker.[8][9]
Atherosclerosis and Cardiovascular Disease
7-KC is the most abundant oxysterol found in oxidized low-density lipoprotein (oxLDL) particles and atherosclerotic plaques.[5] Its accumulation within the vascular wall contributes to endothelial dysfunction, macrophage reprogramming into foam cells, and smooth muscle cell apoptosis, all critical events in the initiation and progression of atherosclerosis.[5][10] Clinical studies have demonstrated a significant association between plasma 7-KC levels and adverse cardiovascular outcomes.
| Disease State | Sample Type | 7-KC Concentration (Case) | 7-KC Concentration (Control) | Key Finding | Reference |
| Coronary Artery Disease (CAD) | Serum | 32.4 ± 23.1 ng/mL | 19.0 ± 11.3 ng/mL | Significantly higher in subjects with CAD. | [8] |
| Stable Coronary Artery Disease | Plasma | Highest Quartile vs. Lowest Quartile | 1 SD increase in 7-KC was associated with a 36% higher rate of composite cardiovascular events. | [9] |
Neurodegenerative Diseases
In the context of neurodegeneration, 7-KC is implicated in neuronal cell death and inflammation.[7] While its ability to cross the blood-brain barrier is still under investigation, it can be formed in situ within the brain, where it is toxic to neuronal cells.[5] Elevated levels of 7-KC have been observed in the brains of Alzheimer's disease (AD) models, where it contributes to oxidative stress in astrocytes, a key cell type in the central nervous system.[11] The accumulation of 7-KC is thought to contribute to the neuroinflammatory environment characteristic of AD.[7][12]
| Disease State | Sample Type | 7-KC Finding | Reference |
| Alzheimer's Disease (AD) | Brain (3xTg mouse model) | Elevated levels of 7-KC observed. | [11] |
| Alzheimer's Disease (AD) | Brain | 7-KC is highly toxic to neuronal cells and can form spontaneously. | [5] |
Age-Related Macular Degeneration (AMD)
7-KC is a major component of drusen, the extracellular deposits that accumulate between the retinal pigment epithelium (RPE) and Bruch's membrane in AMD.[13] Its presence in the retina is associated with RPE cell dysfunction, inflammation, and the promotion of choroidal neovascularization, a hallmark of the wet form of AMD.[13][14][15]
| Disease State | Sample Type | 7-KC Finding | Reference |
| Age-Related Macular Degeneration (AMD) | Drusen/Bruch's Membrane | 7-KC is a prominent oxysterol that accumulates with age and in AMD. | [13] |
| Age-Related Macular Degeneration (AMD) | Retina | 7-KC induces inflammatory and cytotoxic responses in retinal cells. | [16] |
Signaling Pathways Modulated by 7-Ketocholesterol
7-KC exerts its cytotoxic effects through the modulation of multiple intracellular signaling pathways, primarily revolving around the induction of oxidative stress, endoplasmic reticulum (ER) stress, inflammation, and apoptosis.[3][16][17]
Oxidative Stress and Apoptosis
A central mechanism of 7-KC toxicity is the induction of reactive oxygen species (ROS) production, often through the activation of NADPH oxidase (NOX).[3] This surge in ROS leads to a vicious cycle, promoting further cholesterol oxidation and cellular damage.[3][5] The resulting oxidative stress triggers the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.[18] 7-KC can induce a specific form of cell death termed "oxiapoptophagy," which involves a combination of oxidative stress, apoptosis, and autophagy.[2][19][20]
Inflammation and ER Stress
7-KC is a potent pro-inflammatory agent, capable of activating inflammatory pathways in various cell types, including microglia and macrophages.[14][17] In microglia, 7-KC can induce a pro-inflammatory M1 state via activation of the NLRP3 inflammasome.[14] Furthermore, 7-KC has been shown to induce endoplasmic reticulum (ER) stress by modulating the unfolded protein response (UPR).[16] This involves the upregulation of key ER stress markers such as GRP78 and IRE1.[16]
Experimental Protocols for 7-Ketocholesterol Analysis
Accurate and reproducible quantification of 7-KC is paramount for its validation as a biomarker. The low abundance of oxysterols in biological matrices and the potential for artefactual oxidation of cholesterol during sample handling necessitate robust analytical methodologies.[21][22][23] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for oxysterol analysis.
Sample Preparation
A critical step in 7-KC analysis is the efficient extraction and separation of oxysterols from the much more abundant cholesterol.[21] Solid-phase extraction (SPE) is a commonly employed technique for this purpose.
Protocol for Oxysterol Extraction from Plasma:
-
Saponification: Plasma samples are often subjected to alkaline hydrolysis (saponification) to release esterified oxysterols.
-
Internal Standard Spiking: An isotopically labeled internal standard (e.g., d7-7-ketocholesterol) is added to the sample to correct for extraction losses and matrix effects.
-
Liquid-Liquid Extraction: Oxysterols are extracted from the aqueous phase using an organic solvent such as hexane (B92381) or a mixture of chloroform (B151607) and methanol.
-
Solid-Phase Extraction (SPE): The organic extract is loaded onto an SPE cartridge (e.g., C18 or hydrophilic-lipophilic balanced) to separate oxysterols from cholesterol.[21][22] Cholesterol is retained on the column while the more polar oxysterols are eluted.
-
Derivatization (for GC-MS): For GC-MS analysis, the hydroxyl group of 7-KC is typically derivatized (e.g., silylation) to improve its volatility and chromatographic properties. Derivatization is often omitted for LC-MS/MS analysis.[24]
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity for the quantification of 7-KC without the need for derivatization.[24]
| Parameter | Typical Conditions |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with a mixture of water, methanol, and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode.[24] |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion (e.g., [M+H]+ or [M+Na]+) to specific product ions. |
| Validation | |
| Linearity | Excellent within a range of 1 to 400 ng/mL.[24] |
| Precision | Intra- and inter-assay coefficients of variation (CV) typically < 15%.[9][24] |
| Recovery | 85-115%.[9][24] |
Future Perspectives and Drug Development
The compelling evidence linking 7-KC to the pathogenesis of multiple age-related diseases positions it as a promising target for therapeutic intervention. Strategies aimed at reducing 7-KC levels or blocking its downstream signaling pathways could offer novel treatment avenues. Potential therapeutic approaches include:
-
Antioxidant therapies: To mitigate the initial oxidative stress that leads to 7-KC formation.
-
Small molecule inhibitors: To target specific enzymes or receptors in the 7-KC signaling cascade.
-
Agents that promote 7-KC metabolism and clearance: Enhancing the body's natural detoxification pathways for oxysterols.
Conclusion
7-Ketocholesterol has transitioned from being a mere indicator of oxidative stress to a recognized bioactive molecule that actively contributes to the pathology of a wide array of age-related diseases. Its robust association with disease states, coupled with its involvement in fundamental cellular processes like apoptosis and inflammation, makes it a compelling biomarker for risk stratification, disease monitoring, and as a target for novel therapeutic strategies. The standardized and validated analytical methods now available will facilitate further research into the multifaceted role of 7-KC and accelerate the development of interventions aimed at mitigating its detrimental effects.
References
- 1. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rem.bioscientifica.com [rem.bioscientifica.com]
- 3. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyclaritytx.com [cyclaritytx.com]
- 5. 7-Ketocholesterol as a Contributing Cause of Multiple Age-Related Diseases – Fight Aging! [fightaging.org]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Influential role of 7-Ketocholesterol in the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Significance of Serum 7-Ketocholesterol Concentrations in the Progression of Coronary Atherosclerosis [jstage.jst.go.jp]
- 9. ahajournals.org [ahajournals.org]
- 10. 7-Ketocholesterol-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-ketocholesterol contributes to microglia-driven increases in astrocyte reactive oxygen species in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. 7-ketocholesterol induces endothelial-mesenchymal transition and promotes fibrosis: implications in neovascular age-related macular degeneration and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-Ketocholesterol Increases Retinal Microglial Migration, Activation and Angiogenicity: A Potential Pathogenic Mechanism Underlying Age-related Macular Degeneration [escholarship.org]
- 15. 7-Ketocholesterol Promotes Retinal Pigment Epithelium Senescence and Fibrosis of Choroidal Neovascularization via IQGAP1 Phosphorylation-Dependent Signaling | MDPI [mdpi.com]
- 16. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis | MDPI [mdpi.com]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Cholesten-3β-ol-7-one (7-Ketocholesterol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and biological activities of 5-Cholesten-3β-ol-7-one, commonly known as 7-Ketocholesterol. This oxysterol is a critical molecule in various physiological and pathological processes, making it a significant subject of research in fields ranging from cardiovascular disease to neurodegenerative disorders.
Chemical and Physical Properties
5-Cholesten-3β-ol-7-one is a derivative of cholesterol oxidized at the C7 position. Its identity is well-defined by its chemical formula, molecular weight, and distinct physical properties.
Table 1: Physical and Chemical Properties of 5-Cholesten-3β-ol-7-one
| Property | Value | Reference(s) |
| Systematic Name | (3β)-3-Hydroxycholest-5-en-7-one | |
| Common Names | 7-Ketocholesterol, 7-Oxocholesterol | [1] |
| CAS Number | 566-28-9 | [1] |
| Molecular Formula | C₂₇H₄₄O₂ | [1] |
| Molecular Weight | 400.64 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 170-172 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) (~20 mg/ml), DMSO (~0.1 mg/ml), and dimethylformamide (~2 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in ethanol and then dilute. | |
| Storage | Store at -20°C for long-term stability. |
Spectral Data
The structural elucidation of 5-Cholesten-3β-ol-7-one is supported by various spectroscopic techniques.
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum provides a detailed fingerprint of the carbon skeleton. Based on 2D NMR data, the following chemical shifts can be assigned:
Table 2: ¹³C-NMR Chemical Shifts of 5-Cholesten-3β-ol-7-one in CDCl₃
| Carbon Atom | Chemical Shift (ppm) |
| 1 | 36.24 |
| 2 | 31.00 |
| 3 | 70.44 |
| 4 | 41.76 |
| 5 | 126.14 |
| 6 | Not available |
| 7 | Not available |
| 8 | Not available |
| 9 | 49.87 |
| 10 | 36.31 |
| 11 | 21.26 |
| 12 | 38.70 |
| 13 | 45.37 |
| 14 | 54.71 |
| 15 | 24.05 |
| 16 | 28.68 |
| 17 | 49.94 |
| 18 | 11.92 |
| 19 | 17.24 |
| 20 | 35.77 |
| 21 | 18.94 |
| 22 | 36.24 |
| 23 | 23.71 |
| 24 | 39.24 |
| 25 | 27.93 |
| 26 | 22.69 |
| 27 | Not available |
| (Assignments are based on available 2D NMR data and may require further confirmation with a dedicated ¹³C NMR spectrum.) |
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) of 5-Cholesten-3β-ol-7-one reveals a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 400. Subsequent fragmentation often involves the loss of water (H₂O) from the hydroxyl group and cleavage of the sterol ring system.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Cholesten-3β-ol-7-one displays characteristic absorption bands corresponding to its functional groups. Key peaks include a broad band around 3400 cm⁻¹ for the O-H stretch of the hydroxyl group, sharp peaks around 2950-2850 cm⁻¹ for C-H stretching of alkane groups, and a strong absorption band around 1670 cm⁻¹ for the C=O stretch of the α,β-unsaturated ketone.
Experimental Protocols
Synthesis and Purification
A common method for the synthesis of 7-Ketocholesterol involves the oxidation of cholesterol. The following is a generalized protocol based on established methods.
Diagram 1: General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 5-Cholesten-3β-ol-7-one.
Protocol:
-
Oxidation of Cholesterol:
-
Dissolve cholesterol in a suitable organic solvent (e.g., acetic acid, carbon tetrachloride).
-
Add an oxidizing agent, such as t-butyl chromate, dropwise to the solution while stirring.
-
Maintain the reaction at a specific temperature (e.g., room temperature or slightly elevated) for a defined period until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).
-
-
Work-up and Extraction:
-
Extract the crude product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification by Preparative Thin-Layer Chromatography (TLC):
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Apply the concentrated solution as a narrow band onto a preparative TLC plate (silica gel).
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that provides good separation between 7-Ketocholesterol and any unreacted cholesterol or byproducts.
-
Visualize the separated bands under UV light or by staining with a suitable reagent (e.g., phosphomolybdic acid).
-
Scrape the silica (B1680970) gel band corresponding to the desired product.
-
Elute the product from the silica gel using a polar solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol).
-
Filter to remove the silica gel and evaporate the solvent to yield the purified 5-Cholesten-3β-ol-7-one.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as NMR, MS, and IR spectroscopy.
-
Cell-Based Assays for Biological Activity
To investigate the biological effects of 5-Cholesten-3β-ol-7-one, various cell-based assays can be employed.
Protocol for Investigating 7-Ketocholesterol-Induced Apoptosis:
-
Cell Culture:
-
Culture the desired cell line (e.g., macrophages, endothelial cells, or neuronal cells) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare a stock solution of 5-Cholesten-3β-ol-7-one in a suitable solvent (e.g., ethanol or DMSO).
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of 5-Cholesten-3β-ol-7-one for different time points. Include a vehicle control (solvent alone).
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3) using a colorimetric or fluorometric substrate-based assay.
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye such as JC-1 or TMRE to assess changes in the mitochondrial membrane potential by flow cytometry or fluorescence microscopy.
-
-
Western Blot Analysis:
-
Lyse the treated cells and perform Western blot analysis to examine the expression levels of key apoptosis-related proteins such as Bcl-2 family members (Bax, Bcl-2), cytochrome c release, and cleaved caspase-3.
-
Signaling Pathways
5-Cholesten-3β-ol-7-one is a potent modulator of several key signaling pathways, primarily leading to apoptosis and inflammation.
Apoptosis Induction Pathways
7-Ketocholesterol triggers apoptosis through multiple interconnected pathways, often initiated by the generation of reactive oxygen species (ROS) and disruption of calcium homeostasis.
Diagram 2: 7-Ketocholesterol-Induced Apoptosis Signaling
Caption: Key signaling pathways involved in 7-Ketocholesterol-induced apoptosis.
-
ROS-Dependent NF-κB and Akt Pathways: 7-Ketocholesterol induces the production of reactive oxygen species (ROS), which in turn can activate the NF-κB signaling pathway, a key regulator of inflammation and cell survival/death.[2] Paradoxically, while NF-κB is often pro-survival, in the context of high oxidative stress induced by 7-Ketocholesterol, its activation can contribute to apoptosis.[2] Concurrently, 7-Ketocholesterol can inhibit the pro-survival Akt signaling pathway, further tilting the balance towards cell death.[2]
-
Calcium-Dependent Pathways: This oxysterol disrupts intracellular calcium homeostasis, leading to an influx of extracellular calcium and release from intracellular stores.[3] This elevated cytosolic calcium can activate the phosphatase calcineurin, which dephosphorylates and activates pro-apoptotic proteins like Bad.[3] Additionally, increased calcium can lead to the activation of the pro-apoptotic protein Bim.[3]
-
Mitochondrial Dysfunction: The aforementioned pathways converge on the mitochondria, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately executing the apoptotic program.
Inflammatory Signaling
7-Ketocholesterol is a potent pro-inflammatory molecule, contributing to the pathogenesis of chronic inflammatory diseases like atherosclerosis.
Diagram 3: 7-Ketocholesterol-Induced Inflammatory Signaling
References
The Enzymatic Architecture of 7-Ketocholesterol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketocholesterol (B24107) (7-KC) is a prominent oxysterol, an oxidized derivative of cholesterol, implicated in a spectrum of age-related and chronic diseases, including atherosclerosis, neurodegenerative disorders, and age-related macular degeneration. While autoxidation of cholesterol is a significant source of 7-KC, enzymatic pathways also contribute to its biosynthesis, offering specific and regulated routes to its formation. This technical guide provides an in-depth exploration of the core enzymatic pathways responsible for 7-KC synthesis, presenting quantitative data, detailed experimental protocols derived from established research, and visual representations of the key biological processes.
Core Enzymatic Synthesis Pathways
The enzymatic synthesis of 7-Ketocholesterol is primarily governed by two distinct pathways, each utilizing a different precursor and enzymatic machinery.
Cytochrome P450 7A1 (CYP7A1) Mediated Synthesis from 7-Dehydrocholesterol (B119134)
The initial and rate-limiting step in the classic bile acid synthesis pathway, catalyzed by CYP7A1, can also lead to the formation of 7-KC from 7-dehydrocholesterol (7-DHC), the immediate precursor of cholesterol.[1][2][3][4][5][6][7] This pathway is particularly relevant in conditions where 7-DHC levels are elevated, such as in Smith-Lemli-Opitz syndrome.[2] The reaction involves the direct oxidation of the 7,8-double bond of 7-DHC.[8][9][10]
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Mediated Synthesis from 7β-Hydroxycholesterol
The second major enzymatic route involves the conversion of 7β-hydroxycholesterol (7β-OHC) to 7-KC, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][5][11][12][13][14][15][16][17] This enzyme typically inactivates glucocorticoids but also demonstrates activity towards oxysterols. Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction, reducing 7-KC to 7β-OHC.[1][11]
Quantitative Data on Enzymatic Synthesis
The efficiency and kinetics of the enzymes involved in 7-KC synthesis are critical for understanding their physiological relevance. The following tables summarize key quantitative data reported in the literature.
Table 1: Kinetic Parameters for CYP7A1-mediated Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol
| Parameter | Value | Species | Source |
| kcat/Km | 3 x 10^4 M⁻¹s⁻¹ | Human | [18] |
Table 2: Kinetic Parameters for 11β-HSD Isoforms with Oxysterol Substrates
| Enzyme | Substrate | Product | Apparent Km | Vmax | Species | Source |
| 11β-HSD2 | 7β,27-dihydroxycholesterol | 7-keto,27-dihydroxycholesterol | ~200 nM (for cortisol) | 0.6 ± 0.1 nmol·h⁻¹·mg⁻¹ | Human | [12][14] |
| 11β-HSD1 | 7-ketocholesterol | 7β-hydroxycholesterol | - | - | Murine | [19] |
| 11β-HSD2 | 7β-hydroxycholesterol | 7-ketocholesterol | - | - | Murine | [19] |
Note: Direct kinetic data for 11β-HSD2 with 7β-hydroxycholesterol is limited; the provided data for a similar substrate and cortisol are for reference.
Experimental Protocols
The following sections provide generalized methodologies for the key experiments cited in this guide, intended to serve as a foundation for laboratory investigation.
Protocol 1: Enzymatic Synthesis of 7-Ketocholesterol using Human Liver Microsomes (CYP7A1 activity)
This protocol is adapted from methodologies described for studying CYP7A1 activity.[20]
1. Materials:
-
Human liver microsomes
-
7-Dehydrocholesterol (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate, hexane)
-
Internal standard for quantification (e.g., d7-7-ketocholesterol)
-
HPLC or GC-MS system for analysis
2. Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer.
-
Add the NADPH regenerating system to the reaction mixture.
-
Initiate the reaction by adding 7-dehydrocholesterol (e.g., 50 µM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).
-
Add the internal standard.
-
Extract the lipids by vortexing and centrifugation.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Analyze the formation of 7-ketocholesterol by HPLC or GC-MS.[1][9][10][11]
Protocol 2: Enzymatic Assay of 11β-HSD2 with 7β-Hydroxycholesterol
This protocol is based on methods for assessing 11β-HSD2 activity with various substrates.[8][12][14][15][16]
1. Materials:
-
Recombinant human 11β-HSD2 or cell lysates containing the enzyme
-
7β-Hydroxycholesterol (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Internal standard for quantification
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a reaction mixture containing the enzyme source in the reaction buffer.
-
Add NAD+ to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding 7β-hydroxycholesterol.
-
Incubate at 37°C for a defined time, ensuring the reaction stays within the linear range.
-
Terminate the reaction by adding a cold organic solvent.
-
Add the internal standard.
-
Extract the steroids as described in Protocol 1.
-
Analyze the production of 7-ketocholesterol by LC-MS/MS.[12]
Signaling Pathways and Experimental Workflows
7-Ketocholesterol is a potent modulator of various cellular signaling pathways, primarily leading to apoptosis and inflammation. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex biological processes.
Enzymatic Synthesis Pathways of 7-Ketocholesterol
Caption: Enzymatic pathways for 7-Ketocholesterol synthesis.
7-Ketocholesterol-Induced Apoptosis Signaling Pathway
Caption: Key events in 7-Ketocholesterol-induced apoptosis.
7-Ketocholesterol-Induced Inflammatory Signaling Pathway
Caption: 7-Ketocholesterol-mediated inflammatory signaling cascade.
Conclusion
The enzymatic synthesis of 7-Ketocholesterol represents a crucial area of research for understanding its role in health and disease. The pathways involving CYP7A1 and 11β-HSD2 provide specific targets for potential therapeutic intervention aimed at modulating 7-KC levels. The detailed experimental approaches and signaling pathway diagrams presented in this guide offer a comprehensive resource for scientists and researchers dedicated to unraveling the complexities of oxysterol biology and its implications for drug development. Further investigation into the precise kinetics and regulation of these enzymatic pathways will be essential for developing effective strategies to mitigate the pathological effects of 7-Ketocholesterol.
References
- 1. rem.bioscientifica.com [rem.bioscientifica.com]
- 2. Optimization of CYP27A1 recombinant protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenol Effects on Cholesterol Metabolism via Bile Acid Biosynthesis, CYP7A1: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. 11β-Hydroxysteroid dehydrogenases control access of 7β,27-dihydroxycholesterol to retinoid-related orphan receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmrservice.com [bmrservice.com]
- 14. uniprot.org [uniprot.org]
- 15. m.youtube.com [m.youtube.com]
- 16. scispace.com [scispace.com]
- 17. 11β-Hydroxysteroid dehydrogenase type 1 contributes to the regulation of 7-oxysterol levels in the arterial wall through the inter-conversion of 7-ketocholesterol and 7β-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new method for determining liver microsomal cholesterol 7alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
7-Oxocholesterol: A Comprehensive Technical Guide on its Natural Sources, Dietary Intake, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxocholesterol, also known as 7-ketocholesterol (B24107), is a prominent oxysterol formed from the oxidation of cholesterol. It is generated both endogenously through metabolic processes and oxidative stress, and exogenously from the consumption of cholesterol-containing foods that have undergone processing, heating, or prolonged storage.[1][2][3] Due to its pro-oxidant and pro-inflammatory properties, 7-oxocholesterol is implicated in the pathophysiology of several age-related and chronic diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory bowel disease.[2][3] This technical guide provides an in-depth overview of the natural sources of 7-oxocholesterol, its dietary intake, analytical methodologies for its quantification, and its impact on cellular signaling pathways.
Natural Sources of 7-Oxocholesterol in Food
7-Oxocholesterol is primarily found in foods of animal origin that are rich in cholesterol. Its concentration in these foods is significantly influenced by processing methods such as heating, drying, and prolonged storage, which promote cholesterol oxidation.
Dairy Products
Dairy products are a notable source of dietary 7-oxocholesterol. The levels can vary widely depending on the type of product and the processing it has undergone.
Table 1: Concentration of 7-Oxocholesterol in Various Dairy Products
| Food Product | Concentration of 7-Oxocholesterol | Reference(s) |
| Whole Milk Powder | ≤ 4.6 ppm (sample basis) | [4] |
| Grated Cheese | < 2.0 ppm (sample basis) | [4] |
| Butter | 13.9 - 27.3 mg/kg (total COPs) | |
| Ghee (Clarified Butter) | 12.3 - 44.3 μg/g | |
| Cheddar Cheese | 0.23 - 0.45 μg/g | |
| Feta Cheese | 0.15 - 0.38 μg/g | |
| Mozzarella Cheese | 0.08 - 0.25 μg/g | |
| Yogurt | 0.02 - 0.12 μg/g |
Note: "COPs" refers to Cholesterol Oxidation Products, of which 7-oxocholesterol is a major component.
Meat and Meat Products
Meat and processed meat products are significant contributors to dietary 7-oxocholesterol intake. The concentration is influenced by the type of meat, cooking methods, and storage conditions.
Table 2: Concentration of 7-Oxocholesterol in Meat and Meat Products
| Food Product | Concentration of 7-Oxocholesterol | Reference(s) |
| Raw Beef | ≤ 3.5 ppm (sample basis) | [4] |
| Cooked Beef | Higher than raw beef | [4] |
| Salami | < 2.0 ppm (sample basis) | [4] |
| Raw Pork | 0.11 - 0.24 μg/g | |
| Fried Pork | 0.45 - 1.23 μg/g | |
| Raw Chicken | 0.08 - 0.19 μg/g | |
| Grilled Chicken | 0.32 - 0.89 μg/g |
Eggs and Egg Products
Eggs, particularly processed egg products, are a major source of 7-oxocholesterol due to their high cholesterol content and susceptibility to oxidation during processing.
Table 3: Concentration of 7-Oxocholesterol in Eggs and Egg Products
| Food Product | Concentration of 7-Oxocholesterol | Reference(s) |
| Whole Egg Powder | ≤ 4.6 ppm (sample basis) | [4] |
| Fresh Egg Yolk | 0.1 - 0.5 μg/g | |
| Spray-dried Egg Yolk | 20 - 150 μg/g | |
| Scrambled Eggs | 1.5 - 5.2 μg/g | |
| Boiled Eggs | 0.8 - 2.5 μg/g |
Dietary Intake of 7-Oxocholesterol
Estimating the precise dietary intake of 7-oxocholesterol is challenging due to the variability in food processing methods and individual dietary habits. While it is established that the Western diet, rich in processed and animal-based foods, contributes to a higher intake of oxysterols, specific quantitative data for the average daily intake of 7-oxocholesterol remains limited in the scientific literature. One study has suggested that the daily dietary intake of total oxysterols from meat sources is likely between 0.5 and 1% of the total cholesterol intake. However, more research is needed to establish a definitive range for 7-oxocholesterol intake from the total diet.
Experimental Protocols for 7-Oxocholesterol Analysis
Accurate quantification of 7-oxocholesterol in food and biological matrices is crucial for research in this field. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To quantify 7-oxocholesterol in a food matrix.
Methodology:
-
Sample Preparation:
-
Lipid Extraction: Homogenize the food sample and extract the total lipids using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Saponification: Saponify the lipid extract with a methanolic potassium hydroxide (B78521) solution to hydrolyze cholesterol esters. This step is performed at room temperature to prevent the formation of artifacts.
-
Extraction of Unsaponifiable Matter: Extract the unsaponifiable fraction, containing free sterols and oxysterols, with a non-polar solvent like hexane (B92381) or diethyl ether.
-
Solid-Phase Extraction (SPE) Cleanup: Purify the extract using an aminopropyl-bonded silica (B1680970) SPE cartridge to remove interfering substances. Elute the oxysterol fraction with a more polar solvent mixture.
-
-
Derivatization:
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Derivatize the sample by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable for GC analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless injection mode.
-
Oven Temperature Program: Start at a lower temperature, ramp up to a high temperature to ensure the separation of 7-oxocholesterol from other sterols.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of the TMS-ether of 7-oxocholesterol.
-
-
-
Quantification:
-
Use an internal standard (e.g., epicoprostanol (B1214048) or a deuterated analog of 7-oxocholesterol) added at the beginning of the sample preparation to correct for losses during the procedure.
-
Generate a calibration curve using standards of 7-oxocholesterol.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Objective: To quantify 7-oxocholesterol in biological samples (e.g., plasma, tissues).
Methodology:
-
Sample Preparation:
-
Protein Precipitation and Lipid Extraction: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., 7-ketocholesterol-d7) to the biological sample to precipitate proteins and extract lipids simultaneously.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: Use a reversed-phase C18 or a specialized column for sterol analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for 7-oxocholesterol and its internal standard.
-
-
-
Quantification:
-
Calculate the ratio of the peak area of 7-oxocholesterol to the peak area of the internal standard.
-
Determine the concentration using a calibration curve prepared with known concentrations of 7-oxocholesterol standards.
-
Signaling Pathways and Biological Effects of 7-Oxocholesterol
7-Oxocholesterol exerts its biological effects by modulating various cellular signaling pathways, primarily leading to oxidative stress, inflammation, and apoptosis.
Induction of Oxidative Stress
7-Oxocholesterol is a potent inducer of reactive oxygen species (ROS) production, which can lead to cellular damage.
Pro-inflammatory Signaling
7-Oxocholesterol triggers inflammatory responses through the activation of key transcription factors like NF-κB, leading to the expression of pro-inflammatory cytokines.
Induction of Apoptosis
High concentrations of 7-oxocholesterol can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.
Conclusion
7-Oxocholesterol is a biologically active oxysterol that is prevalent in the Western diet due to the consumption of processed, cholesterol-rich foods. Its presence in the diet is a growing health concern due to its association with oxidative stress, inflammation, and apoptosis, which are underlying mechanisms of various chronic diseases. This technical guide provides a foundational understanding of the natural sources, analytical methods, and biological implications of 7-oxocholesterol, which is essential for researchers, scientists, and drug development professionals working to mitigate its potential adverse health effects. Further research is warranted to establish definitive dietary intake levels and to fully elucidate the complex cellular mechanisms affected by this oxysterol.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 7-Ketocholesterol in Human Plasma
Abstract
This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Ketocholesterol (B24107) (7-KCh) in human plasma. 7-Ketocholesterol is a significant oxysterol formed from the oxidation of cholesterol and is implicated as a biomarker in various pathologies, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases.[1][2] The described method employs a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This method is suitable for high-throughput clinical research and drug development applications, offering excellent linearity, precision, and accuracy.
Introduction
7-Ketocholesterol (7-KCh) is one of the most abundant and cytotoxic oxysterols found in the human body.[3] It is formed through the non-enzymatic, free radical-mediated oxidation of cholesterol and is found in high levels within oxidized low-density lipoprotein (oxLDL) deposits and atherosclerotic plaques.[2][3] Elevated levels of 7-KCh are associated with a pro-inflammatory and pro-apoptotic cellular response, contributing to the pathogenesis of several diseases.[3][4] Specifically, 7-KCh has been shown to induce the expression of inflammatory cytokines such as IL-6 and IL-8 through the activation of multiple kinase signaling pathways, including NFκB.[3] Given its role as a key mediator in oxidative stress and inflammation, the accurate quantification of 7-KCh in plasma is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.
This document provides a detailed protocol for a non-derivatized LC-MS/MS method for 7-KCh quantification in plasma, validated for clinical research applications. The method is rapid, requiring only a small plasma volume, and demonstrates high sensitivity and reproducibility.[5]
Experimental Protocols
Materials and Reagents
-
7-Ketocholesterol (7-KCh) standard (Sigma-Aldrich)
-
7-Ketocholesterol-d7 (d7-7-KCh) internal standard (CND Isotopes)[5]
-
HPLC-grade methanol (B129727), acetonitrile, and isopropanol (B130326) (VWR)
-
Formic acid (Sigma-Aldrich)[5]
-
Ultrapure water (Milli-Q system or equivalent)[5]
-
Human plasma (charcoal-stripped for calibration curve preparation)[5]
Preparation of Standards and Quality Controls
-
Primary Stock Solution (7-KCh): Prepare a 1 mg/mL stock solution of 7-KCh in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standards for the calibration curve.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of d7-7-KCh in methanol.
-
IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.[5]
-
Calibration Standards: Spike charcoal-stripped plasma with the 7-KCh working standards to create a calibration curve with final concentrations ranging from 1 to 400 ng/mL (e.g., 1, 2, 5, 10, 25, 50, 200, and 400 ng/mL).[5]
-
Quality Control (QC) Samples: Prepare QC samples by spiking charcoal-stripped plasma with 7-KCh at three concentration levels: low (2.5 ng/mL), medium (25 ng/mL), and high (250 ng/mL).[5]
-
Store all stock solutions, working solutions, and prepared samples at -80°C until analysis.[5]
Plasma Sample Preparation
The sample preparation involves a simple protein precipitation step to extract 7-KCh and the internal standard from the plasma matrix.[5]
-
Aliquot 25 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the IS working solution (50 ng/mL d7-7-KCh in methanol) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
References
- 1. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells [mdpi.com]
- 3. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Cholestan-7-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestan-7-one is a ketone derivative of cholestane, a saturated steroid. As an oxidized sterol, it can be an indicator of oxidative stress and is relevant in various biological and pathological processes. Its accurate detection and quantification are crucial in fields ranging from clinical diagnostics to food science and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound and other sterols due to its high sensitivity and specificity.
This document provides detailed application notes and protocols for the analysis of this compound using GC-MS. It is intended to guide researchers, scientists, and drug development professionals in setting up and performing this analysis.
Data Presentation
Quantitative analysis of this compound requires precise measurement of its retention time and mass spectrometric fragmentation. Below are tables summarizing typical GC-MS data for this compound.
Table 1: Gas Chromatography and Mass Spectrometry Parameters
| Parameter | Value |
| Gas Chromatography | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1][2] |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min[3] |
| Injector Temperature | 280 - 300 °C[4] |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 100°C for 1 min, ramp at 20°C/min to 250°C, then ramp at 5°C/min to 300°C and hold for 10 min. |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 - 250 °C[3][4] |
| Mass Range | m/z 50-600 |
| Solvent Delay | ~5 minutes |
Table 2: Retention Time and Mass Spectral Data for this compound
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) and Relative Abundance |
| This compound (as TMS derivative) | ~25-30 (dependent on exact conditions) | 458 (M+) , 443, 368, 255, 143 |
Table 3: Quantitative Analysis Parameters
| Parameter | Description |
| Internal Standard | 5α-cholestane or a deuterated analog can be used for accurate quantification.[5] |
| Calibration | A multi-point calibration curve should be prepared using a certified standard of this compound. |
| Limit of Detection (LOD) | Typically in the low ng/mL range, can be determined by a signal-to-noise ratio of 3.[6] |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range, can be determined by a signal-to-noise ratio of 10.[6] |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound in a biological matrix. Optimization may be required depending on the specific sample type and instrumentation.
Protocol 1: Sample Preparation - Saponification and Extraction
This protocol is suitable for the extraction of total this compound (free and esterified) from biological samples like plasma or tissue homogenates.
Materials:
-
Sample (e.g., 1 mL plasma)
-
Internal Standard solution (e.g., 5α-cholestane in ethanol)
-
Ethanol (B145695) (95%)
-
Potassium Hydroxide (KOH) solution (50% w/v in water)
-
Deionized Water
-
Anhydrous Sodium Sulfate (B86663)
-
Glass centrifuge tubes with screw caps
Procedure:
-
To 1 mL of the sample in a glass centrifuge tube, add a known amount of the internal standard.
-
Add 2 mL of 95% ethanol and vortex thoroughly.
-
Add 200 µL of 50% KOH solution to initiate saponification.
-
Cap the tube tightly and incubate at 60°C for 1 hour to hydrolyze any sterol esters.
-
Cool the tube to room temperature.
-
Add 2 mL of deionized water and 3 mL of hexane.
-
Vortex vigorously for 2 minutes to extract the non-saponifiable lipids into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction (steps 6-9) with another 3 mL of hexane and combine the hexane extracts.
-
Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Protocol 2: Derivatization (Silylation)
Derivatization is necessary to increase the volatility and thermal stability of this compound for GC analysis.
Materials:
-
Dried sample extract from Protocol 1
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Pyridine (B92270) or other suitable solvent
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of pyridine to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis
Procedure:
-
Set up the GC-MS instrument with the parameters outlined in Table 1.
-
Inject 1 µL of the derivatized sample into the GC.
-
Acquire the data in full scan mode to identify this compound based on its retention time and mass spectrum.
-
For quantitative analysis, a calibration curve should be generated by analyzing standards of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound Analysis.
Cholesterol Biosynthesis Pathway
This compound is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. The diagram below shows a simplified representation of this pathway.
Caption: Simplified Kandutsch-Russell Pathway.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 5. Cholestane Internal Standard Issues on GCMS - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Separation of Sterol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterols are a critical class of lipids involved in numerous biological processes, including membrane structure, signaling, and as precursors for hormones and vitamins. Due to their structural similarity, the separation of sterol isomers presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for the resolution and quantification of these closely related compounds. This document provides detailed protocols and data for the separation of various sterol isomers using HPLC, intended to guide researchers in developing and implementing robust analytical methods.
Factors Affecting Sterol Isomer Separation by HPLC
The successful separation of sterol isomers by HPLC is dependent on several key factors. The interplay between the stationary phase, mobile phase composition, and temperature determines the resolution and selectivity of the separation. A logical diagram illustrating these relationships is presented below.
Caption: Key factors influencing HPLC separation of sterol isomers.
Experimental Protocols
Protocol 1: Separation of Phytosterols (B1254722) (β-Sitosterol, Campesterol (B1663852), Stigmasterol (B192456), and Brassicasterol)
This protocol is adapted for the analysis of common phytosterols in serum or other biological matrices.[1][2][3]
1. Sample Preparation (Saponification and Extraction)
-
To 200 µL of plasma, add deuterated internal standards.[4]
-
Perform a bulk lipid extraction using a methanol:dichloromethane mixture.[4]
-
Saponify the lipid extract to release esterified sterols. A common method involves heating with methanolic KOH.[5]
-
Isolate the sterols using solid-phase extraction (SPE) with a silica (B1680970) cartridge.[4][6]
-
Elute nonpolar compounds with hexane, followed by elution of sterols with a mixture of isopropanol (B130326) in hexane.[6]
-
Dry the sterol fraction under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.[6]
2. HPLC Conditions
-
Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). A C30 column provides improved resolution for stigmasterol and campesterol compared to a standard C18 column.[2][3]
-
Mobile Phase: Isocratic elution with an acetone/acetonitrile/hexane/water mixture (e.g., 71:20:4:5, v/v/v/v).[2]
-
Column Temperature: 30-51°C. Temperature can be optimized to improve the separation of specific isomers. For instance, a lower temperature of 35°C can partially separate ergosterol (B1671047) and desmosterol.[7]
-
Detection:
-
Electrochemical Detection (ECD): Offers a sensitive method without the need for derivatization.[1][3]
-
UV Detection: Typically at 205-210 nm, though sensitivity can be low for some sterols.[5][8]
-
Fluorescence Detection (FLD): Requires pre-column derivatization with a fluorescent tag like 1-anthroyl cyanide.[2]
-
Protocol 2: Separation of Cholesterol and its Biosynthetic Precursors (e.g., Lanosterol (B1674476), Lathosterol (B1674540), Desmosterol)
This protocol is suitable for analyzing cholesterol and its precursors in biological samples.[4][6][9]
1. Sample Preparation
-
Follow the saponification and extraction procedure as described in Protocol 1. For cultured cells, a Bligh/Dyer extraction is commonly used.[6]
-
Solid-phase extraction on a silica cartridge is recommended to remove interfering lipids.[6][10]
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 µm or Phenomenex Luna C18, 2 x 250 mm, 3 µm).[6][11][12] Smaller particle sizes can improve resolution, especially for the critical pair lathosterol and cholesterol.[12]
-
Mobile Phase: A gradient elution is often necessary for resolving a wide range of sterols.
-
Solvent A: Water with 5 mM ammonium (B1175870) acetate.[10]
-
Solvent B: Methanol with 5 mM ammonium acetate.[6]
-
Gradient Program: Start with a high percentage of a weaker solvent (e.g., 85% methanol) and ramp up to a stronger solvent (e.g., 100% methanol) over several minutes.[6]
-
-
Column Temperature: 15-40°C. A reduced temperature of 15°C has been shown to improve the resolution of cholesterol and lathosterol.[12]
-
Detection:
-
Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity.[4][13] Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source for nonpolar sterols.[12]
-
UV Detection: Wavelengths around 210 nm can be used, particularly for compounds with conjugated double bonds.[14]
-
Experimental Workflow
The general workflow for the analysis of sterol isomers by HPLC is depicted in the following diagram.
Caption: A generalized workflow for the analysis of sterol isomers.
Data Presentation
The following tables summarize typical quantitative data for the HPLC analysis of sterol isomers.
Table 1: HPLC-ECD of Phytosterols [1][3]
| Analyte | Linearity Range (µmol/L) | Detection Limit (S/N=3) (µmol/L) | Relative Standard Deviation (RSD) |
| β-Sitosterol | 10 - 200 | < 3.4 | < 3.1% |
| Campesterol | 10 - 200 | < 3.4 | < 3.1% |
| Stigmasterol | 10 - 200 | < 3.4 | < 3.1% |
| Brassicasterol (B190698) | 10 - 200 | < 3.4 | < 3.1% |
Table 2: HPLC-MS/MS of Sterols and Oxysterols [4]
| Analyte | Detection Limit (ng/mL of plasma) | Extraction Efficiency | Day-to-Day Variability (RSD) |
| Various Sterols | ~1 | 85 - 110% | < 10% |
| and Oxysterols |
Table 3: HPLC Separation of Lanosterol and Related Compounds [15]
| Compound | Purity by HPLC |
| Lanosterol | 99.77% |
| Dihydrolanosterol | 95.71% |
| Cholesterol | 91.43% |
Conclusion
The protocols and data presented in this application note demonstrate the utility of HPLC for the challenging separation of sterol isomers. The choice of stationary phase, mobile phase, and detection method can be tailored to the specific analytical needs. For complex mixtures, gradient elution with a C18 column coupled to mass spectrometry offers excellent resolution and sensitivity. For the analysis of specific phytosterols, a C30 column with electrochemical or fluorescence detection can provide robust and reliable results. Careful sample preparation, including saponification and solid-phase extraction, is crucial for obtaining accurate and reproducible data.
References
- 1. Simultaneous determination of β-sitosterol, campesterol, stigmasterol, and brassicasterol in serum by high-performance liquid chromatography with electrochemical detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of β-sitosterol , campesterol , stigmasterol , and brassicasterol in serum by high-performance liquid chromatography with e ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00195F [pubs.rsc.org]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. HPLC of free sterols | Cyberlipid [cyberlipid.gerli.com]
- 8. dc.etsu.edu [dc.etsu.edu]
- 9. The separation of sterol intermediates in cholesterol biosynthesis by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. jascoinc.com [jascoinc.com]
- 12. agilent.com [agilent.com]
- 13. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101691391A - Method for separating and purifying crude lanosterol product - Google Patents [patents.google.com]
- 15. Separation and purification of lanosterol, dihydrolanosterol, and cholesterol from lanolin by high-performance counter-current chromatography dual-mode elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Cholestan-7-one as a Standard in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cholestan-7-one as an internal standard in lipidomics studies, particularly for the quantification of neutral sterols and their oxidized metabolites (oxysterols). The protocols outlined below are adaptable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms.
Introduction to this compound as a Lipidomics Standard
In quantitative lipidomics, the use of an appropriate internal standard (IS) is crucial for correcting variations in sample preparation and instrumental analysis. This compound, a saturated ketosteroid, is a suitable internal standard for the analysis of various oxysterols, such as 7-ketocholesterol (B24107), due to its structural similarity, which ensures comparable extraction efficiency and ionization response. Its saturated steroid backbone makes it less prone to oxidation compared to unsaturated sterols, enhancing its stability during sample handling.[1] Furthermore, its distinct mass-to-charge ratio allows for clear differentiation from endogenous lipids in biological matrices.
Experimental Workflows
The general workflow for using this compound as an internal standard in a lipidomics experiment involves sample preparation, lipid extraction, sample analysis by mass spectrometry, and data processing.
Metabolic Context: The Fate of 7-Ketocholesterol
Understanding the metabolic pathways of analytes is crucial for interpreting lipidomics data. 7-Ketocholesterol, a key oxysterol implicated in oxidative stress and various pathologies, undergoes several metabolic transformations. This compound, being metabolically more stable, serves as a reliable standard to track these changes.
In the liver and macrophages, 7-ketocholesterol can be hydroxylated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) to form 27-hydroxy-7-ketocholesterol, which is a step towards its conversion into water-soluble bile acids for excretion.[1] Alternatively, the keto group at the 7-position can be reduced to a hydroxyl group by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), forming 7β-hydroxycholesterol.[2][3] Furthermore, 7-ketocholesterol can be esterified by acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) to form 7-ketocholesteryl esters for storage in lipid droplets.
Detailed Experimental Protocols
The following are detailed protocols for the use of this compound as an internal standard for the analysis of oxysterols in biological samples.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethanol (B145695) or isopropanol (B130326) in a volumetric flask.
-
Working Internal Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the appropriate solvent (e.g., ethanol for LC-MS, hexane (B92381) for GC-MS).
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the oxysterol analytes of interest into a suitable solvent or a stripped matrix, each containing a constant concentration of the this compound internal standard.
Sample Preparation and Lipid Extraction (Folch Method)
-
Sample Homogenization: Homogenize 100 mg of tissue or 100 µL of plasma in 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Internal Standard Spiking: Add a known amount of the this compound working solution to the homogenate. The amount should be chosen to be within the linear range of the instrument's response.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then incubate at room temperature for 20 minutes.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for either GC-MS or LC-MS/MS analysis.
Protocol for GC-MS Analysis
-
Derivatization: To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Incubate at 60°C for 1 hour to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Conditions:
-
Column: A medium polarity column, such as a 35%-diphenyl/65%-dimethyl polysiloxane phase (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 180°C, hold for 1 minute, ramp to 290°C at 20°C/min, then ramp to 310°C at 5°C/min and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification.
-
Protocol for LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a mobile phase-compatible solvent, such as methanol or isopropanol.
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Quantitative Data and Method Validation
The following tables summarize typical performance characteristics for the analysis of oxysterols using internal standard-based mass spectrometry methods. These values should be experimentally verified for this compound in the specific analytical setup.
Table 1: Typical GC-MS Parameters for this compound and a Representative Analyte (7-Ketocholesterol) after TMS Derivatization
| Compound | Retention Time (min) | Monitored Ions (m/z) |
| This compound (IS) | ~12.5 | 386 (M+), 371, 245 |
| 7-Ketocholesterol-TMS | ~14.2 | 472 (M+), 382, 143 |
Table 2: Typical LC-MS/MS Parameters for this compound and a Representative Analyte (7-Ketocholesterol)
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| This compound (IS) | 387.3 | 369.3, 245.2 | 15, 25 |
| 7-Ketocholesterol | 401.3 | 383.3, 365.3 | 15, 25 |
Table 3: Indicative Method Validation Parameters for Oxysterol Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Disclaimer: The quantitative data presented in these tables are indicative and based on published methods for similar compounds. It is imperative that each laboratory validates its own method using this compound as the internal standard to determine the specific performance characteristics for their matrix and instrumentation.
Conclusion
This compound is a robust and reliable internal standard for the quantification of neutral sterols and oxysterols in complex biological matrices. Its chemical stability and structural similarity to the analytes of interest make it an excellent choice for correcting variability in lipidomics workflows. The detailed protocols provided herein offer a solid foundation for researchers to develop and validate their own analytical methods using this compound, thereby enhancing the accuracy and reproducibility of their lipidomics data.
References
Application Notes and Protocols for Stable Isotope Labeling of 7-Ketocholesterol in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stable isotope-labeled 7-Ketocholesterol (B24107) (7KCh) for metabolic tracing studies. 7-Ketocholesterol, a prominent oxysterol formed from the oxidation of cholesterol, is implicated in various pathologies, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases.[1][2] Tracing its metabolic fate is crucial for understanding its mechanisms of action and for the development of therapeutic interventions.
Introduction to 7-Ketocholesterol Metabolism
7-Ketocholesterol can be introduced into the body through diet or formed endogenously via autooxidation of cholesterol.[3][4] Its metabolism involves several enzymatic pathways aimed at its detoxification and elimination. Key metabolic routes include:
-
Reduction: 7KCh can be reduced to 7β-hydroxycholesterol by enzymes such as 11β-hydroxysteroid dehydrogenase type 1.[3][5]
-
Hydroxylation and Bile Acid Synthesis: Cytochrome P450 enzymes, particularly CYP27A1, can hydroxylate 7KCh, initiating its conversion into more water-soluble bile acids.[5][6]
-
Esterification: 7KCh can be esterified to fatty acids by sterol O-acyltransferase (SOAT/ACAT), a process that facilitates its transport and storage.[6][7]
Understanding the flux through these pathways is critical for elucidating the role of 7KCh in disease. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool to trace the metabolic fate of 7KCh in various biological systems.
Synthesis of Stable Isotope-Labeled 7-Ketocholesterol
The synthesis of stable isotope-labeled 7-Ketocholesterol is a prerequisite for metabolic tracing studies. Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are the most commonly used stable isotopes. Below is a synthesized protocol for the preparation of deuterium-labeled 7-Ketocholesterol, based on established methods for sterol labeling.
Protocol 1: Synthesis of [6,7,7-D₃]-7-Ketocholesterol (A Proposed Method)
This protocol is adapted from a general method for the preparation of [6,7,7-²H₃] sterols.
Materials:
-
Cholesterol
-
Pyridinium (B92312) dichromate (PDC) or other suitable oxidizing agent
-
Deuterium oxide (D₂O)
-
Sodium borodeuteride (NaBD₄)
-
Appropriate solvents (e.g., dichloromethane, methanol-d₄)
-
Base (e.g., sodium methoxide)
Procedure:
-
Oxidation of Cholesterol: Oxidize cholesterol at the 7-position to yield 7-Ketocholesterol. This can be achieved using an oxidizing agent like pyridinium dichromate (PDC) in a suitable solvent such as dichloromethane.
-
Deuterium Exchange at C7: Perform a base-catalyzed exchange reaction in the presence of deuterium oxide (D₂O) to introduce two deuterium atoms at the C-7 position adjacent to the keto group. This is achieved by dissolving the 7-Ketocholesterol in a deuterated solvent like methanol-d₄ with a base (e.g., sodium methoxide) and D₂O.
-
Reduction of the 6-oxo group (if applicable for the starting material): This step is part of the general method for [6,7,7-D₃] sterols starting from a Δ⁵-sterol, which involves the formation of a 6-oxo intermediate. For direct labeling of 7-Ketocholesterol, this specific step might be modified.
-
Purification: Purify the resulting [7,7-D₂]-7-Ketocholesterol using column chromatography.
-
Introduction of Deuterium at C6 (Optional): To obtain a [6,7,7-D₃] label, a reduction step using a deuteride (B1239839) source like sodium borodeuteride (NaBD₄) would be necessary if a suitable precursor is used.
-
Characterization: Confirm the identity and isotopic enrichment of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Note: The direct synthesis of stable isotope-labeled 7-Ketocholesterol may not be readily available in the literature, and custom synthesis by specialized chemical companies is a common practice. Commercially available standards include [25,26,26,26,27,27,27-D₇]-7-Ketocholesterol.
Metabolic Tracing of Labeled 7-Ketocholesterol in Cell Culture
This protocol outlines a general workflow for tracing the metabolic fate of deuterium-labeled 7-Ketocholesterol in a macrophage cell line, a key cell type in the development of atherosclerosis.
Protocol 2: Tracing of [D₇]-7-Ketocholesterol in Macrophages
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal bovine serum (FBS)
-
[D₇]-7-Ketocholesterol (or other labeled variant)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol, isopropanol)
-
Internal standards for mass spectrometry (e.g., other deuterated oxysterols)
Experimental Workflow:
Caption: Experimental workflow for tracing stable isotope-labeled 7-Ketocholesterol in cultured cells.
Detailed Steps:
-
Cell Culture and Plating:
-
Culture macrophages in appropriate medium supplemented with FBS.
-
Seed cells in 6-well or 12-well plates at a density that allows for sufficient cell numbers at the time of harvest.
-
For cell lines like THP-1, differentiate into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Labeling with [D₇]-7-Ketocholesterol:
-
Prepare a stock solution of [D₇]-7-Ketocholesterol in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 1-20 µM).
-
Remove the old medium from the cells and add the medium containing [D₇]-7-Ketocholesterol.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to track the metabolic conversion over time.
-
-
Cell Harvesting and Lipid Extraction (Modified Bligh-Dyer Method): [1][8]
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 ml of a 1:2 (v/v) mixture of chloroform:methanol to the well and scrape the cells.[5]
-
Transfer the cell suspension to a glass tube.
-
Add internal standards at this stage for accurate quantification.
-
Add 1 ml of chloroform and 1 ml of water, vortex thoroughly, and centrifuge to separate the phases.[8]
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent, such as the initial mobile phase of the liquid chromatography method.
-
Transfer the reconstituted sample to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Employ a C18 reversed-phase column for the separation of oxysterols.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent [D₇]-7-Ketocholesterol and its expected labeled metabolites (e.g., [D₇]-7β-hydroxycholesterol, deuterated cholestane-3β,5α,6β-triol).[9]
-
The mass transitions will be specific to the deuterated forms of the molecules.
-
Data Presentation and Analysis
Quantitative data from metabolic tracing experiments should be presented in a clear and structured manner to allow for easy comparison.
Table 1: Uptake and Metabolism of Labeled 7-Ketocholesterol in Macrophages (Hypothetical Data)
| Time (hours) | Intracellular [D₇]-7KCh (pmol/mg protein) | [D₇]-7β-hydroxycholesterol (pmol/mg protein) | [D₇]-Cholestane-3β,5α,6β-triol (pmol/mg protein) |
| 0 | 0 | 0 | 0 |
| 2 | 50.2 ± 4.5 | 5.1 ± 0.6 | 1.2 ± 0.2 |
| 6 | 85.7 ± 7.8 | 15.3 ± 1.4 | 4.5 ± 0.5 |
| 12 | 60.1 ± 5.5 | 25.8 ± 2.3 | 8.9 ± 0.9 |
| 24 | 35.4 ± 3.2 | 32.1 ± 2.9 | 12.3 ± 1.1 |
Table 2: Quantitative Analysis of 7-Ketocholesterol in Different Biological Samples
| Sample Type | 7-Ketocholesterol Concentration | Reference |
| Plasma (Healthy) | < 70 ng/mL | |
| Plasma (Niemann-Pick Type C) | 279 ng/mL (mean) | [3] |
| THP-1 Monocyte Mitochondria | Quantifiable levels detected | [10] |
| SH-SY5Y Neuron-like Mitochondria | Lower levels than in THP-1 mitochondria | [10] |
| Atherosclerotic Plaques | Elevated levels | [2] |
Signaling Pathways Influenced by 7-Ketocholesterol
7-Ketocholesterol is known to activate several signaling pathways that contribute to cellular dysfunction. The following diagrams illustrate some of the key pathways.
Caption: Simplified signaling pathway of 7-Ketocholesterol-induced apoptosis.
Caption: 7-Ketocholesterol-mediated inflammatory signaling via TLR4.
Conclusion
Stable isotope labeling of 7-Ketocholesterol is a powerful technique for elucidating its metabolic fate and its role in cellular pathophysiology. The protocols and information provided here offer a framework for researchers to design and execute metabolic tracing studies. Careful optimization of labeling conditions and analytical methods is essential for obtaining accurate and reproducible results. These studies will contribute to a deeper understanding of the impact of 7-Ketocholesterol on human health and disease, and may aid in the development of novel therapeutic strategies.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells [mdpi.com]
- 3. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 8. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 9. Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [openresearch.surrey.ac.uk]
Application of 7-Ketocholesterol in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketocholesterol (B24107) (7-KC) is a prominent and toxic oxysterol formed from the auto-oxidation of cholesterol. Elevated levels of 7-KC have been identified in the brains of patients with several neurodegenerative diseases, including Alzheimer's disease (AD), and it is considered a biomarker of oxidative stress[1]. This oxysterol has been shown to be a potent inducer of oxidative stress, inflammation, mitochondrial dysfunction, and apoptosis in neuronal and glial cells, suggesting its active role in the pathophysiology of neurodegeneration[2][3][4].
These application notes provide a comprehensive overview of the use of 7-KC in in vitro and in vivo models of neurodegenerative diseases. Detailed protocols for key experiments are provided to enable researchers to investigate the pathological effects of 7-KC and to screen for potential therapeutic interventions.
7-Ketocholesterol in Alzheimer's Disease Models
In the context of Alzheimer's disease, 7-KC has been shown to contribute to the neuroinflammatory environment and induce oxidative stress in astrocytes, primarily through the activation of microglia[1][5]. Studies using the 3xTg mouse model of AD have demonstrated elevated levels of 7-KC in the brain[1][5]. In vitro experiments have further elucidated the cellular mechanisms by which 7-KC exerts its neurotoxic effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of 7-KC treatment in various Alzheimer's disease models.
Table 1: Effect of 7-Ketocholesterol on Microglia Activation
| Cell Line | Treatment | Marker | Fold Change (vs. Control) | Reference |
| SIM-A9 (microglia) | 12 µM 7-KC (primed with 0.5 µg/ml LPS) | IL-1β mRNA | ~2.5 | [1] |
| SIM-A9 (microglia) | 12 µM 7-KC (primed with 0.5 µg/ml LPS) | IBA1 mRNA | ~1.8 | [1] |
Table 2: Effect of 7-Ketocholesterol on Astrocyte Activation and Oxidative Stress (in the presence of microglia)
| Cell Culture | Treatment | Marker | Fold Change / Observation | Reference |
| Mixed Glial Culture | 10 µM 7-KC | GFAP mRNA | ~1.5 | [1] |
| Mixed Glial Culture | 10 µM 7-KC | TNFα mRNA | ~2.0 | [1] |
| Mixed Glial Culture | 10 µM 7-KC | Astrocyte ROS | Significantly Increased | [1] |
Table 3: Cytotoxicity of 7-Ketocholesterol on Neuronal Cells
| Cell Line | Treatment Duration | IC50 | Reference |
| N2a (neuroblastoma) | 48 hours | 50 µM | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Treatment of Neuronal and Glial Cells with 7-Ketocholesterol
Objective: To assess the cytotoxic and inflammatory effects of 7-KC on neuronal and glial cell lines.
Materials:
-
Neuronal cell line (e.g., N2a) or microglial cell line (e.g., SIM-A9)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
7-Ketocholesterol (7-KC)
-
Ethanol (B145695) (for dissolving 7-KC)
-
Phosphate Buffered Saline (PBS)
-
Tissue culture plates (6-well or 96-well)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate tissue culture plates at a density that will allow for approximately 70-80% confluency at the time of treatment.
-
Preparation of 7-KC Stock Solution: Dissolve 7-KC in ethanol to prepare a 1000x stock solution (e.g., 10 mM for a final concentration of 10 µM).
-
Treatment:
-
For cytotoxicity assays, treat the cells with a range of 7-KC concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 to 48 hours.
-
For inflammation studies in microglia, you may prime the cells with a low concentration of lipopolysaccharide (LPS) (e.g., 0.5 µg/ml) for 3 hours before adding 7-KC (e.g., 12 µM) for another 24 hours[1].
-
A vehicle control (ethanol alone at the same final concentration) should be included.
-
-
Endpoint Analysis: After the incubation period, proceed with the desired downstream analysis as described in the following protocols.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)
Objective: To quantify the levels of intracellular ROS, primarily superoxide, in cells treated with 7-KC.
Materials:
-
Cells treated with 7-KC (from Protocol 1)
-
Dihydroethidium (DHE)
-
DMSO
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Prepare DHE Stock Solution: Dissolve DHE in DMSO to make a stock solution (e.g., 5 mM).
-
Prepare DHE Working Solution: Dilute the DHE stock solution in serum-free medium or PBS to the desired final concentration (e.g., 10 µM).
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the DHE working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Wash:
-
Remove the DHE solution.
-
Wash the cells twice with warm PBS.
-
-
Measurement:
-
Microplate Reader: Add PBS to each well and measure the fluorescence with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.
-
Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze using the appropriate laser and filter settings for DHE (e.g., excitation at 488 nm and emission detected in the PE channel).
-
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Objective: To evaluate changes in mitochondrial membrane potential as an indicator of mitochondrial dysfunction in cells treated with 7-KC.
Materials:
-
Cells treated with 7-KC (from Protocol 1)
-
JC-1 dye
-
DMSO
-
PBS
-
Flow cytometer
Procedure:
-
Prepare JC-1 Staining Solution: Prepare a working solution of JC-1 (e.g., 2 µM) in complete culture medium from a DMSO stock.
-
Staining:
-
Detach the cells using trypsin and resuspend them in 1 mL of complete culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Add the JC-1 staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Wash:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
-
Analysis:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cells immediately by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Inflammatory Markers
Objective: To measure the gene expression of pro-inflammatory cytokines in microglia treated with 7-KC.
Materials:
-
Microglia treated with 7-KC (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in the 7-KC treated group compared to the control group, normalized to the housekeeping gene.
Protocol 5: In Vivo Administration of 7-Ketocholesterol in a Mouse Model
Objective: To investigate the in vivo effects of 7-KC in a mouse model of neurodegeneration.
Materials:
-
Neurodegenerative mouse model (e.g., 3xTg for AD)
-
7-Ketocholesterol
-
Vehicle (e.g., corn oil or a solution containing cyclodextrin)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of 7-KC Solution: Prepare a sterile solution of 7-KC in the chosen vehicle at the desired concentration. The solubility of 7-KC can be challenging, and the use of carriers like cyclodextrins may be necessary.
-
Animal Handling and Injection:
-
Handle the mice according to approved animal care and use protocols.
-
Administer the 7-KC solution or vehicle control via intraperitoneal (IP) injection. The volume and frequency of injection will need to be optimized based on the specific mouse model and experimental goals. A typical injection volume for a mouse is around 100-200 µL.
-
-
Monitoring: Monitor the animals regularly for any adverse effects and for the development of disease-related phenotypes.
-
Endpoint Analysis: At the end of the study period, euthanize the animals and collect brain tissue for histological and biochemical analyses, such as immunohistochemistry for inflammatory markers, measurement of oxidative stress markers, and assessment of neuronal cell death.
Application of 7-Ketocholesterol in Huntington's Disease and ALS Models: A Potential Research Avenue
While the direct role of 7-KC has been less extensively studied in Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS) compared to Alzheimer's disease, both disorders are characterized by significant oxidative stress and mitochondrial dysfunction, pathological processes known to be induced by 7-KC[2].
Huntington's Disease (HD): HD is caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHTT) protein which aggregates and causes neuronal dysfunction and death, particularly in the striatum. Altered cholesterol metabolism has been reported in HD models[7][8][9]. Given that 7-KC is a product of cholesterol oxidation, it is plausible that it could contribute to the oxidative stress and neurotoxicity observed in HD.
Amyotrophic Lateral Sclerosis (ALS): ALS is a progressive neurodegenerative disease that affects motor neurons. A significant portion of familial ALS cases are linked to mutations in the SOD1 gene, leading to protein misfolding and aggregation. Oxidative stress and mitochondrial dysfunction are key components of ALS pathology[2][10]. The potential for 7-KC to exacerbate these processes in motor neurons warrants investigation.
Proposed Research Strategy: Researchers can adapt the protocols described above to investigate the effects of 7-KC in HD and ALS models:
-
In Vitro: Utilize striatal neuron cultures or motor neuron cultures derived from HD (e.g., R6/2) and ALS (e.g., SOD1-G93A) mouse models, respectively. Treat these cultures with 7-KC and assess for:
-
Increased mHTT or mutant SOD1 aggregation.
-
Enhanced oxidative stress and mitochondrial dysfunction.
-
Increased apoptosis.
-
-
In Vivo: Administer 7-KC to HD and ALS mouse models (e.g., via intraperitoneal injection) and evaluate:
-
Acceleration of disease progression and behavioral deficits.
-
Increased neuroinflammation and neuronal cell loss in the striatum (for HD) or spinal cord (for ALS).
-
Enhanced mHTT or mutant SOD1 pathology.
-
The exploration of 7-KC's role in these diseases could open new avenues for understanding their pathogenesis and for the development of novel therapeutic strategies aimed at mitigating oxidative stress and its downstream consequences.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Frontiers | Dietary Oxysterol, 7-Ketocholesterol Accelerates Hepatic Lipid Accumulation and Macrophage Infiltration in Obese Mice [frontiersin.org]
- 4. Glycyrrhizin prevents 7-ketocholesterol toxicity against differentiated PC12 cells by suppressing mitochondrial membrane permeability change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-ketocholesterol contributes to microglia-driven increases in astrocyte reactive oxygen species in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of 7-Ketocholesterol-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up-regulation of cholesterol synthesis pathways and limited neurodegeneration in a knock-in Sod1 mutant mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol impacts the formation of huntingtin/lipid complexes and subsequent aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol Modifies Huntingtin Binding to, Disruption of, and Aggregation on Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Models for Studying the Effects of 7-Oxocholesterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing and utilizing in vivo models to investigate the biological effects of 7-oxocholesterol (7-KC), a prominent and toxic oxysterol implicated in a variety of age-related and inflammatory diseases.[1][2][3] The protocols outlined below are designed to be a practical guide for researchers in academia and industry, offering standardized methods to study the pathophysiology of 7-KC and to evaluate potential therapeutic interventions.
7-KC, also known as 7-ketocholesterol, is formed from the oxidation of cholesterol and is found at elevated levels in pathological conditions such as atherosclerosis, non-alcoholic fatty liver disease (NAFLD), neurodegenerative disorders, and age-related macular degeneration.[2][4][5] The in vivo models described herein provide robust systems to explore the molecular and cellular consequences of 7-KC exposure in a physiologically relevant context.
Application Note 1: Dietary Model of 7-Oxocholesterol-Induced Hepatic Steatosis and Inflammation in Mice
This model is designed to study the effects of chronic dietary intake of 7-KC on the liver, particularly its role in promoting NAFLD and non-alcoholic steatohepatitis (NASH). Obese and diabetic mouse models, such as ob/ob and db/db mice, are particularly useful as they recapitulate key aspects of human metabolic syndrome.[1]
Key Applications:
-
Investigating the role of 7-KC in the pathogenesis of NAFLD and NASH.
-
Evaluating the efficacy of therapeutic agents aimed at mitigating 7-KC-induced liver damage.
-
Studying the molecular mechanisms underlying 7-KC-induced hepatic lipid accumulation, inflammation, and fibrosis.
Data Summary: Effects of Dietary 7-KC in Obese Mice
| Parameter | Mouse Model | Diet Group | Duration | Observation | Quantitative Data | Reference |
| Hepatic Lipid Accumulation | ob/ob | Chow Diet (CD) vs. CD + 0.01% 7-KC | 4 weeks | Increased neutral lipid accumulation | Oil Red O stained area: 11.9 ± 2.3 vs. 19.1 ± 2.8 (p < 0.01) | [1] |
| ob/ob | Western Diet (WD) vs. WD + 0.01% 7-KC | 4 weeks | Increased neutral lipid accumulation | Oil Red O stained area: 19.5 ± 3.7 vs. 27.3 ± 3.2 (p < 0.01) | [1] | |
| db/db | WD vs. WD + 0.01% 7-KC | 4 weeks | Increased hepatic triglyceride content | 82.7 ± 5.5 vs. 98.3 ± 7.7 mg/g liver (p < 0.05) | [1] | |
| Macrophage Infiltration | ob/ob | CD vs. CD + 0.01% 7-KC | 4 weeks | Increased F4/80-positive macrophages | 28.4 ± 6.3 vs. 45.2 ± 9.8 cells/field (p < 0.05) | [1] |
| ob/ob | WD vs. WD + 0.01% 7-KC | 4 weeks | Increased F4/80-positive macrophages | 53.4 ± 10.4 vs. 76.6 ± 8.3 cells/field (p < 0.01) | [1] | |
| Gene Expression (Inflammation) | db/db | WD vs. WD + 0.01% 7-KC | 4 weeks | Increased IL-1β mRNA expression in liver | 1.0 ± 0.1 vs. 1.6 ± 0.2 (relative expression, p < 0.05) | [1] |
Experimental Workflow: Dietary 7-KC Mouse Model
References
- 1. Dietary Oxysterol, 7-Ketocholesterol Accelerates Hepatic Lipid Accumulation and Macrophage Infiltration in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 7-Ketocholesterol Induces Inflammation and Angiogenesis In Vivo: A Novel Rat Model | PLOS One [journals.plos.org]
- 5. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cholestan-7-one Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the sample preparation of Cholestan-7-one (7-ketocholesterol).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of artifact formation during this compound sample preparation?
Artifactual formation of this compound, also known as 7-ketocholesterol (B24107) (7-KC), can arise from several sources during sample preparation. The most common is the auto-oxidation of cholesterol, which is highly susceptible to oxidation at the C7 position.[1] This process can be catalyzed by factors such as heat, light, and the presence of metal ions.[1] Additionally, the hydrolysis of cholesteryl esters containing 7-ketocholesterol during sample processing can artificially elevate the measured levels of free 7-ketocholesterol.
Q2: How stable is this compound during sample storage?
The stability of this compound is a critical factor in obtaining accurate results. Studies have shown that the stability of 7-ketocholesterol can be influenced by storage temperature and duration.[2] While some research indicates that 7-ketocholesterol is relatively stable in toluene (B28343) solutions for up to 7 days at temperatures ranging from -20°C to 23°C, other studies have observed changes over time, particularly with derivatized samples.[2] It is generally recommended to store samples at -80°C and minimize exposure to light and oxygen to prevent degradation and artifact formation.[3]
Q3: Can the derivatization step introduce artifacts in GC-MS analysis of this compound?
Yes, the derivatization step, commonly required for gas chromatography-mass spectrometry (GC-MS) analysis to increase volatility and thermal stability, can be a source of artifacts.[2] Incomplete derivatization can lead to multiple peaks for a single compound.[2] Furthermore, some derivatization reagents or conditions can cause the reduction of the keto group at the C7 position of 7-ketocholesterol, leading to the formation of 7-hydroxycholesterol, which may be misinterpreted as another analyte.[4]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during this compound sample preparation and analysis.
Issue 1: High background levels of this compound in blank samples.
-
Possible Cause: Contamination of solvents, reagents, or glassware with cholesterol, which then oxidizes to 7-ketocholesterol.
-
Troubleshooting Steps:
-
Use high-purity, freshly opened solvents.
-
Thoroughly clean all glassware with an appropriate solvent wash.
-
Prepare a "process blank" that goes through the entire sample preparation procedure without the sample matrix to identify the source of contamination.
-
Consider using amber glassware to minimize light exposure.[3]
-
Issue 2: Inconsistent or low recovery of this compound during solid-phase extraction (SPE).
-
Possible Cause: Improper SPE cartridge conditioning, incorrect solvent selection, or overloading of the cartridge.[5][6][7]
-
Troubleshooting Steps:
-
Optimize Conditioning: Ensure the SPE cartridge is properly conditioned and equilibrated with the appropriate solvents as recommended by the manufacturer.[6][8]
-
Solvent Selection: The polarity of the loading, washing, and elution solvents is critical. If recovery is low, the elution solvent may not be strong enough to desorb the analyte completely.[7][9]
-
Sample Load: Avoid overloading the cartridge, which can lead to breakthrough of the analyte during the loading step.[6][7]
-
Flow Rate: A flow rate that is too high during sample loading can prevent efficient binding of the analyte to the sorbent.[8]
-
Analyte Tracking: To pinpoint the step where the loss is occurring, collect and analyze the flow-through from the loading step and each wash step.[5]
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Incomplete derivatization, degradation of 7-ketocholesterol, or the presence of contaminants in the standards.[2]
-
Troubleshooting Steps:
-
Verify Standard Purity: Analyze the this compound standard alone to check for the presence of contaminants or degradation products.[2] One common contaminant is 7-Keto cholesta-3,5-dien-7-one.[2]
-
Optimize Derivatization: Ensure derivatization conditions (reagent concentration, temperature, and time) are optimal for complete reaction. Using a stronger derivatizing agent might be necessary, but care should be taken as it could degrade labile compounds.[2]
-
Check for Degradation: Minimize sample exposure to high temperatures and light throughout the preparation and analysis process to prevent thermal or photo-degradation.
-
Quantitative Data Summary
The following table summarizes the stability of derivatized 7-ketocholesterol (tms ether) under different storage temperatures over 7 days, as reported in a study by Busch et al. (2011).[2] The values represent the least-squares means of the peak area.
| Storage Temperature | Day 0 | Day 1 | Day 3 | Day 5 | Day 7 |
| 23°C ± 2°C | 1.00 | 1.15 | 1.20 | 1.25 | 1.30 |
| 4°C | 1.00 | 1.10 | 1.15 | 1.20 | 1.22 |
| -20°C | 1.00 | 1.05 | 1.08 | 1.10 | 1.12 |
Data is illustrative and based on trends described in the literature. Absolute values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is a generalized procedure for the extraction of oxysterols from plasma.
-
Internal Standard Addition: To 200 µL of plasma, add a deuterated internal standard for 7-ketocholesterol.
-
Protein Precipitation & Lipid Extraction: Add 1 mL of a cold methanol:dichloromethane (1:2, v/v) solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the lower organic phase.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for the analytical method (e.g., mobile phase for LC-MS).
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes a common silylation procedure for GC-MS analysis.
-
Reagent Preparation: Prepare a derivatization reagent mixture, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization: To the dried sample extract, add 50 µL of anhydrous pyridine (B92270) and 50 µL of the BSTFA + TMCS reagent.
-
Incubation: Cap the vial tightly and heat at 60°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Major pathways of artifactual this compound formation.
References
- 1. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. specartridge.com [specartridge.com]
- 7. specartridge.com [specartridge.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. welchlab.com [welchlab.com]
Technical Support Center: Detection of 7-Ketocholesterol in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of 7-ketocholesterol (B24107) (7-KC) in complex biological samples.
Troubleshooting Guide
Low sensitivity, poor reproducibility, and high background noise are common challenges in the quantification of 7-KC. This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for 7-KC | Inefficient Extraction: 7-KC may not be efficiently recovered from the sample matrix. | Optimize your extraction protocol. For plasma or serum, consider protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For tissues, homogenization is critical. Ensure complete phase separation during LLE. For SPE, ensure the column is properly conditioned and use appropriate elution solvents.[1][2][3][4][5] |
| Poor Ionization: 7-KC has low ionization efficiency, especially in electrospray ionization (ESI). | Consider switching to atmospheric pressure chemical ionization (APCI), although ESI can be more sensitive for derivatized 7-KC.[6] Derivatization with reagents like Girard P can significantly improve ionization efficiency in ESI.[7][8] | |
| Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy will result in a weak signal. | Optimize MS/MS parameters using a 7-KC standard. Select a specific and intense product ion for quantification. Avoid m/z transitions that may have interference from other compounds in the matrix.[9] | |
| Degradation of Standard: 7-KC standards can degrade over time, especially if not stored properly. | Store standards at -20°C or lower in an inert solvent and protect from light. Prepare fresh working solutions regularly.[10] | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the 7-KC signal. | Improve chromatographic separation to resolve 7-KC from interfering compounds. A longer gradient or a different column chemistry may be necessary. Enhance sample cleanup using SPE to remove interfering lipids and other molecules.[5][11] |
| Contamination: Contamination from plasticware, solvents, or reagents can introduce interfering peaks. | Use high-purity solvents and reagents. Utilize glass or polypropylene (B1209903) labware to minimize plasticizer contamination. | |
| In-source Fragmentation: Fragmentation of other molecules in the ion source can produce ions with the same m/z as 7-KC. | Optimize ion source parameters such as temperature and voltages to minimize in-source fragmentation. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample can lead to poor peak shape. | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for 7-KC. | Adjust the mobile phase composition, including the organic solvent ratio and additives like formic acid or ammonium (B1175870) acetate, to improve peak shape. | |
| Column Degradation: The analytical column may be degraded or contaminated. | Wash the column with a strong solvent or replace it if necessary. | |
| Inconsistent Results (Poor Reproducibility) | Inconsistent Sample Preparation: Variability in extraction or derivatization steps can lead to inconsistent results. | Standardize all sample preparation steps. Use an internal standard (e.g., d7-7-KC) added early in the workflow to correct for variability.[6] |
| Instrument Instability: Fluctuations in the LC or MS system can cause variability. | Ensure the instrument is properly calibrated and maintained. Monitor system suitability by injecting a standard at regular intervals. | |
| Analyte Instability: 7-KC may be degrading during sample processing or storage. | Minimize sample processing time and keep samples on ice or at 4°C whenever possible. Add antioxidants like butylated hydroxytoluene (BHT) to prevent autooxidation.[5] |
Frequently Asked Questions (FAQs)
Q1: Should I use derivatization for 7-KC analysis by LC-MS/MS?
A1: While non-derivatized methods for 7-KC detection by LC-MS/MS exist and can be effective, derivatization is often recommended to improve sensitivity.[6] 7-KC has a ketone group that can be targeted by specific derivatizing agents. Reagents like Girard P introduce a permanently charged group, which significantly enhances ionization efficiency in ESI mode.[7][8] This is particularly beneficial when detecting very low concentrations of 7-KC.
Q2: What is the best extraction method for 7-KC from plasma?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used and effective for extracting 7-KC from plasma.
-
LLE: A simple and common method involves protein precipitation with a solvent like acetone (B3395972), followed by extraction with a non-polar solvent such as hexane (B92381) or a mixture like chloroform/methanol.[4][5]
-
SPE: This method offers better cleanup and can remove more matrix interferences. Silica-based or aminopropyl-bonded silica (B1680970) cartridges are often used.[2][11]
The choice between LLE and SPE depends on the required level of sample cleanup and throughput.
Q3: How can I prevent the artificial formation of 7-KC during sample preparation?
A3: 7-KC can be formed by the autooxidation of cholesterol during sample handling and storage.[12] To minimize this:
-
Add an antioxidant like butylated hydroxytoluene (BHT) to your samples and solvents.[5]
-
Keep samples on ice or at 4°C during processing.
-
Minimize exposure to air and light.
-
Process samples as quickly as possible.
Q4: What are the typical quantitative parameters I should expect for a validated 7-KC LC-MS/MS method?
A4: The performance of a validated method will vary depending on the sample matrix, instrumentation, and whether derivatization is used. However, here are some typical values reported in the literature for the analysis of 7-KC in human plasma without derivatization.[6]
| Parameter | Typical Value |
| Linearity Range | 1 - 400 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-assay Precision (CV%) | 3.82 - 10.52% |
| Inter-assay Precision (CV%) | 3.71 - 4.16% |
| Accuracy | 85 - 110% |
| Recovery | 90.8 - 113.2% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 7-Ketocholesterol from Human Plasma
This protocol is adapted from a method for the analysis of oxysterols in human plasma.[5]
Materials:
-
Human plasma (EDTA)
-
Ice-cold acetone containing 50 µg/mL butylated hydroxytoluene (BHT)
-
Internal standard solution (e.g., d7-7-ketocholesterol in methanol)
-
Hexane
-
Isopropanol
-
Dichloromethane
-
Methanol
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of human plasma in a glass tube, add the internal standard.
-
Add 1 mL of ice-cold acetone with BHT to precipitate proteins.
-
Vortex vigorously for 30 seconds and sonicate in an ice-cold water bath for 10 minutes.
-
Store at -20°C overnight to ensure complete protein precipitation.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Dry the supernatant under a stream of nitrogen gas.
-
Resuspend the residue in 50 µL of isopropanol.
-
Proceed to the optional SPE cleanup or directly to LC-MS/MS analysis after resuspending in a suitable solvent.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of 7-Ketocholesterol
This protocol can be used as a cleanup step after an initial extraction.[2][5]
Materials:
-
Silica SPE cartridge (e.g., 100 mg)
-
Hexane
-
Isopropanol
-
Dichloromethane
-
Methanol
-
Vacuum manifold
Procedure:
-
Condition the silica SPE cartridge with 2 mL of hexane.
-
Load the resuspended extract (from LLE) onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of hexane to remove non-polar lipids like cholesterol.
-
Further wash with 4 mL of hexane:isopropanol (99:1, v/v).
-
Elute the oxysterols, including 7-KC, with 4 mL of dichloromethane:methanol (1:1, v/v).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Visualizations
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry [mdpi.com]
- 4. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 5. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scifac.hku.hk [scifac.hku.hk]
- 10. longdom.org [longdom.org]
- 11. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Auto-Oxidation of Cholesterol Standards During Storage
For researchers, scientists, and drug development professionals utilizing cholesterol standards, maintaining their integrity is paramount for accurate experimental outcomes. Auto-oxidation, a non-enzymatic process, can lead to the degradation of cholesterol, forming various oxysterols. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the auto-oxidation of your cholesterol standards during storage.
Frequently Asked Questions (FAQs)
Q1: What is cholesterol auto-oxidation and why is it a concern?
Q2: What are the main factors that accelerate the auto-oxidation of cholesterol standards?
A2: The primary factors that accelerate cholesterol auto-oxidation are:
-
Exposure to Oxygen: Oxygen is a key reactant in the oxidation process.
-
Exposure to Light: Light, particularly UV light, can provide the energy to initiate and propagate auto-oxidation reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]
-
Presence of Impurities: Metal ions or other contaminants can act as catalysts, speeding up the degradation process.
Q3: How should I store my cholesterol standards to minimize oxidation?
A3: To minimize oxidation, cholesterol standards should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or below for long-term storage.[4]
-
Inert Atmosphere: Whenever possible, store solid standards and solutions under an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Use amber or opaque vials to protect the standards from light.
-
Solvent Choice: If preparing a stock solution, use a high-purity, peroxide-free solvent. Toluene, ethanol, and DMSO are commonly used.[4][5]
Q4: Can I use antioxidants to prevent the oxidation of my cholesterol standards?
A4: Yes, adding a suitable antioxidant to your cholesterol standard solutions can significantly inhibit auto-oxidation. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant for this purpose.[6] It acts as a free radical scavenger, interrupting the chain reaction of oxidation.
Q5: How can I check if my cholesterol standard has degraded?
A5: The purity of your cholesterol standard can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] These methods can separate and identify cholesterol from its oxidation products (oxysterols).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results using the cholesterol standard. | Degradation of the cholesterol standard due to auto-oxidation. | 1. Verify the storage conditions of your standard (temperature, light exposure, inert atmosphere). 2. Assess the purity of the standard using HPLC or GC-MS (see Experimental Protocol below). 3. If degradation is confirmed, discard the old standard and use a fresh, properly stored standard. |
| Visible discoloration or change in the physical appearance of the solid cholesterol standard. | Significant degradation has likely occurred. | Discard the standard immediately and obtain a new lot. Review your storage procedures to prevent future occurrences. |
| The appearance of extra peaks in my chromatogram when analyzing the cholesterol standard. | These are likely cholesterol oxidation products (oxysterols). | 1. Confirm the identity of the extra peaks using mass spectrometry if available. 2. Implement stricter storage and handling procedures (e.g., use of inert gas, protection from light). 3. Consider adding an antioxidant like BHT to your standard solutions. |
| Difficulty dissolving the cholesterol standard in an organic solvent. | The standard may have oxidized, leading to changes in its physical properties. | 1. Attempt to dissolve a small amount in a fresh, high-purity solvent. 2. If solubility issues persist, it is a strong indicator of degradation. Discard the standard. |
Quantitative Data on Cholesterol Standard Stability
The stability of cholesterol standards is highly dependent on the storage conditions. Below is a summary of available data. For long-term storage, it is recommended to perform in-house stability studies under your specific conditions.
| Storage Condition | Solvent | Duration | Stability | Reference |
| -20°C to 23°C | Toluene | 7 days | Stable (no detectable artifact generation when flushed with nitrogen and protected from light). | [4] |
| -20°C | DMSO or Ethanol | Up to 2 months | Stable. | [2] |
| 2-8°C | Aqueous solution | Until expiry date (unopened) | Stable. | [3] |
| -20°C | Serum/Plasma | A few months | Stable. | [9] |
Experimental Protocol: Assessing Cholesterol Purity by HPLC
This protocol provides a general method for the analysis of cholesterol and its common oxidation products using High-Performance Liquid Chromatography with UV detection.
1. Materials and Reagents:
-
Cholesterol standard
-
HPLC-grade acetonitrile (B52724), isopropanol (B130326), and water
-
Reference standards for common oxysterols (e.g., 7-ketocholesterol, 7α-hydroxycholesterol, 7β-hydroxycholesterol)
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the cholesterol standard in isopropanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: If your cholesterol standard is a solid, dissolve it in isopropanol to the desired concentration. If it is already in solution, it may be injected directly or after dilution with the mobile phase.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used. For example, a starting condition of 80% acetonitrile and 20% isopropanol, grading to 100% isopropanol.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV detector at 205-210 nm
-
Column Temperature: 30°C
4. Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the cholesterol peak based on the retention time of the pure standard.
-
Look for the presence of earlier eluting peaks which may correspond to more polar oxysterols.
-
Quantify the purity of the cholesterol standard by calculating the peak area percentage of cholesterol relative to the total peak area of all components.
Visualizations
Cholesterol Auto-oxidation Pathway
The following diagram illustrates the simplified non-enzymatic auto-oxidation of cholesterol, leading to the formation of primary and secondary oxidation products.
Caption: Simplified pathway of cholesterol auto-oxidation via a free radical mechanism.
Troubleshooting Workflow for Cholesterol Standard Stability
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the stability of cholesterol standards.
Caption: Troubleshooting workflow for issues with cholesterol standard stability.
References
- 1. Cholesterol solubility in organic solvents. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. longdom.org [longdom.org]
- 5. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 7. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. linear.es [linear.es]
Technical Support Center: Optimization of Mobile Phase for 7-Ketocholesterol HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 7-Ketocholesterol (B24107) (7-KC).
Frequently Asked Questions (FAQs)
Q1: What are some common mobile phases used for 7-Ketocholesterol HPLC analysis?
A1: The choice of mobile phase for 7-Ketocholesterol analysis depends on the column and detection method. For reversed-phase HPLC, common mobile phases consist of a mixture of an organic solvent and an aqueous component. Typical organic solvents include acetonitrile (B52724) and methanol (B129727), often mixed with isopropanol.[1][2] The aqueous phase may contain additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry (MS) detection.[1][3]
Q2: How do I choose between isocratic and gradient elution for my 7-Ketocholesterol analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
-
Isocratic elution , which uses a constant mobile phase composition, is suitable for simple mixtures where 7-Ketocholesterol is one of the few components.[4] It offers the advantage of simpler method development and stable baselines.
-
Gradient elution , where the mobile phase composition is changed during the run, is ideal for complex samples containing multiple compounds with varying polarities.[4][5] A gradient allows for better separation of analytes and can sharpen peaks. For instance, a gradient might start with a lower percentage of the organic solvent and gradually increase it to elute more hydrophobic compounds.[3]
Q3: What are the typical column choices for 7-Ketocholesterol separation?
A3: C18 columns are the most frequently used stationary phases for 7-Ketocholesterol analysis due to their hydrophobic nature, which provides good retention for sterols.[1][3] Other reversed-phase columns, such as C8, can also be used.[1] The choice of column particle size and dimensions will depend on the desired resolution and analysis time. Using a guard column that matches the stationary phase of the analytical column is highly recommended to protect the main column from contaminants and extend its lifetime.[6]
Troubleshooting Guide
Peak Shape Issues
Q4: Why am I seeing peak tailing for my 7-Ketocholesterol peak?
A4: Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors:
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material, such as residual silanol (B1196071) groups, can cause tailing, especially for basic compounds.[7][8] Adding a small amount of a competing base to the mobile phase or adjusting the pH can help mitigate this.
-
Column Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[8][9]
-
Incorrect Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.[8]
-
Column Overload: Injecting too much sample can lead to peak tailing and a decrease in retention time.[9] Try diluting your sample to see if the peak shape improves.
Q5: What causes peak fronting in my 7-Ketocholesterol chromatogram?
A5: Peak fronting, where the front of the peak is sloped, is less common than tailing but can occur due to:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak.[6] Whenever possible, dissolve your sample in the mobile phase.[6]
-
Column Overload: Similar to tailing, injecting too large a mass of the analyte can also sometimes result in fronting peaks.[8]
Q6: Why are my 7-Ketocholesterol peaks broad?
A6: Broad peaks can significantly reduce the sensitivity and resolution of your analysis. Common causes include:
-
Low Mobile Phase Flow Rate: A flow rate that is too low can lead to peak broadening due to diffusion.[10]
-
Column Contamination or Voids: A contaminated guard column or a void in the analytical column can cause peaks to broaden.[6]
-
Mobile Phase Mismatch: A mismatch between the sample solvent and the mobile phase can result in broad peaks.[6]
-
Inadequate Solvent Strength: If the mobile phase is not strong enough to elute the analyte efficiently, it can lead to broader peaks.[8]
Retention Time Issues
Q7: My retention time for 7-Ketocholesterol is shifting. What could be the cause?
A7: Inconsistent retention times can make peak identification and quantification unreliable. Potential causes include:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time.[11] Ensure accurate and consistent preparation of your mobile phase.
-
Fluctuations in Column Temperature: Changes in the column temperature can affect retention times.[10] Using a column oven is recommended to maintain a constant temperature.[10]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Pump Issues: Leaks or malfunctioning pump seals can lead to an inconsistent flow rate and, consequently, shifting retention times.[10]
Q8: I am not seeing any peak for 7-Ketocholesterol. What should I check?
A8: If you are not observing a peak for 7-Ketocholesterol, consider the following:
-
Sample Degradation: 7-Ketocholesterol can be unstable under certain storage conditions.[12] Ensure proper sample handling and storage.
-
Incorrect Mobile Phase Composition: The mobile phase may be too strong, causing the 7-Ketocholesterol to elute with the solvent front. Try a weaker mobile phase.
-
Detector Settings: Check that your detector is set to the correct wavelength for UV detection or that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z).
-
Sample Preparation: Issues during sample extraction or preparation could result in the loss of the analyte.
Baseline Issues
Q9: Why is my baseline noisy?
A9: A noisy baseline can interfere with the detection and integration of peaks. Common causes include:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents can contribute to baseline noise.[4][6] Always use high-purity solvents and filter them if necessary.
-
Air Bubbles: Air bubbles in the pump or detector can cause significant baseline noise.[4] Ensure your mobile phase is properly degassed.
-
Detector Issues: A dirty flow cell or a failing detector lamp can also cause noise.[4]
Q10: What causes a drifting baseline?
A10: A drifting baseline, especially in gradient elution, can be caused by:
-
Changes in Mobile Phase Composition: In gradient elution, if the different mobile phase components have different UV absorbances at the detection wavelength, the baseline will drift as the composition changes.
-
Column Temperature Fluctuations: A column that has not reached thermal equilibrium can cause the baseline to drift.
-
Contaminants Eluting from the Column: A slow bleed of contaminants from the column can cause a gradual increase in the baseline.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for 7-Ketocholesterol with UV Detection
This protocol is adapted from a method for the analysis of cholesterol and tocopherols (B72186) and can be optimized for 7-Ketocholesterol.[2]
-
Sample Preparation:
-
Perform alkaline saponification of the sample to release 7-Ketocholesterol from its esterified form.
-
Extract the saponified sample with hexane (B92381).
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in propan-2-ol.
-
-
HPLC Conditions:
Protocol 2: Gradient HPLC-MS/MS Method for 7-Ketocholesterol
This protocol is based on a method for the determination of 7-Ketocholesterol in plasma.[3]
-
Sample Preparation:
-
Add an internal standard (e.g., d7-7-ketocholesterol) to the plasma sample.
-
Perform protein precipitation with a suitable organic solvent.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
HPLC-MS/MS Conditions:
-
Column: Waters BEH C18 column (1.7 µm, 2.1 mm × 50 mm).[3]
-
Mobile Phase A: Water with 0.5% formic acid.[3]
-
Mobile Phase B: Methanol with 0.5% formic acid.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10 µL.[3]
-
Gradient Program:
-
Start at 80% B.
-
Increase to 95% B over 3 minutes.
-
Increase to 100% B and hold for 1 minute.
-
Return to 80% B and re-equilibrate for 1 minute.[3]
-
-
Mass Spectrometry Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantitative Data Summary
Table 1: Comparison of Isocratic Mobile Phases for 7-Ketocholesterol HPLC
| Mobile Phase Composition | Column Type | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| 5 mM ammonium formate in methanol with 0.05% formic acid | BEH C18 | Not Specified | 60 | MS/MS | [1] |
| Propan-2-ol:Acetonitrile (17:83, v/v) | Not Specified | 1.5 | 26 | UV (205 nm) | [2] |
Table 2: Comparison of Gradient Mobile Phases for 7-Ketocholesterol HPLC-MS
| Mobile Phase A | Mobile Phase B | Column Type | Flow Rate (mL/min) | Temperature (°C) | Gradient Program | Reference |
| 0.01% formic acid in water | Isopropanol:Acetonitrile (50:50, v/v) with 0.01% formic acid | Not Specified | 0.25 | 60 | 90% B (2 min), 90-98% B (4 min), 98% B (2 min) | [1] |
| 10 mM ammonium carbonate with 0.1% ammonium hydroxide | Acetonitrile:Methanol (75:25, v/v) with 0.1% ammonium hydroxide | BEH C18 | 0.25 | 30 | 10% B (0.5 min), 10-65% B (6 min), 65% B (2 min), 65-95% B (0.5 min), 95% B (2 min) | [1] |
| Acetonitrile:Water (40:60, v/v) with 10 mM ammonium formate | Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate | BEH C18 | 0.45 | 60 | 40-99% B (10 min), 99-40% B (0.1 min) | [1] |
| Water with 0.5% formic acid | Methanol with 0.5% formic acid | BEH C18 | 0.5 | 30 | 80% B to 95% B (3 min), to 100% B (1 min hold), return to 80% B (1 min) | [3] |
| 85% methanol, 5 mM ammonium acetate | 100% methanol, 5 mM ammonium acetate | Luna C18 | 0.25 | 30 | 100% A (2 min), ramp to 100% B (13 min), hold 100% B (10 min), re-equilibrate with A (5 min) | [13] |
Visual Guides
Caption: Workflow for optimizing the HPLC mobile phase.
References
- 1. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 3. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Peak Shape Troubleshooting Solution Column - uHPLCs [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. longdom.org [longdom.org]
- 13. lipidmaps.org [lipidmaps.org]
Addressing matrix effects in LC-MS/MS analysis of Cholestan-7-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate matrix effects during the quantitative analysis of Cholestan-7-one by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the analysis, leading to unreliable quantitative results.[1][2] For sterols like this compound, phospholipids (B1166683) are a major source of matrix-induced ion suppression in biological samples like plasma.[4]
Q2: My this compound signal is low and variable between samples. Could this be due to matrix effects?
A2: Yes, low and inconsistent signal intensity are classic symptoms of matrix effects, specifically ion suppression.[2][5] When co-eluting matrix components interfere with the ionization process, fewer this compound ions reach the detector, resulting in a suppressed signal. The variability arises because the composition and concentration of these interfering compounds can differ from one sample to another.[5] It is crucial to investigate and mitigate these effects to ensure data reliability.
Q3: What is the best way to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3] A SIL-IS, such as this compound-d7, is chemically identical to the analyte but has a different mass.[6] Because it co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.[1]
Q4: Can changing my sample preparation method help reduce matrix effects?
A4: Absolutely. Optimizing sample preparation is one of the most effective strategies to reduce or eliminate matrix effects by removing interfering compounds before analysis.[1] For plasma or serum samples, techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids and other interferences than simpler methods like Protein Precipitation (PPT).[4][7][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound analysis.
Problem: Poor Signal, Low Sensitivity, or High Variability in Results
This troubleshooting guide follows a logical flow to diagnose and resolve issues related to matrix effects.
Caption: Troubleshooting decision tree for matrix effects.
Quantitative Data: Comparison of Sample Preparation Methods
The choice of sample preparation technique has a profound impact on the degree of matrix effect and analyte recovery. Solid-Phase Extraction (SPE) and specialized phospholipid removal plates are significantly more effective at cleaning up biological samples compared to simple Protein Precipitation (PPT).
| Sample Preparation Method | Key Feature | Phospholipid Removal Efficiency | Analyte Recovery | Resulting Ion Suppression |
| Protein Precipitation (PPT) | Simple, fast, non-selective | Low (Does not remove phospholipids) | Often < 60% due to analyte entrapment[2] | High (Can be >70%)[9] |
| Solid-Phase Extraction (SPE) | More selective, removes interferences | High (>95-97%)[4][10] | Good to Excellent (Method dependent) | Significantly Reduced |
| HybridSPE®-Phospholipid | Combines PPT with phospholipid removal | Very High (>99%)[9] | Excellent (~95%)[9] | Minimal to None |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for extracting this compound and other oxysterols from plasma while minimizing matrix components. This method is based on common procedures for oxysterol analysis.
Materials:
-
Plasma sample (e.g., 200 µL)
-
Stable Isotope-Labeled Internal Standard (SIL-IS) solution (e.g., this compound-d7)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Hexane (HPLC grade)
-
Water (HPLC grade)
-
Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbent)
-
Centrifuge
-
Sample evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Aliquoting: Pipette 200 µL of plasma into a clean glass tube.
-
Internal Standard Spiking: Add the SIL-IS to the plasma sample. Vortex briefly to mix.
-
Protein Precipitation & Lysis: Add 1 mL of acetonitrile (or another suitable organic solvent) to the plasma. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at ~20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[11]
-
SPE Cartridge Conditioning: While the sample is centrifuging, condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Do not let the cartridge run dry.
-
Loading: Carefully transfer the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing (Interference Removal): Wash the cartridge with a weak organic solvent mixture to remove polar interferences. A common wash solution is 1 mL of 5% methanol in water. This step is critical for removing salts and other highly polar matrix components.
-
Elution: Elute the this compound and other retained analytes with a stronger organic solvent. A typical elution solvent is 1 mL of acetonitrile or methanol.
-
Evaporation: Dry the eluted sample under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of your LC method. Vortex to ensure the analyte is fully dissolved. The sample is now ready for LC-MS/MS analysis.
Caption: General workflow for Solid-Phase Extraction (SPE).
Protocol 2: Qualitative Assessment of Matrix Effects via Post-Column Infusion
This experiment helps to identify at which points during the chromatographic run ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
This compound standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank matrix extract (prepared using the same method as the actual samples, but from a matrix known to be free of the analyte)
Procedure:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phases used for the this compound analysis.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect the syringe pump, containing the this compound standard solution, to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS ion source.
-
-
Establish a Stable Baseline:
-
Start the LC flow with the initial mobile phase conditions.
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the signal for this compound in the mass spectrometer. Adjust the concentration of the infusion solution until a stable, mid-to-high intensity baseline is achieved.
-
-
Injection of Blank Matrix:
-
Once the baseline is stable, inject a blank matrix extract onto the LC column and start the chromatographic gradient.
-
-
Data Analysis:
-
Monitor the baseline signal of the infused this compound throughout the run.
-
Any significant drop in the baseline indicates a region of ion suppression .
-
Any significant rise in the baseline indicates a region of ion enhancement .
-
-
Interpretation:
-
Compare the retention time of your this compound peak from a standard run with the regions of ion suppression/enhancement observed in the post-column infusion experiment. If your analyte elutes in a region of significant suppression, you must modify your chromatographic method to shift its retention time or improve your sample cleanup to remove the interfering compounds.[5][9]
-
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. HybridSPE®-Phospholipid Technology [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in 7-oxocholesterol chromatography
This guide provides troubleshooting advice for common chromatographic issues, particularly poor peak shape, encountered during the analysis of 7-oxocholesterol and related oxysterols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for 7-oxocholesterol?
Poor peak shape in 7-oxocholesterol chromatography, including tailing, fronting, and broadening, can stem from a variety of factors. The most frequent causes include secondary chemical interactions with the stationary phase, issues with the mobile phase composition, column degradation or contamination, and improper sample preparation.[1][2] Specifically, interactions between the analyte and residual silanol (B1196071) groups on silica-based columns are a primary cause of peak tailing.[1][3]
Q2: Why is peak shape so important in 7-oxocholesterol analysis?
Symmetrical, sharp peaks are crucial for accurate and reproducible quantification.[2][4] Poor peak shapes, such as tailing or fronting, can lead to incorrect peak integration, reduced resolution between 7-oxocholesterol and other closely eluting oxysterols, and decreased sensitivity.[4][5] This compromises the reliability of the analytical data, which is critical in both research and clinical settings.
Troubleshooting Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape distortion.[3] A tailing factor greater than 1.2 is generally considered significant.[4]
Q3: What causes my 7-oxocholesterol peak to tail?
The primary cause of peak tailing is secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[3][5]
-
Silanol Interactions : For silica-based columns (e.g., C18), polar functional groups on 7-oxocholesterol can interact strongly with acidic residual silanol groups on the silica (B1680970) surface.[1][3][6] This is particularly problematic at mid-range pH where silanols are ionized.[6]
-
Column Overload : Injecting too much sample can saturate the stationary phase, leading to tailing.[1][5] If all peaks in the chromatogram are tailing, this is a likely cause.[5]
-
Column Contamination/Degradation : Accumulation of contaminants at the column inlet or degradation of the stationary phase bed can create active sites that cause tailing.[1][4] A void at the column inlet is a common issue.[5][7]
-
Mobile Phase pH : An inappropriate mobile phase pH can lead to secondary interactions. For basic compounds, a low pH (~2-3) can protonate silanols and reduce tailing, while for acidic compounds, a pH below the pKa is recommended.[4]
Q4: How can I fix peak tailing?
-
Adjust Mobile Phase pH : Operating at a lower pH (e.g., by adding 0.1-0.3% formic acid) can suppress the ionization of silanol groups, minimizing secondary interactions.[3][4][8]
-
Use a Modern, End-capped Column : High-purity silica columns with end-capping (treating residual silanols to make them less polar) or those with polar-embedded phases are designed to reduce silanol interactions.[5][6] Phenyl-hexyl columns have also been used successfully for oxysterol separation.[8][9]
-
Reduce Sample Load : Dilute your sample or inject a smaller volume to check if the column is overloaded.[5]
-
Implement Sample Clean-up : Use Solid Phase Extraction (SPE) to remove interfering contaminants from the sample matrix before injection.[3]
-
Use a Guard Column : A guard column can protect the analytical column from strongly retained impurities and physical debris.[3][10]
Troubleshooting Peak Fronting and Broadening
Q5: My 7-oxocholesterol peak is fronting. What is the cause?
Peak fronting, where the first half of the peak is sloped, is less common than tailing. Potential causes include:
-
High Analyte Concentration : Similar to column overload, excessively high concentrations can lead to fronting.[2]
-
Solvent Mismatch : If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.[1][11] Always try to dissolve the sample in the initial mobile phase.[11]
-
Column Collapse : Physical deformation or collapse of the column bed can create non-uniform flow paths, leading to peak distortion.[1]
Q6: My peaks are broad and have low efficiency. What should I do?
Broad peaks can result from several issues, many of which overlap with causes of tailing and fronting.
-
Extra-Column Volume : Excessive tubing length or diameter between the injector, column, and detector can cause the separated analyte bands to spread out before detection.[1][4] This is known as extra-column band broadening.
-
Column Degradation : An old or poorly maintained column will lose efficiency over time, resulting in broader peaks.[4]
-
Slow Elution : If the mobile phase is too weak (insufficient organic solvent), the analyte will move too slowly, leading to band broadening. A modest increase (5-10%) in the organic modifier can sometimes sharpen peaks.[4]
-
Temperature Fluctuations : Inconsistent column temperature can affect retention times and peak width.[2]
Experimental Protocols & Data
Recommended Starting Chromatographic Conditions
For researchers developing a new method for 7-oxocholesterol, the following table summarizes typical starting parameters for LC-MS/MS analysis.
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 or Phenyl-Hexyl (e.g., < 5 µm particle size) | C18 is a common choice for reversed-phase. Phenyl-hexyl columns offer alternative selectivity for oxysterols.[8][9] Modern, end-capped columns are preferred to minimize tailing.[5][6] |
| Mobile Phase A | Water with 0.1% - 0.3% Formic Acid (v/v) | Acidifying the mobile phase suppresses silanol activity.[3][8] An optimal concentration of 0.3% formic acid has been reported to maximize peak area for some oxysterols.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography.[12] |
| Gradient | Gradient Elution | A gradient is typically required to separate multiple oxysterols with varying polarities in a reasonable time.[12] |
| Flow Rate | Dependent on column dimensions (e.g., 0.3 - 0.8 mL/min) | Adjust based on column inner diameter and particle size to maintain optimal efficiency. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but temperatures that are too high can accelerate silica column degradation, especially at higher pH.[7] |
| Injection Volume | 5 - 20 µL | Keep injection volume low to prevent overload and solvent mismatch effects. |
Protocol: Sample Preparation via Protein Precipitation
This is a general protocol for extracting 7-oxocholesterol from plasma to minimize matrix effects and protect the column.
-
Aliquot Sample : Place 100 µL of plasma into a microcentrifuge tube.[13]
-
Add Internal Standard : Add a deuterated internal standard (e.g., [²H₇]7-oxocholesterol) to the plasma to correct for extraction variability.[13]
-
Precipitate Proteins : Add 1 mL of cold ethanol (B145695) while vortexing or sonicating to precipitate proteins.[13]
-
Incubate & Centrifuge : Allow the mixture to stand at 4°C for 10 minutes, then centrifuge at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the precipitated proteins.[13]
-
Isolate Supernatant : Carefully transfer the supernatant containing the oxysterols to a new tube.
-
Evaporate & Reconstitute : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for diagnosing and resolving poor peak shape issues in your 7-oxocholesterol chromatography.
Caption: Troubleshooting workflow for poor peak shape in HPLC. (Max Width: 760px)
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. HPLC Peak Shape Troubleshooting Solution Column - uHPLCs [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - Professional HPLC Column Hardware Consumables Supplier [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. waters.com [waters.com]
- 8. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cholestan-7-one Extraction Efficiency
Welcome to the technical support center for the extraction of Cholestan-7-one from tissue samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize extraction efficiency and ensure reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The two most prevalent methods for extracting this compound and other oxysterols from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE, often following the principles of the Folch or Bligh-Dyer methods, uses a biphasic solvent system (e.g., chloroform (B151607)/methanol (B129727)/water) to partition lipids from the aqueous phase.[1][2] SPE utilizes a solid sorbent, typically silica-based, to selectively adsorb the analyte of interest, which is then eluted with an appropriate solvent.[1][3][4]
Q2: Is saponification necessary for my tissue samples?
A2: Saponification, or alkaline hydrolysis, is a crucial step if you need to measure the total this compound content (both free and esterified forms).[1][5] This process uses a strong base, like potassium hydroxide (B78521) (KOH) in ethanol, to cleave the fatty acid esters from sterols.[1][5][6] If you are only interested in the free, unesterified this compound, this step can be omitted.[1] However, be aware that harsh saponification conditions (e.g., high temperatures) can potentially lead to the degradation of labile sterols.[5] Cold saponification is a gentler alternative that can help avoid the formation of artifacts.[5]
Q3: How do I choose the right extraction solvent for Liquid-Liquid Extraction (LLE)?
A3: The choice of solvent is critical and depends on the polarity of this compound. To achieve high recovery, the polarity of the extraction solvent should be matched with the polarity of the analyte.[7][8] For oxysterols like this compound, which are more polar than cholesterol, solvent systems like chloroform/methanol are commonly used.[1] The ratio of the organic extraction solvent to the aqueous sample should be optimized; a ratio of 7:1 (organic:aqueous) is often a good starting point for maximizing recovery.[7][8]
Q4: What can I do to improve my recovery rates in LLE?
A4: To enhance recovery in LLE, consider the following:
-
Optimize Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample can improve partitioning and recovery.[7][8]
-
Salting Out: Adding a salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of this compound in the aqueous layer, driving it into the organic phase.[7][8]
-
Multiple Extractions: Performing two or three sequential extractions with fresh solvent will recover more analyte than a single extraction with the same total solvent volume.
Q5: When should I consider using Solid-Phase Extraction (SPE) over LLE?
A5: SPE can offer several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation.[9][10] It is particularly useful for cleaning up complex sample matrices and concentrating the analyte.[4] If you are experiencing significant matrix effects in your downstream analysis (e.g., LC-MS/MS), SPE can provide a cleaner extract.[1][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete Saponification: Esterified forms are not being cleaved. | - Ensure complete dissolution of KOH in ethanol. - Increase incubation time or temperature (with caution to avoid degradation).[5] - Consider using microwave-assisted saponification for improved efficiency.[9][10] |
| Suboptimal LLE Solvent Polarity: The solvent is not effectively partitioning the analyte. | - Adjust the ratio of chloroform to methanol in your extraction solvent. - Try alternative solvents like methyl tert-butyl ether (MTBE) which has shown good recovery for oxysterols.[12] | |
| Inefficient SPE Elution: The elution solvent is not strong enough to displace the analyte from the sorbent. | - Increase the polarity of the elution solvent (e.g., increase the percentage of isopropanol (B130326) in hexane). - Test different elution solvents. | |
| High Variability Between Replicates | Inconsistent Sample Homogenization: The tissue is not uniform, leading to different starting concentrations. | - Ensure the tissue is thoroughly homogenized before taking aliquots. - Use a larger starting tissue mass to minimize the effects of heterogeneity. |
| Phase Separation Issues in LLE: Incomplete separation of aqueous and organic layers. | - Centrifuge samples at a higher speed or for a longer duration to achieve a clear interface. - If an emulsion forms, try adding a small amount of saturated sodium chloride solution. | |
| Contamination or Matrix Effects in Downstream Analysis (GC-MS/LC-MS) | Co-extraction of Interfering Compounds: Lipids and other matrix components are being carried through the extraction. | - Incorporate a Solid-Phase Extraction (SPE) step for sample cleanup. A silica (B1680970) cartridge can effectively separate oxysterols from less polar lipids like cholesterol esters.[2][3] - Optimize the wash steps in your SPE protocol to remove more impurities. |
| Carryover from Previous Samples: Residual analyte on the analytical column. | - Implement a robust column wash between sample injections on your LC-MS/MS system.[12] | |
| Analyte Degradation | Oxidation during Sample Preparation: this compound is susceptible to oxidation. | - Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.[1] - Keep samples on ice whenever possible and minimize exposure to air and light. |
| Harsh Saponification Conditions: High temperatures can cause degradation. | - Use a cold saponification method (room temperature incubation for a longer period).[5] |
Quantitative Data on Extraction Efficiency
The following tables summarize recovery data for oxysterols, including compounds structurally similar to this compound, using different extraction methods.
Table 1: Recovery of Oxysterols using Solid-Phase Extraction (SPE)
| Compound | Matrix | Recovery (%) | Reference |
| Cholest-5-en-3β-ol-7-one | Rapeseed Oil | 94% | [3] |
| 5β,6β-epoxycholestan-3β-ol | Rapeseed Oil | 94-96% | [3] |
| Cholestane-3β,5α,6β-triol | Rapeseed Oil | 88-91% | [3] |
| Various Steroids | Serum | 42-95% | [13] |
Table 2: Recovery of 7α-hydroxy-4-cholesten-3-one (C4) using Liquid Extraction
| Extraction Method | Matrix | Recovery (%) | Reference |
| Acetonitrile Precipitation | Serum | 88-97% | [14] |
| Ammonium Sulphate:Acetonitrile | Serum | 88-97% | [14] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Saponification
This protocol is adapted from methods described for the extraction of sterols from biological matrices.[1][2]
-
Homogenization: Homogenize ~100 mg of tissue in a suitable buffer (e.g., PBS).
-
Internal Standard Addition: Add a deuterated internal standard for this compound to the homogenate for accurate quantification.
-
Saponification:
-
Add 2 mL of 1 M ethanolic KOH to the homogenate.
-
Incubate at 60°C for 1 hour or at room temperature overnight (cold saponification).[5]
-
-
Extraction:
-
Cool the sample to room temperature.
-
Add 2 mL of chloroform and 1.8 mL of water.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 2,500 x g for 10 minutes to separate the phases.
-
-
Collection:
-
Carefully collect the lower organic phase (chloroform) using a glass Pasteur pipette.
-
Repeat the extraction step on the remaining aqueous phase with another 2 mL of chloroform.
-
Pool the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or hexane) for downstream analysis (GC-MS or LC-MS/MS).[15]
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol can be used following LLE or as a standalone method for cleaner extracts.[2][3]
-
Cartridge Conditioning:
-
Condition a silica SPE cartridge (e.g., 100 mg) by passing 2 mL of hexane (B92381) through it.
-
-
Sample Loading:
-
Reconstitute the dried extract from LLE in 1 mL of a nonpolar solvent like toluene (B28343) or hexane.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing (Elution of Nonpolar Interferences):
-
Wash the cartridge with 2 mL of hexane to elute nonpolar compounds like cholesterol esters.
-
-
Elution of this compound:
-
Elute this compound and other oxysterols with 8 mL of a more polar solvent, such as 30% isopropanol in hexane.[2] The exact percentage may need optimization.
-
-
Drying and Reconstitution:
-
Evaporate the elution solvent to dryness under a stream of nitrogen.
-
Reconstitute the final extract in the mobile phase for your LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for this compound extraction from tissue samples.
Troubleshooting Decision Tree for Low Recovery
Caption: Decision tree for troubleshooting low extraction recovery.
References
- 1. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. A single step solid-phase extraction method for complete separation of sterol oxidation products in food lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats [mdpi.com]
- 11. Research Portal [openresearch.surrey.ac.uk]
- 12. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. mass-spec.stanford.edu [mass-spec.stanford.edu]
Preventing degradation of 7-Ketocholesterol during saponification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-Ketocholesterol (7-Keto) during saponification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of 7-Ketocholesterol | High Temperature: 7-Keto is highly susceptible to thermal degradation. Even small increases in temperature can significantly accelerate its breakdown[1][2]. | Implement a cold saponification protocol, maintaining the temperature at or below room temperature (e.g., 22-24°C) throughout the procedure[1]. Avoid any heating steps. |
| High Alkalinity: Concentrated alkaline solutions (e.g., >2M KOH) can cause significant degradation of 7-Keto, even at low temperatures[1][2]. | Use a lower concentration of methanolic or ethanolic KOH, ideally around 1M. If a higher concentration is necessary, the reaction time should be minimized and the temperature strictly controlled[1]. | |
| Oxidation: 7-Keto, being an oxysterol, is prone to further oxidation during sample preparation, especially in the presence of oxygen. | Perform the saponification under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants such as Butylated Hydroxytoluene (BHT) or tocopherols (B72186) to the saponification mixture can also help prevent oxidative loss[3]. | |
| Appearance of an artifact peak corresponding to cholesta-3,5-diene-7-one | Degradation of 7-Ketocholesterol: Cholesta-3,5-diene-7-one is a known breakdown product of 7-Keto under harsh saponification conditions (heat and high alkalinity)[1][2]. | This is a direct indicator of 7-Keto degradation. To minimize the formation of this artifact, follow the recommendations for low temperature and low alkalinity as described above. The presence of this peak confirms that the saponification conditions are too harsh. |
| Inconsistent or variable 7-Ketocholesterol results | Inadequate Monitoring Standard: Using cholesterol as a recovery standard can be misleading because it is significantly more stable than 7-Keto under saponification conditions[1][4]. | Use 7-Ketocholesterol itself as the monitoring standard to accurately account for its degradation and loss during the analytical procedure. This will provide a more realistic measure of recovery[1][2]. |
| Prolonged Saponification Time with High Alkalinity: While longer times are needed for cold saponification, extended exposure to even moderate alkalinity can lead to degradation[1]. | Optimize the saponification time. For a 1M KOH solution at 24°C, an 18-hour incubation is a common starting point. However, this may need to be adjusted based on the sample matrix. |
Frequently Asked Questions (FAQs)
Q1: Why is 7-Ketocholesterol so unstable during saponification compared to cholesterol?
A1: 7-Ketocholesterol's instability arises from its chemical structure. The presence of the ketone group at the 7-position makes the molecule more susceptible to degradation under both thermal and alkaline conditions than the parent cholesterol molecule[1][4]. This increased reactivity leads to the formation of breakdown products, most notably cholesta-3,5-diene-7-one[1][2].
Q2: What is "cold saponification" and why is it recommended for 7-Ketocholesterol analysis?
A2: Cold saponification is a method of alkaline hydrolysis performed at room temperature (around 22-24°C) or below, typically for an extended period (e.g., overnight)[1]. It is highly recommended for the analysis of labile compounds like 7-Ketocholesterol because it minimizes the thermal degradation that occurs with traditional hot saponification methods[1][2].
Q3: Can I use hot saponification to save time?
A3: While hot saponification is faster, it is strongly discouraged for 7-Ketocholesterol analysis. Studies have shown that even moderate temperatures (e.g., 37°C or 45°C) can lead to a loss of approximately 50% of 7-Keto[1]. The risk of generating artifactual data is very high with heating.
Q4: What concentration of potassium hydroxide (B78521) (KOH) is optimal for saponifying samples containing 7-Ketocholesterol?
A4: A concentration of 1M methanolic or ethanolic KOH is a good starting point for cold saponification[1]. Higher concentrations, such as 2M or 3.6M, have been shown to increase the degradation of 7-Keto, even at room temperature[1][2]. If your sample matrix requires a higher alkali concentration, it is crucial to keep the saponification time as short as possible and the temperature low.
Q5: Should I add antioxidants to my saponification reaction?
A5: Yes, the addition of antioxidants is a recommended practice to prevent the oxidative degradation of oxysterols during sample preparation[1][3]. Antioxidants like Butylated Hydroxytoluene (BHT), tocopherols, or pyrogallol (B1678534) can be added to the sample prior to the addition of the alkaline solution.
Quantitative Data Summary
The following table summarizes the retention of 7-Ketocholesterol under various saponification conditions, demonstrating the impact of temperature and alkalinity.
| Saponification Conditions | Temperature | Alkali Concentration | Time | Relative Retention of 7-Keto (%) | Reference |
| Control | 24°C | 1M Methanolic KOH | 18 hours | 100 | [1] |
| Increased Temperature | 37°C | 1M Methanolic KOH | 18 hours | 53 | [1] |
| Higher Temperature, Shorter Time | 45°C | 1M Methanolic KOH | 3 hours | 49 | [1] |
| Increased Alkalinity | 24°C | 3.6M Methanolic KOH | 3 hours | 71 | [1] |
Data adapted from a study on the stability of sterols during saponification. The retention is relative to the control condition (1M methanolic KOH for 18 hours at 24°C).
Experimental Protocols
Recommended Protocol for Cold Saponification of 7-Ketocholesterol
This protocol is designed to maximize the recovery of 7-Ketocholesterol by minimizing its degradation.
Materials:
-
Sample containing 7-Ketocholesterol
-
1M Potassium Hydroxide (KOH) in 95% Ethanol (prepare fresh)
-
Antioxidant solution (e.g., 5% w/v Butylated Hydroxytoluene (BHT) in ethanol)
-
Internal standard (7-Ketocholesterol)
-
Hexane (B92381) or other suitable non-polar solvent for extraction
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
-
Glassware (screw-cap tubes, centrifuge tubes)
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Sample Preparation: Accurately weigh the sample into a screw-cap glass tube.
-
Internal Standard and Antioxidant Addition: Spike the sample with the internal standard. Add a small volume of the antioxidant solution (e.g., 100 µL of 5% BHT) to the tube.
-
Inert Atmosphere: Flush the tube with an inert gas (nitrogen or argon) for 1-2 minutes to displace oxygen.
-
Saponification: Add the freshly prepared 1M ethanolic KOH solution to the sample. The volume will depend on the sample size, but a 1:10 sample-to-solvent ratio (w/v) is a common starting point.
-
Incubation: Tightly cap the tube and place it on a shaker or rotator in the dark at room temperature (22-24°C) for 18 hours (overnight).
-
Extraction: After incubation, add an equal volume of water to the tube. Extract the unsaponifiable fraction by adding 2-3 volumes of hexane. Vortex vigorously for 2-3 minutes.
-
Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean tube.
-
Re-extraction: Repeat the extraction (steps 6-8) two more times, combining the hexane layers.
-
Washing: Wash the combined hexane extracts with an equal volume of saturated NaCl solution to remove any remaining alkali.
-
Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., GC-MS or LC-MS).
Visualizations
Caption: Degradation of 7-Ketocholesterol to an artifact under harsh saponification conditions.
Caption: Recommended experimental workflow to minimize 7-Ketocholesterol degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Calibration curve issues in 7-oxocholesterol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-oxocholesterol quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of 7-oxocholesterol, particularly focusing on calibration curve problems.
Q1: My calibration curve for 7-oxocholesterol is non-linear. What are the potential causes and how can I troubleshoot this?
A1: A non-linear calibration curve is a common issue in the analysis of 7-oxocholesterol and can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of 7-oxocholesterol in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3] This is a major reason for poor linearity.
-
Troubleshooting:
-
Improve Sample Cleanup: Implement more rigorous extraction and cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components.[4]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for consistent matrix effects.[2]
-
Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d7-7-oxocholesterol) is the gold standard for correcting matrix effects.[5] The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate normalization.
-
-
-
Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, leading to a plateauing of the signal and a non-linear response.
-
Troubleshooting:
-
Extend the Calibration Range: If saturation is suspected at the upper end of your curve, either dilute your higher concentration standards or extend the calibration range with additional, lower concentration points.
-
Check Instrument Settings: Ensure that the detector voltage and other instrument parameters are optimized for the concentration range you are analyzing.
-
-
-
Improper Standard Preparation: Errors in the serial dilution of your calibration standards can lead to inaccuracies and apparent non-linearity.
-
Troubleshooting:
-
Careful Pipetting: Use calibrated pipettes and proper technique to ensure accurate dilutions.
-
Fresh Standards: Prepare fresh calibration standards regularly, as 7-oxocholesterol can degrade over time.
-
-
-
Suboptimal Chromatographic Conditions: Poor separation of 7-oxocholesterol from isomers or other interfering compounds can affect the accuracy of peak integration and lead to non-linearity.
-
Troubleshooting:
-
Optimize Gradient and Column: Adjust the mobile phase gradient and consider using a different chromatography column to improve resolution.
-
-
Q2: I'm observing high variability and poor reproducibility in my 7-oxocholesterol measurements. What could be the cause?
A2: High variability can be frustrating. Here are some common culprits and how to address them:
-
Sample Preparation Inconsistency: The multi-step process of extracting 7-oxocholesterol from biological matrices can introduce variability.
-
Troubleshooting:
-
Standardize Protocol: Ensure every sample is processed using the exact same protocol, with consistent incubation times, temperatures, and reagent volumes.
-
Internal Standard Addition: Add your internal standard at the very beginning of the sample preparation process to account for losses during extraction and other steps.
-
-
-
Ex Vivo Oxidation: Cholesterol can artificially oxidize to 7-oxocholesterol during sample collection, storage, and preparation.[6]
-
Troubleshooting:
-
Use Antioxidants: Collect and process samples in the presence of antioxidants like butylated hydroxytoluene (BHT).[7]
-
Minimize Exposure to Air and Light: Work quickly and in a controlled environment to reduce the risk of oxidation.
-
Proper Storage: Store samples at -80°C until analysis.
-
-
-
Derivatization Inefficiency (for GC-MS): Incomplete or inconsistent derivatization will lead to variable results.
-
Troubleshooting:
-
Q3: Should I use LC-MS/MS or GC-MS for 7-oxocholesterol quantification?
A3: Both LC-MS/MS and GC-MS are powerful techniques for 7-oxocholesterol quantification, and the choice depends on your specific needs and available instrumentation.
| Feature | LC-MS/MS | GC-MS |
| Derivatization | Often not required, simplifying sample preparation.[9] | Typically requires derivatization (e.g., silylation) to increase volatility.[4][8] |
| Sensitivity | Generally offers high sensitivity and selectivity.[9] | Can also be very sensitive, especially with selected ion monitoring (SIM). |
| Throughput | Can be adapted for high-throughput analysis.[9] | May have longer run times, potentially limiting throughput.[9] |
| Isomer Separation | Can separate isomers with appropriate column and mobile phase selection. | Can provide excellent separation of isomers.[8] |
Experimental Protocols
Below are detailed methodologies for the quantification of 7-oxocholesterol using LC-MS/MS and GC-MS.
Protocol 1: Quantification of 7-Oxocholesterol by LC-MS/MS
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., d7-7-oxocholesterol).
-
Add 1 mL of ice-cold acetone (B3395972) containing an antioxidant like BHT to precipitate proteins.[7]
-
Vortex and incubate at -20°C for at least 2 hours to ensure complete protein precipitation.[7]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 7-oxocholesterol and its internal standard.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known amounts of 7-oxocholesterol and a fixed amount of the internal standard into a blank matrix (e.g., charcoal-stripped plasma).
-
Process the calibration standards alongside the unknown samples.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
Protocol 2: Quantification of 7-Oxocholesterol by GC-MS
This protocol involves a derivatization step to make the analyte volatile.
-
Sample Preparation and Saponification (from Tissue):
-
Homogenize a known weight of tissue in a suitable solvent.
-
Add an internal standard (e.g., d7-7-oxocholesterol).
-
Perform alkaline saponification by adding ethanolic potassium hydroxide (B78521) and heating to hydrolyze esterified oxysterols.
-
After cooling, extract the non-saponifiable lipids (including 7-oxocholesterol) with a non-polar solvent like hexane.
-
Wash the organic extract with water to remove the base.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.[8]
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to form the trimethylsilyl (B98337) (TMS) ether derivatives.[8]
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in selected ion monitoring (SIM) mode.
-
SIM Ions: Monitor characteristic ions of the TMS-derivatized 7-oxocholesterol and its internal standard.
-
-
Calibration Curve:
-
Prepare calibration standards of 7-oxocholesterol and a fixed amount of internal standard.
-
Derivatize the standards in the same manner as the samples.
-
Construct the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Visualizations
Signaling Pathways
7-Oxocholesterol is known to induce cellular stress, leading to inflammation and apoptosis. The diagrams below illustrate key signaling pathways activated by this oxysterol.
Caption: 7-Oxocholesterol induced inflammatory signaling pathways.[10][11]
Caption: 7-Oxocholesterol induced apoptosis signaling pathway.[12][13]
Experimental Workflow
The following diagram outlines the general workflow for 7-oxocholesterol quantification.
Caption: General workflow for 7-oxocholesterol quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Assay of unesterified 7-oxocholesterol in human serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-ketocholesterol-induced inflammation: involvement of multiple kinase signaling pathways via NFκB but independently of reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 7-Ketocholesterol and 7β-hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of two prominent oxysterols, 7-Ketocholesterol (B24107) (7KC) and 7β-hydroxycholesterol (7β-OHC). Both are cholesterol oxidation products implicated in the pathophysiology of various age-related and inflammatory diseases. Understanding their distinct cytotoxic profiles is crucial for research into disease mechanisms and the development of therapeutic interventions.
Executive Summary
7-Ketocholesterol and 7β-hydroxycholesterol are potent inducers of cell death, primarily through mechanisms involving oxidative stress, mitochondrial dysfunction, and apoptosis. While both oxysterols share common cytotoxic pathways, emerging evidence suggests differences in the kinetics and magnitude of their effects. This guide synthesizes available experimental data to provide a comparative overview of their cytotoxicity, details the experimental protocols used for their assessment, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Cytotoxicity
Direct quantitative comparisons of the cytotoxicity of 7KC and 7β-OHC are limited in the literature. However, studies on various cell lines consistently demonstrate their potent cytotoxic effects.
| Cell Line | Oxysterol Concentration | Observed Effect | Comparative Finding | Reference |
| Murine C2C12 Myoblasts and Myotubes | Not specified | Induction of cell death | Cytotoxic effects were less pronounced with 7-ketocholesterol compared to 7β-hydroxycholesterol. | [1] |
| Human Monocytic U937 Cells | 30 µM | Induction of apoptosis | Both 7-Ketocholesterol and 7β-hydroxycholesterol were found to be cytotoxic. | [2] |
Note: The lack of standardized reporting of IC50 values across multiple studies in the same cell line under identical conditions makes a direct, broad quantitative comparison challenging. The data presented reflects the findings within individual studies.
Mechanisms of Cytotoxicity
Both 7KC and 7β-OHC induce cell death through a multi-faceted process often termed "oxiapoptophagy," which encompasses oxidative stress, apoptosis, and autophagy.[3][4]
Key Events in 7KC and 7β-OHC Induced Cytotoxicity:
-
Induction of Oxidative Stress: Both oxysterols are powerful inducers of reactive oxygen species (ROS), leading to cellular damage.[3][5]
-
Mitochondrial Dysfunction: They can cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Calcium Influx: An increase in intracellular calcium levels is a common early event in oxysterol-induced apoptosis.
-
Caspase Activation: Both compounds can trigger the activation of initiator and effector caspases, leading to the execution of apoptosis.
-
Inflammation: They can stimulate the secretion of pro-inflammatory cytokines.[1]
While the general mechanisms are similar, some studies suggest that the kinetics of cell death induction may be faster with 7β-OHC.
Signaling Pathways
The cytotoxic effects of 7-Ketocholesterol and 7β-hydroxycholesterol are mediated by complex signaling cascades that converge on the activation of apoptotic pathways.
Signaling pathway of oxysterol-induced apoptosis.
Experimental Workflows
The assessment of cytotoxicity is a multi-step process involving cell culture, treatment, and analysis using various assays.
References
- 1. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to id… [ouci.dntb.gov.ua]
- 2. Comparative study of the cytotoxicity and apoptosis-inducing potential of commonly occurring oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
Inter-laboratory comparison of 7-oxocholesterol measurement
An Inter-laboratory Perspective on 7-Oxocholesterol Measurement: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of 7-oxocholesterol, a significant biomarker of oxidative stress, is paramount. This guide provides a comparative overview of common methodologies for 7-oxocholesterol measurement, drawing upon data from various studies to offer insights into the performance and application of these techniques. While a direct inter-laboratory comparison study with standardized samples was not found in the public domain, this compilation of published data serves as a valuable resource for evaluating different analytical approaches.
Overview of Analytical Methods
The primary methods for the quantification of 7-oxocholesterol in biological matrices are chromatography-based techniques coupled with mass spectrometry. These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often using tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity. Isotope dilution mass spectrometry is frequently employed to ensure accuracy by correcting for sample loss during preparation and analysis.
Quantitative Data Summary
The following tables summarize the reported concentrations of 7-oxocholesterol in human plasma from various studies. These values highlight the range of concentrations observed in healthy individuals and in certain disease states. It is important to note that variations in sample handling, preparation, and the analytical method used can contribute to the differences in reported values across studies.
Table 1: 7-Oxocholesterol Concentrations in Human Plasma (Healthy Individuals)
| Analytical Method | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Reference |
| Isotope Dilution-Mass Spectrometry | < 70 | - | [1][2] |
| Not Specified | 13.4 | 7.6 | [3] |
| LC-MS/MS | 17.84 | 4.26 | [4] |
Table 2: 7-Oxocholesterol Concentrations in Human Plasma (Disease States)
| Disease State | Analytical Method | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Reference |
| Allergic Asthma | LC-MS/MS | 39.45 | 20.37 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for comparing the performance of different analytical techniques. Below are generalized protocols for the measurement of 7-oxocholesterol using GC-MS and LC-MS/MS, based on descriptions from multiple sources.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has been a classical and reliable method for the analysis of sterols, including 7-oxocholesterol.[5][6] A common challenge with GC-MS is the need for derivatization to increase the volatility of the analytes.
Sample Preparation:
-
Internal Standard Addition: An isotope-labeled internal standard, such as 2H7-labeled 7-oxocholesterol, is added to the sample (e.g., 1 mL of serum).[1][2]
-
Extraction: The sample is extracted with an organic solvent like chloroform.[1][2]
-
Purification: The extract is purified using thin-layer chromatography (TLC).[1][2]
-
Reduction: The isolated 7-oxocholesterol is reduced with sodium borohydride (B1222165) to form 7α- and 7β-hydroxycholesterol.[1][2]
-
Derivatization: The hydroxyl groups are derivatized, for example, with a trimethylsilyl (B98337) (TMS) reagent, to make the compound volatile for GC analysis.[1][2]
GC-MS Analysis:
-
Column: A capillary GC column is used for separation.[7]
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: Selected ion monitoring (SIM) is employed to monitor specific ions corresponding to the analyte and the internal standard, enhancing sensitivity and specificity.[1][2] For the TMS derivative of 7β-hydroxycholesterol, ions at m/z 456 for the unlabeled compound and m/z 463 for the 2H7-labeled internal standard may be monitored.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has gained popularity for oxysterol analysis due to its high sensitivity and the ability to often analyze compounds without derivatization.[8][9]
Sample Preparation:
-
Internal Standard Addition: An appropriate isotope-labeled internal standard is added to the sample.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction with solvents like methyl tert-butyl ether can be used to isolate oxysterols.[10][11]
-
Saponification (Optional): Alkaline hydrolysis may be performed to release esterified oxysterols.[5]
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase liquid chromatography is commonly used for separation.[10]
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are frequently employed.
-
Detection: Multiple reaction monitoring (MRM) is used in tandem mass spectrometry to provide high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.[9]
Visualizations
The following diagrams illustrate the formation of 7-oxocholesterol and a general workflow for its analysis.
Caption: Formation pathways of 7-oxocholesterol.
Caption: General workflow for 7-oxocholesterol analysis.
References
- 1. Assay of unesterified 7-oxocholesterol in human serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of unesterified 7-oxocholesterol in human serum by isotope dilution-mass spectrometry [inis.iaea.org]
- 3. Measurement of oxysterols and alpha-tocopherol in plasma and tissue samples as indices of oxidant stress status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma levels of oxysterols 7-ketocholesterol and cholestane-3β, 5α, 6β-triol in patients with allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scifac.hku.hk [scifac.hku.hk]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
Cholestan-7-one and its Precursor 7α-Hydroxy-4-cholesten-3-one: A Comparative Analysis in Health and Disease
For researchers, scientists, and drug development professionals, understanding the fluctuations of key metabolic biomarkers is paramount in diagnosing and monitoring disease states. Cholestan-7-one and its immediate precursor, 7α-hydroxy-4-cholesten-3-one (C4), have emerged as critical indicators of bile acid synthesis and are significantly altered in several metabolic disorders. This guide provides a comparative analysis of their levels in healthy versus diseased states, supported by experimental data and detailed methodologies.
Quantitative Comparison of 7α-Hydroxy-4-cholesten-3-one (C4) and Related Oxysterols
The concentration of 7α-hydroxy-4-cholesten-3-one (C4), a direct precursor to this compound, in circulation is a sensitive marker for the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[1] Alterations in this pathway are characteristic of several inherited metabolic diseases. The following table summarizes the levels of C4 and the related oxysterol, 7-ketocholesterol, in various conditions.
| Condition | Analyte | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Sample Size (n) | Fold Change vs. Healthy (approx.) | Reference |
| Healthy Controls | 7α-Hydroxy-4-cholesten-3-one | 19.6 (± 10.4 SD) | 6 - 60.7 (5th-95th percentile) | 111 | - | [2] |
| 7α-Hydroxy-4-cholesten-3-one | 22.8 (± 15.8 SD) | < 66.5 (upper limit of normal) | 100 (children) | - | [3] | |
| 7α-Hydroxy-4-cholesten-3-one | Not specified | 3 - 40 | Not specified | - | [4] | |
| Cerebrotendinous Xanthomatosis (CTX) (untreated) | 7α-Hydroxy-4-cholesten-3-one | 4049 | Not specified | 6 | ~107-fold increase | [5][6] |
| Bile Acid Malabsorption (BAM) | 7α-Hydroxy-4-cholesten-3-one | > 47.1 (indicative) | Not specified | Not specified | > 2.4-fold increase | [7] |
| Short Bowel Syndrome (cause of BAM) | 7α-Hydroxy-4-cholesten-3-one | 299.6 (± 167.8 SD) | 105.7 - 562.1 | 12 (children) | ~13-fold increase | [3] |
| Niemann-Pick Disease Type C (NPC) | 7-Ketocholesterol | Not specified | 51 - 721 | 19 | Significantly elevated | [8] |
Pathophysiological Significance
In Cerebrotendinous Xanthomatosis (CTX) , a genetic disorder caused by mutations in the CYP27A1 gene, the impaired bile acid synthesis leads to a significant upregulation of cholesterol 7α-hydroxylase activity. This results in a massive accumulation of 7α-hydroxy-4-cholesten-3-one in the plasma.[6][9]
Bile Acid Malabsorption (BAM) , a condition characterized by excessive bile acids in the colon, also leads to increased hepatic synthesis of bile acids to compensate for the fecal loss. Consequently, serum levels of C4 are elevated.[1][10]
In Niemann-Pick disease type C (NPC) , a lysosomal storage disorder, impaired intracellular cholesterol trafficking leads to the accumulation of unesterified cholesterol and its oxidation products.[11] While C4 levels are not the primary biomarker, levels of the related oxysterol, 7-ketocholesterol, are markedly increased.[8]
Experimental Protocols
The quantification of 7α-hydroxy-4-cholesten-3-one is most accurately performed using mass spectrometry-based methods. Below are detailed methodologies for its measurement in serum or plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 7α-Hydroxy-4-cholesten-3-one
This method offers high sensitivity and specificity for the quantification of C4.[2][12][13]
1. Sample Preparation:
-
Protein Precipitation: To 200 µL of serum or plasma, add 50 µL of an internal standard solution (deuterated 7α-hydroxy-4-cholesten-3-one, e.g., C4-d7). Precipitate proteins by adding 700 µL of water, followed by 2 mL of acetonitrile (B52724) and 1 mL of saturated ammonium (B1175870) sulfate.[2] Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Alternatively, after protein precipitation, the supernatant can be further cleaned using a solid-phase extraction cartridge (e.g., C18) to remove interfering substances.[14]
-
Liquid-Liquid Extraction: This method involves extracting the analyte from the sample using an organic solvent after the addition of an internal standard.[15]
2. Derivatization (Optional but can improve sensitivity):
-
While not always necessary with modern sensitive instruments, derivatization of the hydroxyl group can enhance ionization efficiency. However, many current methods quantify C4 without derivatization.[14]
3. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm) with a gradient elution.[14]
-
Mobile Phase A: Water with a modifier like formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with a modifier.
-
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Sterols
While LC-MS/MS is more common for C4, GC-MS is a well-established technique for analyzing related sterols like cholestanol (B8816890) and 7-dehydrocholesterol, and can be adapted for this compound.[16][17]
1. Sample Preparation:
-
Saponification: To 100 µL of serum or plasma, add an internal standard and an alcoholic potassium hydroxide (B78521) solution to hydrolyze sterol esters. Incubate at an elevated temperature (e.g., 70°C).[16]
-
Extraction: After cooling, extract the non-saponifiable lipids (including the sterols) with an organic solvent like hexane (B92381) or carbon tetrachloride.[16][17]
-
Derivatization: Silylate the hydroxyl groups to increase volatility for GC analysis. This is typically done using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17]
2. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column with a nonpolar stationary phase.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analytes.
Visualizing the Pathway and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified pathway of bile acid synthesis highlighting the role of CYP7A1 and the precursor C4.
References
- 1. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 2. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum 7-alpha-hydroxy-4-cholesten-3-one as a marker for bile acid loss in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.edu [ohsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. A combination of 7-ketocholesterol, lysosphingomyelin and bile acid-408 to diagnose Niemann-Pick disease type C using LC-MS/MS | PLOS One [journals.plos.org]
- 9. Accumulation of 7 alpha-hydroxy-4-cholesten-3-one and cholesta-4,6-dien-3-one in patients with cerebrotendinous xanthomatosis: effect of treatment with chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. Searching, Structural Determination, and Diagnostic Performance Evaluation of Biomarker Molecules for Niemann–Pick Disease Type C Using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. celerion.com [celerion.com]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. jasem.com.tr [jasem.com.tr]
- 17. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Synthetic vs. Endogenously Formed 7-Ketocholesterol
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
7-Ketocholesterol (7-KetoC) is a prominent and cytotoxic oxysterol, an oxidation product of cholesterol. It is formed both endogenously within the body and can be synthesized for research purposes. Endogenous 7-KetoC is implicated in the pathophysiology of numerous age-related and inflammatory diseases, including atherosclerosis, age-related macular degeneration (AMD), and neurodegenerative disorders. In these conditions, it is a major component of oxidized low-density lipoprotein (oxLDL) deposits. Synthetic 7-KetoC serves as an essential tool for researchers to investigate the molecular mechanisms underlying the pathological effects of its endogenous counterpart. This guide provides a comprehensive comparison of the biological effects of 7-KetoC, drawing upon experimental data generated using synthetic 7-KetoC to model the activities of the endogenously formed molecule.
I. Overview of Biological Effects
The biological activities of 7-KetoC are extensive and predominantly cytotoxic. Both endogenous and exogenously applied synthetic 7-KetoC are potent inducers of oxidative stress, inflammation, and programmed cell death (apoptosis). The cellular responses to 7-KetoC can vary depending on the cell type and the concentration of the oxysterol.
Key Biological Effects:
-
Inflammation: 7-KetoC is a powerful pro-inflammatory agent, inducing the expression and secretion of various cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Vascular Endothelial Growth Factor (VEGF). This inflammatory response is often mediated through the activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).
-
Cytotoxicity and Apoptosis: At sufficient concentrations, 7-KetoC triggers apoptosis in a wide range of cell types. This process is characterized by events such as the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases.
-
Lipid Metabolism Reprogramming: 7-KetoC can significantly alter cellular lipid metabolism. It has been shown to inhibit the mevalonic acid (MVA) pathway and cholesterol biosynthesis while promoting the accumulation of cholesteryl esters.
-
Endoplasmic Reticulum (ER) Stress: Exposure to 7-KetoC can induce a robust ER stress response, which contributes to its inflammatory and apoptotic effects.
The fundamental biological effects of the 7-KetoC molecule are identical regardless of its origin. Synthetic 7-KetoC is chemically indistinguishable from that formed endogenously. Therefore, the vast majority of in vitro research utilizes synthetic 7-KetoC to replicate and study the pathological consequences of endogenously generated 7-KetoC in a controlled environment.
II. Quantitative Data on Biological Effects
The following tables summarize quantitative data from studies investigating the effects of synthetic 7-KetoC on various cell lines.
Table 1: Cytotoxic Effects of 7-Ketocholesterol
| Cell Line | 7-KetoC Concentration | Exposure Time | Assay | Observed Effect | Reference |
| mRPE | 12-20 µM | 24 h | MTS | Dose-dependent decrease in cell viability | |
| MC3T3-E1 | 10-40 µM | 24 h | WST-8 | Dose-dependent reduction in cell viability | |
| HL-1 | 20 µM | 24 h | Not specified | Inhibition of cell growth | |
| B16F10 | 100 µM | 3 days | Not specified | Growth arrest and cell death |
Table 2: Pro-inflammatory Effects of 7-Ketocholesterol
| Cell Line | 7-KetoC Concentration | Exposure Time | Cytokine/Marker | Fold Induction (mRNA or Protein) | Reference |
| ARPE-19 | 15 µM | 12 h | VEGF mRNA | ~12-fold | |
| ARPE-19 | 15 µM | 12 h | IL-6 mRNA | ~18-fold | |
| ARPE-19 | 15 µM | 12 h | IL-8 mRNA | ~10-fold | |
| mRPE | 15 µM | 24 h | IL-6, IL-8, VEGFA mRNA | Significant increase | |
| mRPE | 15 µM | 48 h | IL-6, IL-8, VEGF-A Protein | Significant increase in secretion | |
| ARPE-19 | 8 µM | 24 h | IL-1β, IL-6, IL-8, VEGF mRNA | 4 to 24-fold increase |
Table 3: Induction of Apoptosis and Oxidative Stress by 7-Ketocholesterol
| Cell Line | 7-KetoC Concentration | Exposure Time | Endpoint | Observation | Reference |
| MC3T3-E1 | 20-40 µM | Not specified | ROS Production | Dose-dependent increase | |
| MC3T3-E1 | 20-40 µM | Not specified | Caspase-3/7 Activity | Dose-dependent increase | |
| B16F10 | 100 µM | Not specified | Hypodiploid cells (PI staining) | >20% |
III. Experimental Methodologies
Detailed protocols are crucial for the reproducibility of scientific findings. Below are summaries of common experimental procedures used to assess the biological effects of 7-KetoC.
1. Cell Culture and Treatment with 7-Ketocholesterol
-
Cell Lines: A variety of cell lines are used, including human retinal pigment epithelial cells (ARPE-19), mouse retinal pigment epithelial cells (mRPE), mouse osteoblastic cells (MC3T3-E1), and human promonocytic cells (U937).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., α-MEM or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
7-KetoC Preparation and Delivery: 7-KetoC is often purchased from commercial suppliers (e.g., Steraloids, Inc.). Due to its poor water solubility, it is typically dissolved in a solvent like ethanol (B145695) or complexed with a carrier molecule such as hydroxypropyl-β-cyclodextrin for delivery to cells in culture.
2. Cell Viability and Cytotoxicity Assays
-
MTS/WST-8 Assays: These are colorimetric assays that measure the metabolic activity of viable cells. A reduction in the conversion of the tetrazolium salt (MTS or WST-8) to a colored formazan (B1609692) product indicates decreased cell viability.
-
Protocol: Cells are seeded in multi-well plates and treated with varying concentrations of 7-KetoC for a specified duration. The assay reagent is then added to each well, and after an incubation period, the absorbance is measured using a microplate reader.
-
3. Quantification of Gene and Protein Expression
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of target genes, such as cytokines.
-
Protocol: RNA is extracted from treated and control cells, followed by reverse transcription to synthesize complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers. The amplification of DNA is monitored in real-time using a fluorescent dye.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to quantify the amount of secreted proteins, such as cytokines, in the cell culture medium.
-
Protocol: The culture supernatant is collected and added to microplate wells coated with a capture antibody specific for the target protein. A detection antibody, conjugated to an enzyme, is then added. Finally, a substrate is introduced, and the resulting color change is measured, which is proportional to the amount of protein present.
-
4. Detection of Reactive Oxygen Species (ROS)
-
H2DCFDA Assay: This assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.
-
Protocol: Cells are treated with 7-KetoC and then incubated with the H2DCFDA probe. The fluorescence intensity, which correlates with the level of intracellular ROS, can be measured using a fluorescence microplate reader or flow cytometry.
-
5. Analysis of Apoptosis
-
Caspase Activity Assays: The activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis. Luminescent or colorimetric assays are available to measure their activity.
-
Protocol: A specific caspase substrate linked to a reporter molecule (e.g., a luminogenic substrate) is added to cell lysates. The cleavage of the substrate by active caspases releases the reporter, and the resulting signal is quantified.
-
-
Flow Cytometry for DNA Content: Propidium iodide (PI) staining followed by flow cytometry can be used to identify apoptotic cells, which have a fractional DNA content (sub-G1 peak).
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways Activated by 7-Ketocholesterol
7-KetoC initiates a complex network of intracellular signaling pathways that mediate its pro-inflammatory and pro-apoptotic effects. A key initiating event can be the interaction with Toll-like receptor 4 (TLR4).
Caption: 7-KetoC signaling pathways leading to inflammation and apoptosis.
General Experimental Workflow for Studying 7-KetoC Effects
The investigation of 7-KetoC's biological impact typically follows a structured workflow.
Caption: A typical experimental workflow for investigating the effects of 7-KetoC.
Unveiling 7-Oxocholesterol: A Comparative Guide to Derivatization Reagents for Enhanced Detection
For researchers, scientists, and drug development professionals engaged in the analysis of 7-oxocholesterol (7-OC), a critical biomarker for oxidative stress and various pathologies, selecting the appropriate derivatization reagent is paramount for achieving sensitive and reliable quantification. This guide provides a comprehensive comparative analysis of the most common derivatization strategies for 7-OC, focusing on silylation for Gas Chromatography-Mass Spectrometry (GC-MS) and Girard reagents for Liquid Chromatography-Mass Spectrometry (LC-MS).
7-Oxocholesterol, also known as 7-ketocholesterol (B24107), is an oxidized derivative of cholesterol implicated in the progression of atherosclerosis, neurodegenerative diseases, and certain cancers. Its accurate measurement in biological matrices is often challenging due to its low abundance and physicochemical properties. Derivatization, a process of chemically modifying the analyte, is a crucial step to enhance its volatility, thermal stability, and ionization efficiency, thereby improving its chromatographic behavior and mass spectrometric detection.
This guide delves into the performance of key derivatization reagents, presenting a summary of their reaction conditions, derivative characteristics, and analytical performance. Detailed experimental protocols are provided to facilitate the practical application of these methods in the laboratory.
Comparative Analysis of Derivatization Reagents
The choice of derivatization reagent is primarily dictated by the analytical platform employed. For GC-MS analysis, silylation is the gold standard, converting the hydroxyl group of 7-OC into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether. For LC-MS, particularly with electrospray ionization (ESI), derivatization with Girard reagents introduces a pre-charged moiety, significantly enhancing the ionization efficiency of the neutral 7-OC molecule.
| Derivatization Reagent | Analytical Technique | Derivative Type | Key Performance Characteristics | Typical Reaction Conditions |
| Silylation Reagents | ||||
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | GC-MS | Trimethylsilyl (TMS) ether | - Good volatility and thermal stability of the derivative.- Well-established and widely used method.[1] | Incubation at 60-80°C for 30-60 minutes.[2] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Trimethylsilyl (TMS) ether | - Produces volatile and less polar by-products compared to BSTFA.- Considered a highly effective silylating agent.[1][3] | Incubation at 60-80°C for 30-60 minutes.[2] |
| Girard Reagents | ||||
| Girard's Reagent P (GP) | LC-MS/MS | Hydrazone with a quaternary ammonium (B1175870) group | - Introduces a permanent positive charge, leading to high ionization efficiency in ESI-MS.[4] - Enables sensitive detection at low concentrations. | Reaction in a slightly acidic solution (e.g., methanol (B129727) with acetic acid) at room temperature or slightly elevated temperatures (e.g., 37°C) overnight.[4] |
| Girard's Reagent T (GT) | LC-MS/MS | Hydrazone with a quaternary ammonium group | - Similar mechanism to Girard P, introducing a positive charge.- May offer slightly better sensitivity than GP in some cases.[5] | Reaction in a slightly acidic solution at elevated temperatures (e.g., 85°C) for several hours.[5] |
| No Derivatization | LC-MS/MS | - | - Simpler and faster sample preparation.- May suffer from lower sensitivity and higher matrix effects.[6] | Direct injection after extraction and solvent evaporation. |
Experimental Protocols
Silylation of 7-Oxocholesterol for GC-MS Analysis
This protocol is a general guideline for the derivatization of 7-oxocholesterol using MSTFA.
Materials:
-
7-Oxocholesterol standard or extracted sample, dried.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
To the dried 7-oxocholesterol sample in a GC-MS vial, add 50 µL of anhydrous pyridine.
-
Add 50 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Incubate the reaction mixture at 80°C for 1 hour.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Derivatization of 7-Oxocholesterol with Girard's Reagent P for LC-MS/MS Analysis
This protocol outlines the derivatization of 7-oxocholesterol with Girard's Reagent P.
Materials:
-
7-Oxocholesterol standard or extracted sample, dried.
-
Girard's Reagent P (GP)
-
Methanol
-
Glacial Acetic Acid
-
Incubator or water bath
-
LC-MS vials
Procedure:
-
Prepare a derivatization solution of 2 mg/mL Girard's Reagent P in methanol containing 1% acetic acid.
-
Reconstitute the dried 7-oxocholesterol sample in a suitable volume of the derivatization solution.
-
Vortex the mixture to ensure complete dissolution.
-
Incubate the reaction mixture in the dark at 37°C overnight.
-
After incubation, the sample can be directly analyzed by LC-MS/MS or subjected to a solid-phase extraction (SPE) cleanup to remove excess reagent.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the derivatization and analysis of 7-oxocholesterol.
Caption: General workflow for the analysis of 7-oxocholesterol.
The following diagram illustrates the signaling pathway from sample to analytical result, highlighting the decision points based on the chosen analytical technique.
Caption: Decision-making process for selecting a derivatization method.
Conclusion
The selection of an appropriate derivatization reagent is a critical step in the accurate and sensitive quantification of 7-oxocholesterol. For GC-MS analysis, silylation with reagents such as MSTFA or BSTFA remains the method of choice due to the formation of volatile and stable TMS ether derivatives. For LC-MS/MS, particularly with ESI, derivatization with Girard reagents, such as Girard P or T, offers a significant advantage by introducing a permanent charge, thereby greatly enhancing ionization efficiency and detection sensitivity. While methods without derivatization offer simplicity, they may compromise sensitivity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable derivatization strategy for their specific analytical needs, ultimately contributing to a better understanding of the role of 7-oxocholesterol in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 7-Ketocholesterol Quantification: A Comparative Analysis of Leading Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 7-Ketocholesterol (B24107) (7-KC) is paramount. As a critical biomarker in various pathologies, including atherosclerosis, neurodegenerative diseases, and age-related macular degeneration, reliable measurement of 7-KC is essential for advancing research and therapeutic development. This guide provides an objective comparison of the most common analytical methods for 7-KC quantification, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
This comparison guide delves into the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). We will explore their accuracy, precision, and other critical validation parameters to provide a comprehensive overview.
Comparative Performance of 7-Ketocholesterol Quantification Methods
The choice of quantification method significantly impacts the reliability of experimental results. The following tables summarize the key performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of 7-KC.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV | ELISA |
| Linearity Range | 1 - 400 ng/mL[1] | R² > 0.95[2] | 62.5 - 2000 ng/µL (for cholesterol)[3] | Dependent on kit |
| Limit of Quantification (LOQ) | 1 ng/mL[1] | Not explicitly stated | 62.5 ng/µL (for cholesterol)[3] | Dependent on kit |
| Intra-assay Precision (CV%) | 3.82% - 10.52%[1] | ≤20%[4] | < 5% (for cholesterol)[3] | Typically < 10% |
| Inter-assay Precision (CV%) | 3.71% - 4.16%[1] | ≤20%[4] | < 5% (for cholesterol)[3] | Typically < 15% |
| Recovery | 90.8% - 113.2%[1] | Not explicitly stated | Not explicitly stated | Typically 80-120% |
| Derivatization Required | No[1] | Yes (silylation)[4] | No[3] | No |
| Sample Throughput | High[1] | Moderate | Moderate | High |
Table 1: Comparison of Key Performance Parameters for 7-Ketocholesterol Quantification Methods.
In-Depth Look at Quantification Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a gold standard for 7-KC quantification due to its high sensitivity, specificity, and throughput. This technique allows for the direct measurement of 7-KC in complex biological matrices without the need for derivatization.
Key Advantages:
-
High Sensitivity and Specificity: The use of multiple reaction monitoring (MRM) provides excellent selectivity, minimizing interference from other matrix components.
-
No Derivatization: Simplifies sample preparation and reduces the risk of analytical errors.[1]
-
High Throughput: Modern UPLC systems coupled with fast-switching mass spectrometers enable rapid analysis of large sample batches.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for the analysis of sterols, including 7-KC. It offers high resolution and is a reliable method for quantitative analysis.
Key Considerations:
-
Derivatization: 7-KC and other sterols require derivatization (e.g., silylation) to increase their volatility for GC analysis.[4] This additional step can introduce variability.
-
Sample Throughput: The run times for GC-MS are typically longer than for LC-MS/MS, resulting in lower sample throughput.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective method for 7-KC quantification. While less sensitive than mass spectrometry-based methods, it can be suitable for applications where 7-KC concentrations are relatively high.
Key Features:
-
Wavelength Selection: 7-Ketocholesterol exhibits a maximum absorbance at approximately 237 nm, which is used for its quantification to enhance sensitivity compared to detection at 200 nm.[5][6]
-
Simplicity: The instrumentation is widely available and the methodology is straightforward.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the quantification of 7-KC. While specific commercial kits for 7-KC with extensive validation data were not prominently found in the search results, the principle of competitive ELISA is applicable.
Principle of Competitive ELISA: In a competitive ELISA for 7-KC, a known amount of labeled 7-KC competes with the 7-KC in the sample for binding to a limited amount of anti-7-KC antibody coated on a microplate. The amount of labeled 7-KC bound to the antibody is inversely proportional to the concentration of 7-KC in the sample.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are outlines for the quantification of 7-KC using LC-MS/MS, GC-MS, and HPLC-UV.
LC-MS/MS Protocol for 7-Ketocholesterol in Plasma
1. Sample Preparation:
-
Thaw plasma samples and vortex.
-
Transfer 25 µL of plasma to a 1.5 mL tube.
-
Add 100 µL of internal standard solution (e.g., d7-7-ketocholesterol in methanol).
-
Vortex vigorously and centrifuge at 13,300 x g for 5 minutes at room temperature.
-
Transfer the supernatant to a 96-well plate for analysis.[1]
2. LC-MS/MS Conditions:
-
Column: Waters BEH C18 column (1.7 µm, 2.1 mm × 50 mm).[1]
-
Mobile Phase A: Water with 0.5% formic acid.[1]
-
Mobile Phase B: Methanol (B129727) with 0.5% formic acid.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient: Start with a suitable percentage of mobile phase B, ramp up to a higher percentage to elute 7-KC, and then re-equilibrate the column. A typical gradient might increase from 80% to 95% B over 3 minutes.[1]
-
Ionization Mode: Positive electrospray ionization (ESI).[1]
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 7-KC and its internal standard.
GC-MS Protocol for 7-Ketocholesterol Analysis
1. Lipid Extraction:
-
Homogenize the tissue sample in a methanol/chloroform mixture.
-
Perform a liquid-liquid extraction to separate the lipid phase.
-
Dry the lipid extract under a stream of nitrogen.[7]
2. Derivatization (Silylation):
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to form trimethylsilyl (B98337) (TMS) ethers of the sterols.[4]
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injector Temperature: Typically around 290°C.[2]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 318°C) to elute the derivatized sterols.[7]
-
MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) mode for quantification.
HPLC-UV Protocol for Oxysterol Analysis
1. Sample Preparation:
-
For biological samples like oxidized LDL, perform alkaline hydrolysis (saponification) using KOH in methanol to release free sterols.
-
Neutralize the sample and extract the sterols using an organic solvent mixture (e.g., petroleum ether and dichloromethane).
-
Evaporate the solvent and redissolve the sterol residue in the mobile phase.[5]
2. HPLC-UV Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of organic solvents like acetonitrile (B52724) and isopropanol.[3]
-
Flow Rate: Typically around 1 mL/min.[3]
-
Detection Wavelength: Monitor at 237 nm for 7-ketocholesterol and 205 nm for cholesterol and other oxysterols.[3][5]
Visualizing the Impact: 7-Ketocholesterol in Cellular Signaling
7-Ketocholesterol is not merely a biomarker but an active participant in cellular signaling, contributing to the pathophysiology of various diseases. Understanding these pathways is crucial for interpreting the significance of 7-KC levels.
Caption: 7-Ketocholesterol triggers oxidative stress, inflammation, and apoptosis.
A General Workflow for 7-Ketocholesterol Quantification
The following diagram illustrates a typical workflow for the quantification of 7-KC from biological samples, applicable to chromatographic methods.
References
- 1. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Cholestan-7-one Assays: Linearity and Detection Range
For researchers, scientists, and professionals in drug development, the accurate quantification of Cholestan-7-one (7α-hydroxy-4-cholesten-3-one, C4) is crucial for studying bile acid metabolism and the activity of cholesterol 7α-hydroxylase (CYP7A1). This guide provides a comparative overview of the linearity and detection ranges of various assays for this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are predominantly used for its quantification.
Quantitative Performance of this compound Assays
The following table summarizes the linearity and detection range of different LC-MS/MS-based assays for this compound as reported in various studies. These methods offer high sensitivity and specificity for the quantification of this important biomarker.
| Assay Method | Matrix | **Linearity (R²) ** | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| LC-MS/MS | Human Serum | >0.995 | 1.4 ng/mL | 338 ng/mL | [1] |
| LC-MS/MS | Rat Plasma | Not Specified | 1 ng/mL | 200 ng/mL | [2] |
| LC-MS/MS | Monkey Plasma | Not Specified | 0.5 ng/mL | 100 ng/mL | [2] |
| UHPLC-MS/MS | Human Serum | Not Specified | 0.50 ng/mL | Not Specified | [3] |
| LC-MS/MS | Liver Microsomes | Not Specified | 1.563 ng/mL | 100.0 ng/mL | [4] |
| LC-MS/MS | Plasma | ≥0.995 | 1 ng/ml | 400 ng/ml | [5] |
Experimental Protocols
The methodologies outlined below are representative of the key experiments performed to validate the linearity and range of detection for this compound assays using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
A simple and common method for extracting this compound from biological matrices is protein precipitation.
-
Procedure:
-
To a small volume of the sample (e.g., 20 µL of plasma or 100 µL of serum), add a protein precipitating agent such as acetonitrile (B52724).[2][3] An acidic modifier like formic acid (e.g., 2% formic acid in acetonitrile) can be included to improve precipitation efficiency.[3]
-
A stable isotope-labeled internal standard (e.g., C4-d7) is added to the sample prior to precipitation to account for matrix effects and variations in extraction efficiency.[2][3]
-
The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.
-
The resulting supernatant, containing this compound, is collected for LC-MS/MS analysis.
-
2. Preparation of Calibrators and Quality Controls
Due to the presence of endogenous this compound in biological samples, a surrogate matrix is often used for the preparation of calibration standards.
-
Procedure:
-
A surrogate matrix, such as a 50/50 mixture of acetonitrile and water or charcoal-stripped plasma, is used to prepare the calibration standards.[2][5]
-
A stock solution of this compound is serially diluted in the surrogate matrix to create a series of calibration standards with known concentrations.
-
Quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) by spiking a known amount of this compound into the authentic biological matrix (e.g., human serum or plasma).[2]
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatography:
-
Mass Spectrometry:
-
The mass spectrometer is operated in a specific mode, such as atmospheric pressure chemical ionization (APCI) in positive mode, to detect this compound.[4]
-
Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.[4]
-
4. Determination of Linearity and Range of Detection
-
Linearity: The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity is assessed by the correlation coefficient (R²) of the curve, which should ideally be ≥0.99.
-
Range of Detection: The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The upper limit of quantification (ULOQ) is the highest concentration on the curve with acceptable performance.
Visualizations
Below are diagrams illustrating the signaling pathway of this compound production and a typical experimental workflow for assay validation.
References
- 1. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 7α-OH cholesterol by LC-MS/MS: Application in assessing the activity of CYP7A1 in cholestatic minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of 7-Ketocholesterol Immunoassays: A Comparative Guide
For researchers and drug development professionals, the accurate detection of 7-Ketocholesterol (B24107) (7-KC), a critical biomarker of oxidative stress and lipid peroxidation, is paramount. Immunoassays, particularly ELISA kits, offer a high-throughput and accessible method for 7-KC quantification. However, the specificity of these assays is a crucial consideration, as cross-reactivity with structurally similar sterols can lead to inaccurate results. This guide provides a comparative overview of the landscape of commercially available immunoassays for 7-KC detection, highlighting the available data and offering guidance for researchers.
Performance Comparison of 7-Ketocholesterol Immunoassays
A direct comparison of the specificity of commercially available 7-Ketocholesterol (7-KC) immunoassay kits is challenging due to the limited availability of public, quantitative cross-reactivity data from manufacturers. While many suppliers offer ELISA kits and monoclonal antibodies for 7-KC detection, their product datasheets often provide qualitative statements of specificity without detailed experimental validation against a panel of structurally related sterols.
The following table summarizes the available information for representative commercial entities offering 7-KC antibodies and ELISA kits. Researchers are strongly encouraged to contact the manufacturers directly to obtain detailed validation reports and specificity data before committing to a particular product.
| Product/Supplier | Assay Type | Reported Specificity | Quantitative Cross-Reactivity Data | Other Performance Data |
| Antibodies-Online GmbH (ABIN5067307) | Monoclonal Antibody (for ELISA, WB, ICC/IF) | Specific for 7-ketocholesterol modified proteins. | Not publicly available. | Recommended dilutions provided for WB, ICC/IF, and ELISA. |
| JaICA / Genox Corp. (MKC-020n) | Monoclonal Antibody (for IHC) | This antibody is specific for 7KC. | Not publicly available. | Recommended for use in immunohistochemistry on frozen tissue sections. |
| Thermo Fisher Scientific (Invitrogen) | Monoclonal Antibodies (for ELISA, WB, ICC/IF) | Antibodies with Advanced Verification data have been validated for specificity. | Not publicly available. | Multiple clones available with various conjugations. |
| MyBioSource | ELISA Kits and Antibodies | General statements on product pages about specificity. | Not publicly available. | Wide range of products for 7-KC detection. |
| Aviva Systems Biology | ELISA Kits | General statements on product pages about specificity. | Not publicly available. | Offers a broad catalog of ELISA kits for various targets. |
Note: The absence of publicly available quantitative cross-reactivity data does not necessarily imply a lack of specificity. However, it underscores the importance of thorough in-house validation or obtaining detailed validation data from the supplier.
Alternative Methodologies: The Gold Standard of LC-MS/MS
Given the challenges in ascertaining the specificity of immunoassays, researchers should consider alternative methods for the quantification of 7-Ketocholesterol. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of small molecules like oxysterols.[1] This technique offers high sensitivity and, crucially, exceptional specificity, allowing for the unambiguous identification and quantification of 7-KC even in complex biological matrices. While LC-MS/MS requires more specialized equipment and expertise, its reliability makes it the preferred method for studies demanding the highest level of accuracy.
Experimental Protocol: Competitive ELISA for 7-Ketocholesterol
The following is a generalized protocol for a competitive ELISA for the quantification of 7-Ketocholesterol. This protocol is intended as a template and should be optimized based on the specific instructions provided with a commercial kit or for in-house developed assays.
Materials:
-
Microtiter plate pre-coated with a 7-Ketocholesterol conjugate
-
7-Ketocholesterol standard solution
-
Samples containing unknown amounts of 7-Ketocholesterol
-
Anti-7-Ketocholesterol primary antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the 7-Ketocholesterol standard to generate a standard curve. Prepare samples by diluting them in an appropriate buffer.
-
Competitive Binding: Add a fixed volume of the primary anti-7-Ketocholesterol antibody and an equal volume of either the standards or the samples to the wells of the microtiter plate. In this step, the free 7-KC in the standard or sample competes with the 7-KC coated on the plate for binding to the limited amount of primary antibody.
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for the competitive binding reaction to reach equilibrium.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer to remove any unbound antibody and other components.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well. This antibody will bind to the primary antibody that is bound to the 7-KC on the plate. Incubate for a specified time and temperature.
-
Washing: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Development: Add the substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for a specified time until a sufficient color has developed.
-
Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the 7-Ketocholesterol standards. The concentration of 7-KC in the samples can then be interpolated from this standard curve. The signal intensity will be inversely proportional to the amount of 7-KC in the sample.
Visualizing the Workflow: Competitive ELISA for 7-Ketocholesterol
The following diagram illustrates the principle of a competitive ELISA for the detection of 7-Ketocholesterol.
Caption: Competitive ELISA principle for 7-Ketocholesterol detection.
Conclusion and Recommendations
The selection of an appropriate immunoassay for 7-Ketocholesterol detection requires careful consideration of its specificity. While numerous commercial options are available, the lack of readily accessible, quantitative cross-reactivity data necessitates a proactive approach from researchers. It is imperative to:
-
Request Detailed Validation Data: Contact manufacturers directly to request comprehensive validation reports that include quantitative data on cross-reactivity with other oxysterols and cholesterol.
-
Perform In-House Validation: If detailed data is not available, perform in-house validation experiments to assess the specificity of the chosen assay using a panel of relevant sterols.
-
Consider Alternative Methods: For studies requiring the highest degree of accuracy and specificity, the use of LC-MS/MS should be strongly considered.
By taking these steps, researchers can ensure the reliability of their 7-Ketocholesterol measurements and contribute to the generation of robust and reproducible scientific data.
References
Safety Operating Guide
Proper Disposal of Cholestan-7-one: A Step-by-Step Guide for Laboratory Professionals
Key Chemical and Physical Properties
Below is a summary of the known properties of Cholestan-7-one and related compounds, which inform the required disposal procedures.
| Property | This compound | 5-α-Cholestan-3-one | 5-α-Cholestane |
| Molecular Formula | C₂₇H₄₆O | C₂₇H₄₆O | C₂₇H₄₈ |
| Appearance | White Crystalline Powder | White Solid | White Powder |
| Stability | Stable | Stable under normal conditions[1] | Stable |
| Incompatible Materials | Strong oxidizing agents | Strong oxidizing agents[1] | Oxidizing agents[2] |
| Hazards | Not classified as hazardous | Not classified as hazardous | Not classified as hazardous[3] |
Experimental Protocols for Safe Handling and Disposal
The following step-by-step guide outlines the necessary procedures for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Treat this compound as a chemical waste product.
-
Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.
-
Keep it segregated from incompatible materials, particularly strong oxidizing agents.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves
-
3. Waste Containerization:
-
Use a dedicated, properly labeled, and sealable container for this compound waste.
-
The container must be in good condition, free of leaks or cracks.
-
Label the container clearly as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's and local regulations. The label should include the full chemical name ("this compound") and the date accumulation started.
4. Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
Keep the container sealed except when adding more waste.
5. Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service.[4]
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Provide the waste disposal service with all necessary information about the chemical, including its identity and any known hazards.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the key decision points and the overall workflow.
Caption: this compound Disposal Workflow.
Caption: Decision Pathway for this compound Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
